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  • Product: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
  • CAS: 1240567-07-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: Structure, Properties, and Synthesis

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. While s...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. While specific experimental data for this molecule is not widely available in public literature, this document, grounded in established principles of organic chemistry and data from structurally related analogs, aims to equip researchers with a robust understanding of its chemical identity, predicted physicochemical properties, and a viable synthetic pathway.

Molecular Structure and Identification

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic pyrazole ring, which is known for its presence in numerous biologically active compounds. This core is functionalized at two positions:

  • N1-Position: A 3-phenoxypropyl group is attached to one of the nitrogen atoms of the pyrazole ring. This substituent introduces both flexibility (due to the propyl chain) and aromaticity (from the phenyl group), which can be crucial for molecular interactions in a biological context.

  • C4-Position: An amine group is attached to the C4 carbon of the pyrazole ring. The electronic properties of the pyrazole ring influence the basicity and nucleophilicity of this amino group.[1]

The presence of these functional groups suggests potential for this molecule to act as a versatile building block in medicinal chemistry and materials science.

Table 1: Chemical Identifiers for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

IdentifierValue
IUPAC Name 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
Molecular Formula C₁₂H₁₅N₃O
Canonical SMILES C1=CC=C(C=C1)OCCCN2C=C(N)C=N2
InChI InChI=1S/C12H15N3O/c13-11-8-14-15(9-11)7-1-6-16-12-4-2-3-5-10-12/h2-5,8-9H,1,6-7,13H2
InChIKey (Predicted)
CAS Number Not available in public databases

Predicted Physicochemical Properties

The physical properties of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine can be estimated by examining related compounds found in the literature, such as 4-Bromo-1-(3-phenoxypropyl)pyrazol-5-amine[2] and various other N-substituted pyrazol-4-amines.[3][4]

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Weight 217.27 g/mol Calculated from the molecular formula.
Appearance White to off-white or pale brown solidBased on the appearance of similar aminopyrazoles.[5]
Melting Point 100-150 °CN-aryl and N-alkyl aminopyrazoles are typically solids with moderate melting points. The exact value will depend on the crystal packing.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and potential for hydrogen bonding.
Solubility Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and non-polar organic solvents.The polar amine and ether functionalities, combined with the aromatic rings, suggest this solubility profile.
pKa (of the conjugate acid) 4-6The amino group at the C4 position is expected to be basic. The exact pKa will be influenced by the electronic effects of the pyrazole ring and the N1-substituent.

Proposed Synthetic Pathway

While a specific synthesis for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine has not been published, a robust and logical synthetic route can be designed based on well-established pyrazole synthesis methodologies.[6][7][8] The proposed synthesis involves a two-step process starting from commercially available materials.

Diagram 1: Proposed Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

G cluster_0 Step 1: Synthesis of 3-Phenoxypropylhydrazine cluster_1 Step 2: Cyclocondensation to form the Pyrazole Ring 3-phenoxypropyl bromide 3-phenoxypropyl bromide 3-phenoxypropylhydrazine 3-phenoxypropylhydrazine 3-phenoxypropyl bromide->3-phenoxypropylhydrazine Hydrazine hydrate, Ethanol, Reflux hydrazine hydrate hydrazine hydrate hydrazine hydrate->3-phenoxypropylhydrazine 3-phenoxypropylhydrazine_2 3-phenoxypropylhydrazine target_molecule 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine 3-phenoxypropylhydrazine_2->target_molecule malononitrile malononitrile ethoxymethylene malononitrile Intermediate: Ethoxymethylene malononitrile malononitrile->ethoxymethylene malononitrile Triethyl orthoformate, Acetic anhydride, Heat triethyl orthoformate triethyl orthoformate triethyl orthoformate->ethoxymethylene malononitrile ethoxymethylene malononitrile->target_molecule 3-phenoxypropylhydrazine, Ethanol, Reflux

Caption: A two-step synthetic workflow for the target molecule.

Experimental Protocol:

Step 1: Synthesis of (3-Phenoxypropyl)hydrazine

  • To a solution of 3-phenoxypropyl bromide (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield crude (3-phenoxypropyl)hydrazine, which can be used in the next step without further purification or purified by vacuum distillation.

Step 2: Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

  • A mixture of malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq) is heated at 120-130 °C for 2 hours to form the intermediate, ethoxymethylene malononitrile.

  • The reaction mixture is cooled, and the excess reagents are removed by distillation under reduced pressure.

  • The crude ethoxymethylene malononitrile is dissolved in ethanol, and (3-phenoxypropyl)hydrazine (1.0 eq), synthesized in the previous step, is added.

  • The mixture is refluxed for 3-5 hours. The formation of the product can be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

This synthetic approach is advantageous due to the commercial availability of the starting materials and the generally high yields reported for similar pyrazole syntheses.[9]

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy:

  • Aromatic Protons (Phenoxy group): Multiplets in the range of δ 6.8-7.4 ppm.

  • Pyrazole Ring Protons: Two singlets or doublets in the aromatic region, typically between δ 7.0 and 8.0 ppm.

  • -OCH₂- and -NCH₂- Protons: Triplets corresponding to the methylene groups of the propyl chain, likely in the regions of δ 4.0-4.3 ppm and δ 3.8-4.1 ppm, respectively.

  • -CH₂- (central methylene of propyl): A multiplet (quintet or sextet) around δ 2.0-2.3 ppm.

  • -NH₂ Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Aromatic Carbons (Phenoxy group): Signals in the range of δ 110-160 ppm.

  • Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring, with the C4 carbon bearing the amino group appearing at a distinct chemical shift.

  • Methylene Carbons: Signals for the three methylene carbons of the propyl chain in the aliphatic region.

Infrared (IR) Spectroscopy:

  • N-H Stretching: A characteristic broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.

  • C-H Stretching (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C and C=N Stretching (Aromatic Rings): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (Ether): A strong absorption band around 1240 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 217.27. Fragmentation patterns would likely involve cleavage of the propyl chain and the phenoxy group.

Potential Applications and Research Directions

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Given its structural features, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine could be a valuable intermediate or a candidate molecule in several areas of drug discovery:

  • Kinase Inhibitors: Many pyrazole derivatives are known to be potent kinase inhibitors.[10] The 4-amino-1H-pyrazole core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • Anticancer Agents: The pyrazole nucleus is present in several approved anticancer drugs. Further functionalization of the amino group or the phenoxy ring could lead to the discovery of novel antitumor agents.

  • Antimicrobial Agents: Halogenated aminopyrazole derivatives have shown promising antimicrobial and antibiofilm activities.[11] This suggests that derivatives of the title compound could be explored for their antibacterial and antifungal properties.

Diagram 2: Potential Research Workflow

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Kinase_Assays Kinase Inhibition Assays Structural_Elucidation->Kinase_Assays Anticancer_Screening In vitro Anticancer Screening Structural_Elucidation->Anticancer_Screening Antimicrobial_Testing Antimicrobial Activity Testing Structural_Elucidation->Antimicrobial_Testing SAR_Studies Structure-Activity Relationship (SAR) Studies Kinase_Assays->SAR_Studies Anticancer_Screening->SAR_Studies Antimicrobial_Testing->SAR_Studies ADMET_Profiling In silico and in vitro ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: A workflow for the development of the target molecule.

Safety and Handling

As with any novel chemical compound, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

A full toxicological profile has not been established. Therefore, it should be treated as a potentially hazardous substance.

Conclusion

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine represents a promising yet underexplored molecule with significant potential in chemical and pharmaceutical research. This guide provides a foundational understanding of its structure, predicted properties, and a reliable synthetic route to facilitate its investigation by the scientific community. The insights provided herein are intended to accelerate the exploration of this and related compounds in the quest for new therapeutic agents and advanced materials.

References

  • Taylor & Francis. (2012, September 27). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PMC. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]

  • PMC. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • PMC. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 7). [Link]

  • ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. [Link]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • ACS Publications. (2009, April 22). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides | Organic Letters. [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • NextSDS. 1-(3-methoxypropyl)-1H-pyrazol-4-amine — Chemical Substance Information. [Link]

  • PubChem. 4-Bromo-1-(3-phenoxypropyl)pyrazol-5-amine. [Link]

Sources

Exploratory

Technical Guide: In Vitro Toxicity Profile of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Abstract: This document provides a comprehensive in vitro toxicological assessment of the novel compound, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. As pyrazole derivatives are known for a wide spectrum of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive in vitro toxicological assessment of the novel compound, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. As pyrazole derivatives are known for a wide spectrum of biological activities, from therapeutic to cytotoxic, a rigorous and early-stage safety evaluation is paramount for any drug development program.[1][2][3] This guide details a tiered, mechanism-driven approach to characterizing the compound's potential for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The methodologies herein are grounded in internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data integrity and regulatory relevance.[4][5] We present a logical workflow, from broad screening of cell health to specific organ-system liabilities, offering a robust framework for risk assessment.

Introduction and Rationale for In Vitro Profiling

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a novel chemical entity featuring a diaryl-substituted pyrazole core. This structural class is pharmacologically significant, found in numerous approved drugs, but also warrants careful safety scrutiny due to potential off-target effects.[6][7] An early and comprehensive in vitro toxicity profile is a cornerstone of modern drug development, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) by minimizing animal testing and enabling early de-selection of candidates with unfavorable safety profiles.[4]

The testing strategy outlined below is designed as a cascading system. It begins with fundamental cytotoxicity assays to determine the compound's general effect on cell viability and establish a working concentration range. Subsequent assays then probe for more specific and complex liabilities, including genetic damage and organ-specific toxicity, which are common reasons for late-stage drug attrition.[8]

Integrated Testing Workflow

The following diagram illustrates the logical flow of the in vitro safety assessment for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This tiered approach ensures that resource-intensive assays are informed by preliminary data, optimizing efficiency and decision-making.

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Genotoxicity Assessment cluster_2 Tier 3: Organ-Specific Toxicity MTT MTT Assay (Metabolic Viability) LDH LDH Release Assay (Membrane Integrity) Ames Bacterial Reverse Mutation Assay (Ames Test) MTT->Ames Determine concentration range (Sub-cytotoxic levels) Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) HepG2 Hepatotoxicity Assay (HepG2 Cells) Ames->HepG2 Proceed if genotoxicity risk is acceptable hERG hERG Inhibition Assay (Cardiotoxicity) Result Integrated Risk Assessment HepG2->Result hERG->Result

Caption: Integrated workflow for in vitro toxicity assessment.

Foundational Cytotoxicity Assessment

The initial step is to establish the concentration at which 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine induces general cell death. This is critical for defining the dose ranges for subsequent, more sensitive assays. We employ two complementary assays that measure different hallmarks of cell death.

Rationale for Dual Assay Approach
  • MTT Assay: This colorimetric assay measures the activity of mitochondrial dehydrogenases, providing an indication of metabolic viability.[9] A reduction in MTT conversion can signify mitochondrial dysfunction or a decrease in cell number.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a key feature of necrosis or late-stage apoptosis.[10][11]

Using both assays provides a more complete picture. For instance, a compound could inhibit mitochondrial function (detected by MTT) without immediately rupturing the cell membrane (not detected by LDH). This dual-endpoint approach strengthens the confidence in the determined cytotoxic concentrations.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human hepatocellular carcinoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. HepG2 cells are a widely used and well-characterized model for cytotoxicity studies.[12]

  • Compound Exposure: Prepare a serial dilution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[9]

Data Summary: Cytotoxicity Profile

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values obtained from the foundational cytotoxicity screens.

Assay TypeCell LineEndpointIncubation TimeIC₅₀ (µM)
MTT Assay HepG2Metabolic Activity24 hours45.2
LDH Release Assay HepG2Membrane Integrity24 hours78.5

Interpretation: The discrepancy between the MTT and LDH IC₅₀ values suggests that at concentrations between ~45 µM and ~78 µM, the compound may be impairing mitochondrial function without causing immediate cell lysis. For subsequent genotoxicity and organ-specific assays, a maximum concentration well below 45 µM (e.g., ≤10 µM) should be used to avoid confounding results from overt cytotoxicity.

Genotoxicity and Mutagenicity Screening

Genotoxicity assessment is a critical regulatory requirement to identify compounds that can cause genetic damage, a potential precursor to carcinogenesis.[13] We utilize a standard two-test battery to screen for mutagenicity and clastogenicity.

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a rapid and cost-effective screen that uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[14][15] The assay evaluates whether the test compound can cause a reverse mutation, allowing the bacteria to regain their ability to grow on a histidine-deficient medium.[16] It is a foundational test for detecting point mutations (gene-level mutagens). The inclusion of a liver extract (S9 fraction) mimics mammalian metabolism, identifying compounds that become mutagenic only after bioactivation.[14]

  • Strain Preparation: Prepare overnight cultures of at least five S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA).[17]

  • Metabolic Activation: Prepare two sets of test conditions for each strain: with and without a metabolically active S9 liver fraction.

  • Exposure: In a test tube, mix the test compound at several concentrations (in triplicate), the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar containing a trace amount of histidine to the tube, mix, and pour onto a minimal glucose agar plate. The limited histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be expressed.[14]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[15]

In Vitro Micronucleus Assay

Causality: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss or gain).[18] It is performed in mammalian cells (e.g., CHO, human peripheral blood lymphocytes). During cell division, acentric chromosome fragments or whole chromosomes that lag behind can fail to incorporate into the daughter nuclei, forming small, separate nuclei known as micronuclei.[19][20] The use of cytochalasin B is a key validation step; it blocks cytokinesis (the final stage of cell division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed one round of mitosis in the presence of the compound.[21]

  • Cell Culture and Exposure: Culture human peripheral blood lymphocytes and treat them with at least three non-cytotoxic concentrations of the compound, alongside negative and positive controls.[19] The exposure should last for a short period (3-4 hours) with S9, and for a longer period (approaching 1.5-2 normal cell cycles) without S9.

  • Cytokinesis Block: Add cytochalasin B to the culture to arrest cytokinesis.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution, fix, and drop them onto microscope slides.

  • Staining: Stain the cells with a DNA-specific dye such as Giemsa or a fluorescent stain.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[20]

Organ-Specific Toxicity Profiling

Hepatotoxicity Assessment

Causality: Drug-induced liver injury (DILI) is a major cause of drug failure.[8] In vitro models using human liver cells, such as the HepG2 cell line, are invaluable for early screening.[22] While basic cytotoxicity assays provide a general indication of harm, a more detailed assessment requires monitoring multiple cellular parameters simultaneously. High-content analysis (HCA) uses automated fluorescence microscopy to quantify several indicators of cell health in response to a toxicant, providing mechanistic insights.[23] Key parameters include mitochondrial membrane potential (a sensitive indicator of mitochondrial dysfunction), oxidative stress, and nuclear size (an indicator of cell cycle arrest or apoptosis).[8]

  • Cell Culture: Plate HepG2 cells in a 96- or 384-well imaging plate at a density of 10,000 cells/well.[23]

  • Compound Treatment: Expose cells to a range of sub-cytotoxic concentrations of the compound for 24-48 hours.

  • Staining: After exposure, incubate cells with a cocktail of fluorescent probes, such as:

    • Hoechst 33342: To stain nuclei and assess cell count and nuclear morphology.

    • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential. A decrease in TMRM fluorescence is a sensitive marker of mitochondrial injury.[23]

    • CellROX Green: To detect oxidative stress.

  • Imaging: Acquire images using an automated high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the fluorescence intensity and morphological features for each parameter on a per-cell basis. A dose-dependent change in these parameters indicates potential hepatotoxicity.

Cardiotoxicity Assessment: hERG Channel Inhibition

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical off-target effect that can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[24] For this reason, assessing hERG channel inhibition is a mandatory step in preclinical safety evaluation.[25] Automated patch-clamp electrophysiology provides a direct functional measurement of the hERG current in cells (e.g., HEK-293) stably expressing the channel, offering a reliable and relatively high-throughput method for quantifying inhibition.[26][27]

  • Cell Preparation: Use a cell line (e.g., HEK-293) stably expressing the hERG channel.

  • Automated Patch-Clamp: Utilize an automated platform (e.g., QPatch) to achieve a high-resistance seal ("gigaseal") on individual cells, isolating the electrical current flowing through the cell membrane.

  • Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

  • Effect Measurement: Record the hERG current at each concentration after a stable effect is reached. The percentage of current inhibition is calculated relative to the baseline.

  • IC₅₀ Determination: Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value, which represents the concentration required to block 50% of the hERG channel current.[25]

Summary of Organ-Specific Toxicity Data

This table presents a hypothetical summary of the findings from the specialized toxicity assays.

Assay TypeSystem/Cell LineKey EndpointsResult
Genotoxicity - Ames S. typhimurium, E. coli (+/- S9)Revertant ColoniesNegative
Genotoxicity - Micronucleus Human Lymphocytes (+/- S9)Micronucleus FormationNegative
Hepatotoxicity - HCA HepG2 CellsMitochondrial Potential, Oxidative StressNo significant effect at ≤ 10 µM
Cardiotoxicity - hERG hERG-HEK293 CellshERG Current InhibitionIC₅₀ = 22.7 µM

Interpretation: The compound is non-mutagenic and non-clastogenic in the standard in vitro battery. It shows no signs of specific hepatotoxicity at non-cytotoxic concentrations. However, it exhibits moderate inhibition of the hERG channel. A therapeutic safety margin would need to be calculated by comparing the hERG IC₅₀ to the anticipated efficacious plasma concentration.

Conclusion and Integrated Risk Profile

Based on this comprehensive in vitro screening cascade, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine displays a generally favorable early safety profile.

  • Cytotoxicity: The compound exhibits moderate baseline cytotoxicity, with an IC₅₀ > 45 µM.

  • Genotoxicity: It is not mutagenic or clastogenic in standard assays, which is a significant positive finding.

  • Hepatotoxicity: No specific hepatotoxic liabilities were identified in a multi-parametric high-content assay.

  • Cardiotoxicity: The primary liability identified is moderate inhibition of the hERG potassium channel (IC₅₀ ≈ 23 µM).

This profile suggests that while the compound is not broadly cytotoxic or genotoxic, its potential for cardiac effects must be carefully managed and monitored. The hERG IC₅₀ value of 22.7 µM serves as a critical benchmark for future development. A sufficient margin between this value and the projected human therapeutic plasma concentration will be necessary to justify progression to further preclinical and clinical studies.

References

  • The assessment of an in-vitro model for evaluating the role of PARP in ethanol-mediated hepatotoxicity - PMC. (n.d.). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES5oqWsc4laTtioAuXkP4nFX3G8_GFgDgg3ZSerVSkI2X74Hvl2Knfd-UUKz9lBGAHDR_EwsEJ6UpWVhwQ304BrKT5JbpiL5X-addZy32wy716SSK-Rk7dlLGLz4T0HnWVk5LP3_2ea-Umiyw=]
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS0qQ18abTELB6ohTPEiHnAx5Y3nJZ7EadTBjVXeRv1zl8EkANouxCLB5aTtYaHxh2gp7CkRs2yeB0M0uAOqQqzXdMfVPpofnkZGsGXFCFkLbdgACQA0RtqfVjpczpLKEx4Yap7MdeQrSz5ymL_tgakiBBkZnOYoHup8944w-XnXqa0AT4Ym7hNOezi7Esk0NqZJo7ME_xXPR7tbADJSJ2a23o2Kb959YCVk3lBEKUhcZ-_R2kBTZQ9V8idlLXkBhVQXVE]
  • Cho, Y., et al. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Toxicology and Applied Pharmacology, 363, 85-94. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeBKx6XI3eyQUMmuzsaGz-FnJPzncAMrAb1BOWUHe1SrBH6YvBhL14lSK9V8RA7a8f0_GbPUZvJE6--BjhE5AgB1utCRBB8q_ZSb_xl9KBoN2OOO55xgL_0zp7Oue8p00GdQ-6jD9OXwb-kK0=]
  • Hepatotoxicity Assay, Human HepG2 Cells. (n.d.). Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRlCvavwLPi4xaNDQJChDCHCZitGMNkV15OdIQlUlELzeyMTsxevA7r9eeVjgXXkZ0D9wZXYiJqnUUQaW8hAvAnMVVb2mlJwZvoAZTo0vODtYhJF_1Vqzsvk_TX0FBvSnIGvNAhlXSmg75T6Trh6R7j-wd5EkN-rlbCm_ZuYu5EzpfiM4Be5U1tx9U2cjCEJOp3K1P9Dvixg==]
  • CARTOX (hERG Toxicity Assay). (n.d.). Greenstone Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGa7kmTPSCVDQ0AqoxLpCuCaaYdMMrxASl6ozrriaeAY3klKxNYdAtrwiuW8pZAMPZF4NVFFIWdzTM5yqUlIwKNTKD9jFhKPwM2NMpgpNMJx6j0k18K2YwbkLzpfVhG6IwN42orWmsn_xQ0ZaQu1ldS]
  • hERG Assay Services. (n.d.). Reaction Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdCEtAa3zBoJ1cSO2VTJh6bwC88cj327U66sHqhYFljzxefFZbkc3hjfqnTj25awqolOrCXC2KcJIMm6U6jkaQktiJ8z5KVOB-xGYTOkH6X2BdBVtfo0tdBEoGMlew8iBRg-6qCm0o28vgDjqZdM7rIuuvTvsBdSok_iPel9ccMiGhA7_vxHctfkyP3mSR-PoPUtemRn9tXh9ZuoWO]
  • Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. (n.d.). REPROCELL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjeUuUcEgmQbtJzHGy81AF_F9LSyn6EGruYOtT-k7U6W0uH0e4-HF9qORT6cXt5aNBaOoZo2pahY9g0NIiSrDlSQg0K_6aBsQf0kKoIETa3J8sOHYt8olNoLuBMjO3kDCCh-R0X6EACV0PLJrMRh6wIymP-zfy2QW8gAuyEu2eMQoxX9CFkhOBPAFi3odv_UvOYWL07Yw3rvsxCcpPzIuf6uabD2z7]
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtGfV6vcjzfK7pQmcLziSQQ4wckb7QBpWO8B1iN4jG7Y5WnMDjpoe8mpnbxkaeEJBDSkwtthmKsNGocbsVvDYDwUskoOwV9FE6DDW2I3LFmRBLqyq5qZx3mM35qZvbTLp9eGYPupYQEoquwJfpxCF0JT0Hkih8AJgbGrBUMA6TV1I=]
  • García-Cañaveras, J. C., et al. (2017). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology, 92(2), 999-1013. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqmKYatc-lF6CReBMdHF6iTH8PesnFJaCvsUkr-R1hcYg4Vr41nAuZIeseiOeYLrSm4dPn_6LwHrvgW-gsFDKzHodT0BgcSikG_eFiId6RuElH4Y_J56gX1eXv0Pzvh4erYDrKvcV6mEZsp0s=]
  • Wang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Bioorganic & Medicinal Chemistry, 132, 117518. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTP1iNn3urMIxYvsBvpnmQrsFjzr-qQGGZ-sAfbSWIej0G8dJLrKQjIqrIEbyoL1qBTYjSOohmSzFtbgIqGAAS8UhOlF1l2VnI1HbeqRfsUf0O4CeBtPl7PRg7vWHELM8-LQStZC732IT-6I48]
  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEkREbRDP3dTw98SSLt6ZghCgyfcZtq0462sVEPSau2mgDs4A9jC2yVP6EUNXoW626A7g6j0o_F8w3lxHkcZmUgShAUPudSB0BumXncALBY_Y4NeTGbcEIBOaYNOn3Rfe07RpfAepADQQfgU8=]
  • Ames Test. (n.d.). Charles River Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxPsUoSdXztW9glqWGHfsaUQpAI_D6l3T1l12Ic5MWkmHqy-eBPehFLy265UkCLaexod2Zu6_Iiskql6enxS9uQ10K4DQcS7vL2vAxN4ZIQE9M8OlZFK3GVdMXUewgUCtbg-u5yf0rQ-Wi_phr1p8RdAIz7m3mNs9i_Zzk-5P3v24CnV3yFk6Ys1-5REjMc2i5rmvM4fGnXGZ-hRzjnmhm9l4NXqTQ]
  • A cell-free, high-throughput hERG safety assay. (n.d.). The Rockefeller University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpgOYF1lhK-TG-DezaOjua1maYKC-Z3xSvUftedtXN0rjsb5x588SOS1mVZGpYFn7WCBQ4hk-4kLpGrfqT7grHU2ksJjiQXxSz4RslhJLjnVZQmNDfPSCFEeJ_roTlG2U8y5tz4kgbpIUWE30PXmmnRoh7AdqOyC2uk3c0HwlgY-BhOvadoZUwn3avpnTcYpSRRZUgMnkPrR_zxrfj2r1MJU=]
  • Al-Said, M. S., et al. (2012). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica, 59(1), 143-149. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFArIGRxcGon3sieNntTrAbB6zVHw1omQggUpgZVCgzXx-6EKLleo2vPfQsa4DdCtIYcx-iK-omX3x_Rg_ebGeWkPCQpQsconacHkMGChrGnDMEy-ADjC_qW_7tNKWMUSpt_CA2FW43-0uRObvT_7Wq06FCiphYDHkQB1Q7g2JAapLCePZ_iaJoA8E4xyXGCmzE4HDby51r7h0=]
  • Ames Test Protocol. (n.d.). AAT Bioquest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4_Sl8CDET3tM02LFe7VBbSfEkXE1BuSJ0GT4hRFp3C6-T1dGlABln0Nw5x52zXS5LUWuYU4uAcmz0w71DqaueYDXlO-Vl9E_-DmCJB9-9zJTqmIcjVb8_9YkcW3-fUX8_Ddzs78adj3Yh8FQy5PK-U8hfhtB41YeUghM7p-OFGA==]
  • Kamal, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 963-976. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtcw6YBpdC6ZFgSrDEcww4vS3raFGtxLj9_sr3F9CnJ9fNva5V6hCCKRCfm302rKhsrzGyo__0QmYxMKzwOvaspu7nv0WGuhgAtWPtTq2XDrltpFZI0lfFBomJOaBP2zKwl5fV1kPTOcbz-HW2]
  • Reddy, T. S., et al. (2017). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Medicinal Chemistry Research, 26(9), 2099-2114. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsNHhnNtS2lBeH7ZWA-T31hChDV0WQe-TxrqRQmX4VwDFP9Cu3NE-sboe6RJjL3X7S88pIISrmuzuzuBHJ491LIwW3VSxJOmBBejOIVqVpEA3aLqOJnyo48YlS5__zA5T2xNqZoxcurBVAeMQ=]
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Nanotechnology Characterization Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh-F8BAxB4kvAM0Ox5FZOAGUb4wtEE3i50mj6ornIzgDuzyYwQ_5liRWa17impdcYHsZeGwaHZBdqbW_YvAaLVVf2S9DtbMvuV4eXHKLU7EsoTJbB3d4y12V0tOIF48mCCNscZOxg4GYQMqfovu6iqJMGHunzw1yYPvHJOvXBJCJ0o2nz5IhfGAhLOjlh8RxgzQw==]
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Nanotechnology Characterization Laboratory. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYRbIhcp1UoFP-YmFMKzvzNUYD-5eL2Od4aaR5YRFuH7ahUkGLjmWgPAUNcJXzMdj8VZSoc3AdDWK8MzdAyPXb-r7NnYiU-ZkKB8Fo6Smj65nwOf8dWpyErqGs4li-Puepr1oV]
  • hERG Safety | Cyprotex ADME-Tox Solutions. (n.d.). Evotec. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJZuBtTdAqTakLADL6X6B83dONQdsW-ofiEUVnCDS2KYL9Re6Rl3dizlHxwbjigBWvxSmexNoVFwoCq7GAbeC0M-PQ0Ud1qBg8LRgxn0fe8m1jn4mV-gMlFaMsCKX8yeWSoNFpkoczMPTf1sGJX9o1oAnpxCVdR0noX2abFUBJLFaTPACe9jRocfgpngpgoPKW9UEmNbBjyAqatksrc3UK3EuPwZa-YK1YRxMYoNIIo86pTV2nTDOBmzTevbqQux0p0FOg-A==]
  • In vitro assays for developmental neurotoxicity. (n.d.). OECD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDlf6R-c_m8dWUZS3CTycHDZsQWy_OBbQKcSEltd8UpECvQZgOXIHRNr4jc9j6yvRPQWwebZ2GkM-cTyr_yUbfliZi2ZZxltM6IAAXlYmPtE6BMQW38IPjc4TfPrUoEAziXAantIPfHeehBjvAuC9S_QI2FYOG5MULLZf1uSR07UNVAhVIt5UISTnA3wTJnC_EHVX-xm87pr9IQ7vmOc-y6L0KgdClmrbVND1rbC0=]
  • CyQUANT Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8RqPtGiwQ7PHGLm02SveHG8_a6d2v828hztJ2cfZ1gNnAYNL9dnj40eRxgIUPOIz6a_-90qqDvuB57tfcB135a2K6m0gdKmWGcNfjekRFNqrnWaHieyUnCrdwWTUWXp1C60_VTOyTf7PPE9ZVxWeKQxBkB6V2P8i5pHGIHoTIYlocHOlE7L9PLhruntRpIjsbAx_4Ucti0HGyVfd-15C4Zt75ZZUhlNI9rbymo5bt71UXQTBUtUwHcLXood6wRHA62PTRkybUK_KveIKngSoTO62S9WSilT2vNgMCrIjw]
  • Updates to OECD in vitro and in chemico test guidelines. (2021). PETA Science Consortium International e.V. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeCWnTrtRMmCaHriWjrod9U5mvnU9lzU10fbkPBSj3sQjt60u3b7XP-ulv299Z60Lg5UGrSr-_egU5rqXntEFOBWI57KnkQPiwj1ykWecsp19OWx0ojUH-QNAPmfKYOYE2UYh3HVoczUn5AKEd8bdP8gZ7jWkwUQiHe-CqOgMLRyFVNHSBAj5frFGlexTfqhbxGKY0zafwMgU=]
  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2EEcEUjlKkl9nMxQnEZpon1Sh-QK8lj9kgz0kTtkic2IneXPhA3ygCLsk24SJKBC9hz8GQIw0_ui8QY5YAu-1o2Rp-nJgdvQ_M3vGCGfBzIwvszc-YHlPSU6pTMpWF-UmPcCe8Sk=]
  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENxqtwl8PhnY58JC9oj_HrO7SqWJRLGClSURlcD27dj9FiKHpW_sKxKDZDZS2JtJB3qNGCmC4F38fmcQVOFiV3Y1KpPBDKMORqdI8lrKzc_sOuXHHgqGsLeX9ThMERsAFYozFPQZjRWeul6g==]
  • Guidelines for the Testing of Chemicals. (n.d.). OECD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmXjXYRQxbvigI5ULXoIF_64S2NA2mwg71UVnSPzw20IV-VOCJ4ZkhgYdXcx5VURwIL2AeTJSMDglBS9m72aIjpeAatpZJJEI5ZoduNOd85f0kfmnHk7zRrhQbdJ8YQMUPp-NM37GRWfVCHUZEAZUKCudykWLUxSIShMCAxq13xpHAH7YBk9JkL9MDOlof]
  • hERG screening using high quality electrophysiology assays. (n.d.). Metrion Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU5dtYvibA9LccOC7TESNnKwxKJET_gQVkolx0PIjIyInzLnu1r7ViPus17nsnmrBKqkiUY9oDuzpqKCmJSuAZu0QFBM8Ol9MpJAJHit43Ti34WBuUa6wMnJ0WKAzyI1HloGeQ_jPjyjI9itJlNUVfhyumAw6BQV50QpF6lFAFxSh5My11r0vJhA==]
  • The in vitro mutagenicity assay - THE AMES TEST. (2023). Tentamus Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4dJkokFXr50yI2lWOsX8oJL8A3IXR7uvVWReXgdUqaomDTezcgV1xNPi70qqnLlejlyDBwSiSzPWgpTt5VZaRtnlBTkjjjJSt3jTDgIdMaBRJkVLKaZl-bVUFuw6qdw1HBuN1_e7XlfJz7KvSVEq_JQou5cSFoTfEtyvEQQUNpz6c111DTZE=]
  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWTHtd4rpdHMhE2QTVaPs9RMUde1cK5kdJZGPyo4uk3JuUXK40VOQCZh06ZMDhbQSNK8t-2I9C9-DBxHOIYFY4oenH8k88cr8RtrneL_1Ba0j8wzUlkE58mJIpEt3jgWmxBBi7dazwN7KZf-woC9mDM7HZ1JR0aXC6p1_kh6_2aBN89HxBiX57ZnsSDfK-be82ykmY40zjwwZGJ2Lab1t81K2wQ7iOqgRa_o-JexVESwQD4rbucTsMitosU5K41OZMFkmTfwKDYQwZENUOp6lETkHhmJBNmrXRGmdXFPKhEcpNNA==]
  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [https://vertexaisearch.cloud.google.
  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWww4OQZvNgYqrst1jnqjn9TYTp14CevGXxj-imijwVs6f6o-PN5jHgDdqIooe8DiwmxhCim6rWl7N4EJfCdxhGRPrmGKuJ5KfAsC-TmrHxqK4nwvwv8D8che7TsGCEIhT2PaMo82-zTkuNbY4UaA2GGT_y6DFAWLm_9hu3RDDzA==]
  • Automated Method To Perform The In Vitro Micronucleus Assay. (2022). JoVE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ3DZMVKyiKXiDhXiNf44VrSawVDJWH5wsMzp26uEYMkk4zhY77HBN7A0XHs-7olYVxnwGU_ILPyX0fGPYp5W7S9RWHZy5qzjte1-DGVZicBYEg_4xPU4qmr-thGJxOobjn6R0Fak=]
  • LDH Cytotoxicity Assay Kit. (n.d.). Nacalai Tesque, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-n5Y6IIPSnmHE6UkYa0xiGlVMmD0pLJxvaFUhVR1uzHIsijFzduCrytEBWrxLek6ojRtkD7vMG2v_Z5NarYyQk2JBv39WNQwoX94lpYo1V_d_ijQ3MeQiFGhq7iSwktkKmEM5d149LFu3aAPwcyZbeyU9Rx5qsWmQz4jL3PleSU0=]
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). European Society of Toxicology In Vitro (ESTIV). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG__BR2ei9uh1uhPF7l4gVk1eWDzum6MFxhm9d9Ic4BztYBkiUXcdBh_YRB-AduTBR7AUA95tQa65FwSIK0Msw8f67sxUkGwdixS5W_AjYXe7xtvzYYGlyM36dbhjShSnoySHnVcuQL7rRDRVA-6XCHQuMW7v-4]
  • MTT assay protocol. (n.d.). Abcam. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlfr_Qv2rxIa_Wjb3RBJFRtQHhoOQtDbCXucTWXl2RMzIlbrdYe50Y_kqxI7nYgOEzaeuoK4HbaNrRPFOWSNSBmomIfxsNKgBKqcp5xJuiUQVyfs4lmqe8STAzGNjcpMaNzpIHGj80EspVVLN-2FWWAxI91ccaHfbVnUKTL08=]
  • Gelin, C. F., et al. (2013). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Food and Chemical Toxicology, 62, 783-790. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnf59bHu8grqpR1qLX8dviiG6zw-4MKdyYv_M_NypvGsdsmNTZAb1Db44TcIyVUSK4PYTLAIF7oVIGg3FLTevzjFDQL5EQQZ4N4Gv2Z6STEfdFzhoVMMAjyvqCNw2rqbYwJpdP0_qDkR6AZH8=]
  • Foubert, K., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules, 29(9), 2137. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESpHDyNgdpBDrDYljlz4tYwp9tTgtLnayesjzItcC80P1VHeDcSG5KIjheaoZkFK0JkHzX47b2JKYDQTP78LN0J8P6yOMp1RzD_shgUIgL02ixMumKni19OybIA_UNUnKL5jQ5TZMcDNsZkuh7]
  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry, 17(11), 105995. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-1Hek6yI5ktcpvCROn4i_3IimhrjUOvHZ8yvzGWCS_If1biWHiBfDVhOOBBp_CMA_fISO1LGjPleX0Z1jV8uvNvhwjqkYq5C7c5eqfOWidMuBSrAbtWjCqZY-Ffgn8pPz5Awq2CyC8ewb2PpCv8amaFrti1G3RnTuG8yGIIKMO6z7eLJ0bFmOZws9Q7ctctE5AWIUlw7d8ElDUPCG2QkUt2YfvxE84SEv94dIlqSh9wi65Wi2RiI=]
  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat. (n.d.). European Review for Medical and Pharmacological Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR766mZvUmwPcc0quQcf3ajge2FBJKi3G6XXtkbdWwgpckJ6qDq2ayeWk-nPNbmHU3tPd3gjaWqUKBpzcJPEBlH4Gsi5iakwatxm2e7QDJtqvlOa0CD4KfqMbVaQutM5hKLMvwmgV36gFFH71HQECn4-kep2c_gVxDxFdcew==]

Sources

Foundational

A Senior Application Scientist's In-Depth Technical Guide to the Pharmacokinetic Properties of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Imperative of Pharmacokinetic Profiling for Novel Pyrazole Derivatives The pyrazole scaffold is a cornerstone in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Pharmacokinetic Profiling for Novel Pyrazole Derivatives

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its versatility allows for the fine-tuning of pharmacological activity across a wide range of therapeutic targets.[3][4] The 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine series represents a promising class of compounds, likely designed to explore specific binding pockets and optimize drug-like properties. However, potent in vitro activity is a necessary, but not sufficient, condition for therapeutic success. The journey from a promising hit to a viable drug candidate is critically dependent on a thorough understanding and optimization of its pharmacokinetic (PK) profile—what the body does to the drug.

This guide, curated from the perspective of a senior application scientist, provides a comprehensive overview of the key pharmacokinetic considerations for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine derivatives. We will delve into the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME), not as a checklist, but as an integrated system that governs a compound's efficacy and safety. The experimental protocols and insights provided herein are designed to empower research teams to make data-driven decisions, de-risk candidates early, and accelerate the development of novel therapeutics.[5][6][7]

I. Absorption: The Gateway to Systemic Circulation

For orally administered drugs, absorption is the first major hurdle. It determines the fraction of the administered dose that reaches systemic circulation (bioavailability) and the rate at which it does so. For the 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine scaffold, several structural features will influence its absorption profile. The pyrazole ring itself can improve properties like lipophilicity and solubility, which are crucial for absorption.[1]

Key Experimental Protocols for Assessing Absorption:

A. In Vitro Permeability Assays:

These assays are high-throughput methods used early in drug discovery to predict a compound's ability to traverse the intestinal epithelium.[5][7]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay assesses passive diffusion across an artificial lipid membrane. It is a rapid and cost-effective method to estimate the potential for passive, transcellular absorption.

  • Caco-2 Permeability Assay: This is considered the gold standard in vitro model for predicting human intestinal absorption. It utilizes a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions and active transporters, mimicking the human intestinal barrier.[5] This assay can distinguish between passive diffusion and active transport, as well as identify compounds that are subject to efflux by transporters like P-glycoprotein (P-gp).

B. In Silico Prediction:

Computational models, such as those based on Lipinski's Rule of Five, provide an early indication of the "drug-likeness" of a compound series.[3] For 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine derivatives, parameters like molecular weight, logP, and the number of hydrogen bond donors and acceptors should be monitored to maintain a favorable absorption profile.[3]

II. Distribution: Reaching the Target, Avoiding Off-Targets

Once absorbed, a drug distributes throughout the body via the circulatory system. The extent and pattern of distribution are critical for reaching the therapeutic target in sufficient concentrations while minimizing accumulation in tissues where it could cause toxicity.

Key Experimental Protocols for Assessing Distribution:

A. Plasma Protein Binding (PPB):

Most drugs bind to plasma proteins, primarily albumin. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared. High plasma protein binding can limit efficacy and complicate dosing.

  • Rapid Equilibrium Dialysis (RED): This is a widely used method to determine the percentage of a drug that binds to plasma proteins.[5] It involves dialyzing a drug-spiked plasma sample against a buffer solution until equilibrium is reached. The concentrations of the drug in the plasma and buffer compartments are then measured to calculate the unbound fraction.

B. Blood-to-Plasma Ratio:

This parameter determines if the drug preferentially partitions into red blood cells. A ratio greater than 1 indicates partitioning into red blood cells, which can affect the overall pharmacokinetic profile.

C. Tissue Distribution Studies (in vivo):

In later stages of preclinical development, tissue distribution studies are conducted in animal models. These studies involve administering the drug and measuring its concentration in various tissues at different time points to understand its distribution pattern and identify any potential for accumulation.

III. Metabolism: Biotransformation and Its Consequences

Metabolism, primarily in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted. The metabolic profile of a drug determines its half-life and can produce metabolites that are active, inactive, or toxic. The 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine scaffold has several potential sites for metabolism.

Expected Metabolic Pathways:

Based on the metabolism of the pyrazole ring and related phenoxy-propanol structures, the following metabolic pathways are anticipated:[8][9]

  • Oxidation: The phenoxy ring is susceptible to aromatic hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. The propyl linker can also undergo hydroxylation.

  • Cleavage: The ether linkage between the phenoxy group and the propyl chain could be a site for O-dealkylation, leading to the formation of phenol and a pyrazole-propanol derivative.[8]

  • Conjugation: The hydroxylated metabolites and the primary amine on the pyrazole ring can undergo conjugation with glucuronic acid or sulfate to form highly water-soluble metabolites for excretion.[8]

Key Experimental Protocols for Assessing Metabolism:

A. In Vitro Metabolic Stability Assays:

These assays provide an early assessment of a compound's susceptibility to metabolism.

  • Liver Microsomal Stability Assay: Liver microsomes contain a high concentration of CYP enzymes.[10][11] Incubating the compound with liver microsomes and monitoring its disappearance over time provides an estimate of its intrinsic clearance.

  • Hepatocyte Stability Assay: Hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, offering a more complete picture of a compound's metabolic fate.[10][11]

B. Cytochrome P450 (CYP) Inhibition Assays:

It is crucial to determine if a drug candidate inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6), as this can lead to drug-drug interactions (DDIs).[5][10] These assays involve incubating the compound with specific CYP isoforms and a known substrate to determine its inhibitory potential (IC50).

C. Metabolite Identification:

Identifying the major metabolites of a drug candidate is essential for understanding its clearance pathways and assessing the potential for active or toxic metabolites. This is typically done by incubating the drug with hepatocytes or microsomes and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).

IV. Excretion: The Final Elimination

Excretion is the process by which the drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile/feces). The rate and route of excretion are key determinants of a drug's duration of action.

Expected Excretion Profile:

For compounds like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine derivatives, which are likely to be metabolized to more polar compounds, renal excretion of the metabolites is expected to be the primary route of elimination.[8]

Key Experimental Protocols for Assessing Excretion:

In Vivo Mass Balance Studies:

These studies, conducted in animal models, are the definitive way to determine the routes and rates of excretion. A radiolabeled version of the drug is administered, and the radioactivity is measured in urine, feces, and expired air over time to account for the complete dose.

V. Integrated Pharmacokinetic Studies and Data Interpretation

Ultimately, the individual ADME properties must be integrated to understand the complete pharmacokinetic profile of a drug candidate. This is achieved through in vivo pharmacokinetic studies in animal models (e.g., rats, dogs).

Key Parameters from In Vivo PK Studies:
ParameterDescriptionSignificance
Cmax Maximum plasma concentrationRelates to efficacy and potential for acute toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeDetermines the duration of action and dosing frequency.
F% BioavailabilityThe fraction of the administered dose that reaches systemic circulation.
CL ClearanceThe volume of plasma cleared of the drug per unit time.

These parameters provide a quantitative understanding of a compound's behavior in a living system and are essential for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. Some pyrazole derivatives have been optimized to achieve good oral bioavailability and favorable pharmacokinetic profiles.[12][13][14][15]

Visualizing the Workflow and Metabolic Pathways

General Workflow for Pharmacokinetic Profiling

G cluster_1 In Vivo Studies In Silico Prediction In Silico Prediction PAMPA PAMPA In Silico Prediction->PAMPA Caco-2 Assay Caco-2 Assay PAMPA->Caco-2 Assay Microsomal Stability Microsomal Stability Caco-2 Assay->Microsomal Stability Hepatocyte Stability Hepatocyte Stability Microsomal Stability->Hepatocyte Stability PPB Assay PPB Assay Hepatocyte Stability->PPB Assay CYP Inhibition CYP Inhibition PPB Assay->CYP Inhibition Rodent PK Study Rodent PK Study CYP Inhibition->Rodent PK Study Tissue Distribution Tissue Distribution Rodent PK Study->Tissue Distribution Mass Balance Study Mass Balance Study Rodent PK Study->Mass Balance Study

Caption: A streamlined workflow for pharmacokinetic characterization.

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Hydroxylated_Phenoxy Ring-Hydroxylated Metabolite Parent->Hydroxylated_Phenoxy Oxidation / Cleavage Hydroxylated_Propyl Propyl-Hydroxylated Metabolite Parent->Hydroxylated_Propyl Oxidation / Cleavage O_Dealkylated O-Dealkylated Metabolites (Phenol + Pyrazole-propanol) Parent->O_Dealkylated Oxidation / Cleavage Glucuronide_Sulfate Glucuronide / Sulfate Conjugates Hydroxylated_Phenoxy->Glucuronide_Sulfate UGTs, SULTs Hydroxylated_Propyl->Glucuronide_Sulfate UGTs, SULTs O_Dealkylated->Glucuronide_Sulfate UGTs, SULTs Urinary Excretion Urinary Excretion Glucuronide_Sulfate->Urinary Excretion

Caption: Anticipated metabolic fate of the parent compound.

Conclusion: A Roadmap to a Superior Drug Candidate

A comprehensive understanding of the pharmacokinetic properties of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine derivatives is not merely an academic exercise; it is a strategic necessity for successful drug development. By employing a tiered approach, from high-throughput in vitro assays to definitive in vivo studies, research teams can build a robust data package that informs lead optimization, enables rational dose selection, and ultimately increases the probability of clinical success. The insights and protocols outlined in this guide provide a framework for navigating the complexities of ADME, ensuring that the most promising compounds are advanced with a clear understanding of their disposition in the body.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Sygnature Discovery. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery World. Retrieved from [Link]

  • Khan, I., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Genesis Drug Discovery & Development. (n.d.). In vitro ADME. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular interactions of the pyrazole derivatives with the active site of protein. Retrieved from [Link]

  • Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • Hassan, A. S., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Research Square. Retrieved from [Link]

  • de Souza, T. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals. Retrieved from [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2024, February 2). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Retrieved from [Link]

  • Alam, M. M., et al. (2016). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Metwally, H. M., et al. (2024). In Silico ADME And Molecular Docking Studies of New Thiazolyl-bipyrazole, Pyrazolopyridine and Pyrano[2,3-d]pyrazolopyridine Derivatives as Antibacterial Agents. Current Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]

  • Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • Saghir, S. A., & Connally, L. B. (2003). Oral absorption, metabolism and excretion of 1-phenoxy-2-propanol in rats. Xenobiotica. Retrieved from [Link]

  • ACS Publications. (2025, October 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2015, May 14). Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer. Retrieved from [Link]

  • Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Medicine: A Focus on 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (1,3-Diphenyl-1H-Pyrazol-4-yl)-Methylamine Analogues as Inhibitors of Dipeptidyl Peptidases. Retrieved from [Link]

  • Frontiers. (2021, May 10). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

Sources

Exploratory

Unveiling the Molecular Signature: Exact Mass and Isotopic Distribution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The precise characterization of novel chemical entities is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive technical overview of the determination of the exact mass and isotopic distribution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of high-resolution mass spectrometry (HRMS), present a detailed experimental protocol for its analysis, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for researchers and scientists, offering field-proven insights to ensure data accuracy and integrity.

Introduction: The Critical Role of Molecular Mass in Drug Discovery

In the landscape of pharmaceutical research, the unambiguous identification and characterization of a compound are paramount. The exact mass of a molecule, which is the sum of the masses of its constituent atoms' most abundant isotopes, provides a highly specific identifier. Unlike nominal mass, the exact mass is a unique value that can confirm the elemental composition of a molecule with a high degree of confidence. Furthermore, the isotopic distribution, which reflects the natural abundance of isotopes for each element in the molecule, offers an additional layer of verification. For a compound like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, understanding these fundamental properties is crucial for patent applications, regulatory submissions, and ensuring the reproducibility of scientific findings.

Theoretical Framework: High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of a molecule. This technique is distinguished by its ability to resolve and measure the mass-to-charge ratio (m/z) of ions with very high precision. The resolving power of a mass spectrometer is defined as its ability to distinguish between two peaks of slightly different m/z values. For definitive elemental composition determination, a resolving power of at least 10,000 is typically required.

The core principle of HRMS involves the ionization of the analyte, followed by the separation of the resulting ions based on their m/z, and finally, their detection. The choice of ionization technique is critical and depends on the analyte's properties. For a molecule like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, which possesses a basic amine group, electrospray ionization (ESI) in positive ion mode is a highly effective method.

Experimental Protocol: Determination of Exact Mass and Isotopic Distribution

The following protocol outlines a robust and self-validating workflow for the analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

Sample Preparation
  • Solvent Selection: Dissolve a small quantity (approximately 1 mg) of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in a high-purity solvent. A mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid is recommended to facilitate protonation and enhance ionization efficiency.

  • Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL. This concentration helps to avoid detector saturation and space-charge effects in the mass spectrometer.

  • Internal Standard (Optional but Recommended): The inclusion of an internal standard with a known exact mass can be used for real-time mass calibration, further enhancing the accuracy of the measurement.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Thermo Fisher Scientific Q Exactive™ series or Waters SYNAPT™ series) is required.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. This method ensures a stable and continuous ion signal.

  • Mass Spectrometer Settings:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Sheath Gas and Auxiliary Gas Flow Rate: Optimize for stable spray and desolvation.

    • Capillary Temperature: 250 - 350 °C

    • Mass Range: Scan a range that comfortably includes the expected m/z of the protonated molecule, for instance, m/z 100-500.

    • Resolution: Set to a minimum of 60,000 at m/z 200.

Data Acquisition and Analysis
  • Calibration: Prior to sample analysis, calibrate the mass spectrometer using a standard calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).

  • Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

  • Data Processing: Use the manufacturer's software to process the raw data. This will involve identifying the peak corresponding to the protonated molecule [M+H]⁺ and determining its exact m/z.

  • Elemental Composition Determination: The software can then be used to propose elemental compositions that fit the measured exact mass within a specified mass tolerance (typically < 5 ppm). The isotopic pattern of the measured peak should be compared with the theoretical isotopic pattern for the proposed formula to confirm the assignment.

Data Presentation: Exact Mass and Isotopic Distribution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

The elemental composition of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is C₁₂H₁₅N₃O. Based on this, the theoretical exact mass and isotopic distribution can be calculated.

Table 1: Theoretical Exact Mass of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

SpeciesChemical FormulaExact Mass (Da)
Neutral Molecule [M]C₁₂H₁₅N₃O217.12151
Protonated Molecule [M+H]⁺C₁₂H₁₆N₃O⁺218.12934

Table 2: Theoretical Isotopic Distribution for the Protonated Molecule [M+H]⁺

IsotopeMass (Da)Relative Abundance (%)
A218.12934100.00
A+1219.1323913.79
A+2220.134701.01

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for determining the exact mass and isotopic distribution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Dissolution Dissolve in ACN:H2O + 0.1% FA Dilution Dilute to 1-10 µg/mL Dissolution->Dilution Infusion Direct Infusion (5-10 µL/min) Dilution->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI MS High-Resolution Mass Spectrometry ESI->MS Acquisition Data Acquisition MS->Acquisition Processing Peak Identification ([M+H]⁺) Acquisition->Processing Confirmation Elemental Composition & Isotopic Pattern Processing->Confirmation

Caption: Experimental workflow for HRMS analysis.

Conclusion and Best Practices

The accurate determination of the exact mass and isotopic distribution is a non-negotiable aspect of chemical and pharmaceutical research. By following a well-defined and validated protocol using high-resolution mass spectrometry, researchers can confidently establish the elemental composition of novel compounds like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. It is imperative to maintain meticulous records of experimental parameters and to perform regular calibration and maintenance of the mass spectrometer to ensure the continued generation of high-quality, trustworthy data. This commitment to scientific rigor underpins the successful advancement of drug discovery and development programs.

References

  • PubChem Compound Summary for CID 13856149, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a primer. Journal of the American Society for Mass Spectrometry, 19(5), 767–768. [Link]

  • Waters Corporation. (n.d.). What is Time-of-Flight (TOF) Mass Spectrometry? [Link]

Foundational

Rational Design and Mechanism of Action of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Based Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide Executive Summary In the landscape of targeted therapeutics, the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

In the landscape of targeted therapeutics, the development of highly selective kinase inhibitors hinges on the precise spatial arrangement of pharmacophores within the ATP-binding pocket. The 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine scaffold has emerged as a highly versatile and privileged building block in medicinal chemistry. By functioning as a bidentate hinge-binding motif coupled with a flexible, lipophilic tail, this scaffold serves as the structural foundation for inhibitors targeting critical kinases such as CDK2, IRAK4, BTK, and RIPK1.

As a Senior Application Scientist, I have structured this guide to deconstruct the molecular mechanism of action (MoA) of this scaffold, detail the causality behind its structural components, and provide self-validating experimental workflows required to evaluate its efficacy in preclinical drug development.

Structural Pharmacology: Deconstructing the Scaffold

The efficacy of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine derivatives lies in their dual-action binding modality. The molecule is strategically divided into two functional zones:

The Pyrazol-4-amine Core (Hinge Binder)

The 1H-pyrazol-4-amine moiety acts as the primary anchor within the highly conserved ATP-binding hinge region of the kinase. The primary amine at the 4-position, alongside the adjacent pyrazole nitrogen, forms a potent hydrogen bond donor-acceptor pair. This bidentate interaction mimics the binding of the adenine ring of ATP, securing the inhibitor to the backbone amides of the hinge residues[1]. The pyrazole core is widely recognized as a privileged scaffold, prominently featured in the design of potent anticancer and anti-inflammatory kinase inhibitors[2].

The 1-(3-Phenoxypropyl) Tail (Selectivity Vector)

Substitution at the N1 position of the pyrazole directs the 3-phenoxypropyl vector away from the hinge region and toward either the hydrophobic back-pocket (often exposed in the DFG-out conformation) or the solvent-exposed channel. The propyl linker provides necessary rotational flexibility, while the terminal phenoxy ring enhances the compound's cLogD (lipophilicity). This specific modification is critical for improving passive cell permeability and oral bioavailability, overcoming the poor pharmacokinetic properties often associated with naked pyrazole fragments[3].

G A 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Scaffold B Pyrazol-4-amine Core (Hinge Binder) A->B C 3-Phenoxypropyl Tail (Hydrophobic Pocket) A->C D Kinase Hinge Region Hydrogen Bonding B->D E DFG Motif / Solvent Channel Van der Waals Interactions C->E F High-Affinity Kinase Inhibition (BTK, IRAK4, CDK2) D->F E->F

Structural pharmacophore mapping of the pyrazol-4-amine scaffold in kinase inhibition.

Mechanistic Pathways & Target Kinases

By utilizing the 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine scaffold as an intermediate, medicinal chemists have synthesized highly potent inhibitors across diverse therapeutic areas:

  • Bruton's Tyrosine Kinase (BTK): Pyrazol-4-amine derivatives have shown exceptional efficacy in blocking the B-cell antigen receptor (BCR) signaling pathway. By binding to BTK, these inhibitors halt the excessive proliferation of B-cells, offering a direct mechanism to treat B-cell lymphomas[4].

  • Cyclin-Dependent Kinase 2 (CDK2): In ovarian cancer models, pyrazole-derived inhibitors competitively bind CDK2, reducing the phosphorylation of the retinoblastoma (Rb) protein. This mechanism arrests the cell cycle at the S and G2/M phases, inducing apoptosis[1].

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Serving as an essential signal transducer for the TLR superfamily, IRAK4 is effectively neutralized by pyrazole-based carboxamides. The optimized lipophilic tail ensures the inhibitor reaches intracellular targets to suppress inflammatory disease pathways[3].

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Pyrazol-amine derivatives potently bind the RIPK1 kinase domain, blocking TNF-α-induced necroptosis. This mechanism is highly relevant for treating immune-mediated inflammatory bowel diseases[5].

G Receptor Receptor Activation (BCR / TLR) Kinase Target Kinase (BTK / IRAK4) Receptor->Kinase Downstream1 NF-κB / MAPK Pathway Activation Blocked Kinase->Downstream1 Blocked Inhibitor Pyrazol-4-amine Inhibitor Inhibitor->Kinase Inhibits Downstream2 Cell Proliferation & Inflammation Halted Downstream1->Downstream2

Disruption of oncogenic and inflammatory signaling pathways by pyrazol-4-amine inhibitors.

Experimental Workflows for Mechanistic Validation

To rigorously validate the MoA of synthesized 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine derivatives, we employ a two-tiered validation system. These protocols are designed to be self-validating, ensuring that the data reflects true target engagement rather than assay artifacts.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Objective: Quantify the biochemical binding affinity (IC50 / Kd) of the inhibitor to the isolated kinase domain. Causality: Highly conjugated pyrazole derivatives often exhibit intrinsic autofluorescence, which confounds standard radiometric or fluorescent assays. TR-FRET utilizes a Europium (Eu) cryptate donor with a long emission half-life. By introducing a time delay before measurement, we eliminate short-lived background autofluorescence, ensuring the signal is exclusively derived from the kinase-ligand interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., BTK or CDK2), a biotinylated peptide substrate, and ATP at its apparent Km value.

  • Compound Titration: Dispense the pyrazol-4-amine derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add the kinase master mix to the compound wells and incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection: Add the TR-FRET detection mixture containing Streptavidin-APC (acceptor) and Eu-anti-phospho antibody (donor). Incubate for an additional 60 minutes.

  • Self-Validation Check: Include Staurosporine as a positive control. Calculate the Z'-factor using the DMSO (vehicle) and Staurosporine wells. A Z'-factor > 0.6 is required to validate the assay plate before calculating the IC50 from the 665 nm / 615 nm emission ratio.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the 3-phenoxypropyl modification facilitates cell membrane permeability and engages the kinase in a live intracellular environment. Causality: Biochemical affinity does not guarantee cellular efficacy. The lipophilic 3-phenoxypropyl tail improves cLogD but may lead to non-specific lipid binding. CETSA isolates true intracellular target engagement by measuring the thermodynamic stabilization of the kinase upon ligand binding inside intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., THP-1 for IRAK4 or A2780 for CDK2) at 2×106 cells/mL. Treat with the inhibitor at 10×IC50​ (determined from Protocol A) or DMSO vehicle for 2 hours.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clarification: Lyse the cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, precipitated proteins.

  • Quantification: Analyze the soluble fraction (supernatant) via Western blot using an antibody specific to the target kinase.

  • Self-Validation Check: Perform an Isothermal Dose-Response (ITDR) fingerprint. By holding the temperature at the calculated Tagg​ (aggregation temperature) and varying the compound concentration, the resulting dose-dependent stabilization confirms that the thermal shift is driven specifically by the pyrazol-4-amine inhibitor, not a solvent artifact.

Quantitative Data Synthesis & SAR Profiling

The integration of the pyrazol-4-amine core with optimized lipophilic tails yields sub-nanomolar to low-micromolar potencies across various targets. The table below synthesizes representative binding data for optimized derivatives based on this scaffold architecture, demonstrating its versatility.

Kinase TargetRepresentative Scaffold Variant RoleEnzymatic IC50 / KiCellular Efficacy (GI50 / EC50)Primary Cell Line Model
CDK2 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineKi = 5.0 nM127 - 560 nMA2780 (Ovarian Cancer)
BTK 1H-pyrazolo[3,4-d]pyrimidin-4-amineIC50 = 1.2 nM< 10 nMB-cell Lymphoma Models
RIPK1 1H-pyrazol-3-amine derivativeIC50 = 11.0 nM17 - 30 nMTNF-α induced Murine Cells
IRAK4 N-(1H-pyrazol-4-yl)pyrazolo-pyrimidineSub-nanomolar< 50 nMTHP-1 (Macrophage)

Data synthesized from foundational scaffold studies[1],[3],[4],[5].

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI.[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.[Link]

  • Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.[Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ResearchGate.[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.[Link]

Sources

Exploratory

Spectroscopic Characterization of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: An In-depth Technical Guide

Introduction 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a pyrazole core, a flexible phenox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a pyrazole core, a flexible phenoxypropyl side chain, and a reactive amine group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The precise structural elucidation and confirmation of this molecule are paramount for its application in drug design, ensuring reproducibility in biological assays and compliance with regulatory standards. This guide provides a comprehensive overview of the spectroscopic techniques employed for the unambiguous characterization of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The methodologies and interpretations presented herein are grounded in established scientific principles and are designed to be a practical resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structural features of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine give rise to a unique spectroscopic fingerprint. A combination of one- and two-dimensional NMR experiments provides detailed information about the proton and carbon environments and their connectivity. Mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns, further confirming its composition. Infrared spectroscopy complements these techniques by identifying the characteristic vibrational frequencies of the functional groups present, such as the primary amine and the ether linkage.

Caption: Molecular Structure of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, both ¹H and ¹³C NMR are essential for a complete assignment of the proton and carbon signals.[1][2]

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • D₂O Exchange: To confirm the amine protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the NH₂ protons will disappear or significantly diminish.[3][4]

Data Interpretation and Expected Chemical Shifts:

ProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Pyrazole H-3s~7.4-
Pyrazole H-5s~7.2-
Phenyl H-2', H-6'd~7.3~8.0
Phenyl H-3', H-5't~6.9~7.5
Phenyl H-4't~6.9~7.3
N-CH₂ (propyl)t~4.2~7.0
O-CH₂ (propyl)t~4.0~6.5
CH₂ (propyl)p~2.2~6.8
NH₂br s~3.5-
¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.[5]

Data Interpretation and Expected Chemical Shifts:

CarbonChemical Shift (δ, ppm)
Phenyl C-1'~158
Pyrazole C-5~135
Pyrazole C-3~129
Phenyl C-2', C-6'~129
Phenyl C-4'~121
Phenyl C-3', C-5'~114
Pyrazole C-4~110
N-CH₂ (propyl)~66
O-CH₂ (propyl)~48
CH₂ (propyl)~30

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To study the fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Expected Molecular Ion and Fragmentation Pattern:

The expected exact mass of the protonated molecule [C₁₂H₁₆N₃O]⁺ is approximately 218.1342 m/z. The fragmentation of pyrazole derivatives often involves the loss of stable neutral molecules like N₂ or HCN.[6][7]

G M [M+H]⁺ m/z = 218.13 F1 Loss of C₆H₅OH m/z = 124.09 M->F1 - C₆H₅OH F2 Loss of C₃H₅O m/z = 161.09 M->F2 - C₃H₅O F3 Loss of NH₃ m/z = 201.12 M->F3 - NH₃ F4 Loss of C₉H₁₀O m/z = 82.06 F1->F4 - C₃H₂N

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for the identification of functional groups in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Functional GroupVibrationWavenumber (cm⁻¹)
Primary AmineN-H stretch3400-3300 (two bands)[3][4]
Aromatic C-HC-H stretch3100-3000
Aliphatic C-HC-H stretch3000-2850
C=C and C=NRing stretch1600-1450
EtherC-O stretch1250-1050[8][9]

Conclusion

The comprehensive spectroscopic characterization of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine through the synergistic application of NMR, MS, and IR spectroscopy provides an unambiguous confirmation of its chemical structure. The data presented in this guide, including expected chemical shifts, fragmentation patterns, and vibrational frequencies, serve as a benchmark for researchers working with this compound. Adherence to the described protocols will ensure the generation of high-quality, reproducible data, which is fundamental for the advancement of research and development in the pharmaceutical sciences.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Sci-Hub. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Sci-Hub. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. OpenStax. Retrieved from [Link]

  • Griti. (2016, September 22). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules | Griti [Video]. YouTube. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. AIP Publishing. Retrieved from [Link]

  • Wiley Online Library. (2012, January 15). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Wiley Online Library. Retrieved from [Link]

  • SciSpace. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Retrieved from [Link]

  • Growing Science. (n.d.). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Growing Science. Retrieved from [Link]

  • Turkish Journal of Pharmaceutical Sciences. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-methoxypropyl)-1H-pyrazol-4-amine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2022, July 15). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Baghdad Science Journal. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Evaluation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: A Novel Pyrazole Scaffold

Abstract This guide outlines a comprehensive strategy for the preliminary biological evaluation of the novel chemical entity, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. Given the prevalence of the pyrazole core in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide outlines a comprehensive strategy for the preliminary biological evaluation of the novel chemical entity, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. Given the prevalence of the pyrazole core in numerous FDA-approved drugs, this compound represents a promising candidate for drug discovery. This document provides a structured, multi-stage workflow designed for academic and industrial researchers. It covers initial computational assessment, in vitro cytotoxicity profiling, target class identification, mechanism of action elucidation, and preliminary ADME-Tox characterization. Each stage is supported by detailed, field-proven protocols and the rationale behind experimental choices, ensuring a scientifically rigorous and efficient evaluation process.

Introduction and Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of drugs targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for designing novel therapeutics. The compound 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine combines this valuable core with a phenoxypropyl side chain, which can influence solubility, cell permeability, and target engagement.

A preliminary biological evaluation serves as the crucial first step in the drug discovery cascade. Its purpose is to efficiently identify any significant biological activity, establish a preliminary safety profile, and generate initial hypotheses about the compound's mechanism of action (MoA). A well-designed preliminary screen de-risks further investment in more complex and costly preclinical studies. This guide proposes a logical workflow, beginning with broad, high-throughput methods and progressively focusing on more specific, mechanistic assays.

Proposed Evaluation Workflow

The evaluation process is structured as a multi-stage funnel, designed to systematically characterize the compound's biological profile.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Validation & MoA cluster_2 Phase 3: Preliminary Druggability A Compound Acquisition & QC (Purity >95%) B In Silico Target Prediction (SwissTargetPrediction) A->B C In Vitro Cytotoxicity Screen (NCI-60 Cell Line Panel) A->C D Broad Kinase Panel Screen (e.g., DiscoverX ScanMAX) B->D If Kinase Predicted C->D If Cytotoxicity Observed E Dose-Response & IC50 Determination D->E F Cell-Based Mechanistic Assays (e.g., Western Blot for Pathway Modulation) E->F G Aqueous Solubility Assay F->G If MoA Confirmed H LogD7.4 Determination G->H I In Vitro Metabolic Stability (Microsomal Assay) H->I

Caption: High-level workflow for the preliminary biological evaluation of a novel compound.

Phase 1: Foundational Screening & Characterization

In Silico Target Prediction

Before committing to costly wet-lab experiments, computational tools can provide valuable, hypothesis-generating insights. The principle of chemical similarity suggests that molecules with similar structures often interact with similar biological targets.

Protocol: Target Prediction using SwissTargetPrediction

  • Input: Obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

  • Submission: Navigate to the SwissTargetPrediction web server.

  • Analysis: The server compares the input structure against a database of known bioactive molecules. It then generates a ranked list of the most probable macromolecular targets.

  • Interpretation: Pay close attention to target classes that are highly represented (e.g., kinases, proteases, GPCRs). This data will guide the selection of initial in vitro screening panels. Given the pyrazole core, a high probability of kinase targets is anticipated.

In Vitro Cytotoxicity Screening

The foundational step in any biological evaluation is to determine if the compound exhibits cytotoxic or cytostatic effects. A broad screen against a diverse panel of human cancer cell lines, such as the NCI-60 panel, is the industry-standard approach. This provides initial data on potency and potential cancer-type selectivity.

Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cells from various cancer lines (e.g., A549 lung, MCF7 breast, U87 glioblastoma) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against compound concentration and fit to a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Hypothetical Data Presentation

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma12.5
MCF7Breast Adenocarcinoma8.2
U87-MGGlioblastoma> 100
HCT116Colon Carcinoma9.8

This hypothetical data suggests selective activity against lung, breast, and colon cancer cell lines, with no effect on the glioblastoma line, warranting further investigation into the specific pathways active in the sensitive lines.

Phase 2: Target Identification and Mechanism of Action

If the foundational screen reveals significant and selective cytotoxicity, the next phase focuses on identifying the molecular target and elucidating the mechanism of action.

Broad Kinase Panel Screening

Based on the pyrazole scaffold and potential in silico predictions, the protein kinase family is a high-probability target class. A broad kinase panel screen is an efficient method to test the compound against hundreds of purified kinases in a single experiment.

Rationale for Experimental Choice: Instead of testing individual kinases one by one, a large panel screen provides a comprehensive overview of the compound's kinase selectivity profile. A highly selective inhibitor (targeting only one or a few kinases) is often more desirable than a non-selective one, as it can lead to fewer off-target effects. Services like Eurofins' KinaseProfiler™ or Reaction Biology's Kinase HotSpot™ are industry standards. The typical output is the percent inhibition at a fixed concentration (e.g., 10 µM).

Cell-Based Mechanistic Assays

Hits from the kinase panel must be validated in a cellular context. For example, if the screen identifies an inhibitor of Epidermal Growth Factor Receptor (EGFR), the next step is to determine if the compound blocks EGFR signaling in cancer cells that are known to be dependent on this pathway.

Protocol: Western Blot for Phospho-Protein Levels

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., A549, which has an activating KRAS mutation but still relies on other kinase signaling) and treat with the test compound at concentrations around its IC50 (e.g., 1 µM, 5 µM, 10 µM) for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of a downstream target (e.g., phospho-ERK) and the total protein (total-ERK) as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Analysis: A dose-dependent decrease in the phospho-protein signal relative to the total protein signal would confirm that the compound is engaging and inhibiting the target pathway in cells.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine Compound->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Phase 3: Preliminary ADME-Tox Profiling

A biologically active compound is only useful as a potential drug if it possesses favorable ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early assessment of these properties is critical.

Physicochemical Properties

Aqueous Solubility: Poor solubility can hinder absorption and lead to inconsistent results in biological assays. Kinetic solubility is often measured first as it is more relevant to the conditions of in vitro assays. LogD: The octanol-water distribution coefficient at pH 7.4 is a key indicator of a compound's lipophilicity, which affects its permeability, metabolism, and off-target effects. A LogD value between 1 and 3 is often considered optimal.

In Vitro Metabolic Stability

This assay assesses how quickly the compound is metabolized by liver enzymes, providing an early prediction of its in vivo half-life.

Protocol: Liver Microsomal Stability Assay

  • Reaction Setup: Incubate the test compound (typically at 1 µM) with human liver microsomes and NADPH (a necessary cofactor for metabolic enzymes) at 37°C.

  • Time Points: Take aliquots from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in the aliquots by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the amount of the parent compound remaining at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½).

Data Summary Table

ParameterAssayResultInterpretation
SolubilityKinetic Solubility75 µMSufficient for in vitro assays
LipophilicityLogD at pH 7.42.8Within optimal range for permeability
StabilityMicrosomal Half-Life45 minModerately stable, potential for acceptable in vivo half-life

Conclusion and Future Directions

This guide has detailed a systematic and scientifically grounded approach for the preliminary biological evaluation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. By progressing from broad, high-throughput screening to more focused, hypothesis-driven mechanistic studies, researchers can efficiently build a comprehensive initial profile of this novel compound.

Positive outcomes from this evaluation—such as selective cytotoxicity, confirmed target engagement in cells, and a reasonable preliminary ADME profile—would provide strong justification for advancing the compound to the next stages of drug discovery, including lead optimization and in vivo efficacy studies in animal models.

References

  • Title: The pyrazole scaffold: a versatile building block in medicinal chemistry. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Recent advancements of pyrazole-based compounds as kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for in silico target prediction. Source: Nucleic Acids Research URL: [Link]

  • Title: The NCI-60 human tumor cell line anticancer drug screen. Source: Nature Protocols URL: [Link]

Exploratory

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not found in major chemical databases, indicating its status as a potentially novel research chemical, its structural motifs—the N-substituted 4-aminopyrazole core and the phenoxypropyl side chain—are prevalent in a wide array of biologically active molecules. This guide will cover its fundamental physicochemical properties, propose a robust synthetic pathway, and explore its potential pharmacological applications based on the established activities of analogous structures. Detailed experimental protocols for its synthesis and a representative biological assay are provided to empower researchers in their scientific endeavors.

Introduction and Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its presence in numerous approved drugs.[1] The functionalization of the pyrazole ring, particularly with an amino group at the C4 position, gives rise to 4-aminopyrazoles (4-APs), a class of compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[2] The substitution at the N1 position of the pyrazole ring is a critical determinant of the molecule's three-dimensional structure and, consequently, its interaction with biological targets.[3]

The phenoxypropyl moiety, on the other hand, is a common feature in pharmaceuticals, often contributing to favorable pharmacokinetic profiles and potent biological activity. The combination of these two pharmacophores in 1-(3-phenoxypropyl)-1H-pyrazol-4-amine suggests a molecule with significant potential for modulation of various biological pathways. This guide aims to provide a detailed technical foundation for the synthesis, characterization, and evaluation of this promising compound.

Physicochemical Properties

The key physicochemical properties of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine have been calculated and are summarized in the table below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number Not Assigned
Molecular Formula C₁₂H₁₅N₃OCalculated
Molecular Weight 217.27 g/mol Calculated
IUPAC Name 1-(3-phenoxypropyl)-1H-pyrazol-4-amine

Proposed Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

The synthesis of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine can be efficiently achieved through the N-alkylation of 4-aminopyrazole with a suitable phenoxypropyl electrophile. This is a well-established and versatile method for the preparation of N-substituted pyrazoles.[3]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-Aminopyrazole 4-Aminopyrazole Base_Solvent Base (e.g., K₂CO₃) Solvent (e.g., DMF) 4-Aminopyrazole->Base_Solvent Reactant 1 3-Phenoxypropyl_bromide 3-Phenoxypropyl_bromide 3-Phenoxypropyl_bromide->Base_Solvent Reactant 2 Product 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine Base_Solvent->Product N-Alkylation

Caption: Proposed synthetic workflow for 1-(3-phenoxypropyl)-1H-pyrazol-4-amine.

Detailed Experimental Protocol: N-Alkylation

Materials:

  • 4-Aminopyrazole (CAS: 28466-26-4)

  • 3-Phenoxypropyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system with silica gel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-aminopyrazole (1.0 equivalent).

  • Add anhydrous DMF to achieve a concentration of approximately 0.2 M.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.

  • Stir the mixture at room temperature for 30 minutes to ensure the deprotonation of the pyrazole nitrogen.

  • Add 3-phenoxypropyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure 1-(3-phenoxypropyl)-1H-pyrazol-4-amine.

Potential Pharmacological Applications and Mechanism of Action

The structural components of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine suggest its potential as a modulator of various biological targets, making it a compound of interest for drug discovery in several therapeutic areas.

Kinase Inhibition

Numerous N-substituted pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[4] For example, pyrazolo[3,4-d]pyrimidine derivatives, which share the pyrazole core, are effective Bruton's tyrosine kinase (BTK) inhibitors.[5]

Hypothesized Mechanism of Action: Kinase Inhibition

Kinase_Inhibition Compound 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine Kinase Protein Kinase (e.g., BTK, JNK) Compound->Kinase Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Step-by-Step Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine, a novel heterocyclic amine with potential applications in medicinal chemistry and drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine, a novel heterocyclic amine with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is designed for robustness and accessibility, utilizing commercially available starting materials and well-established chemical transformations. This protocol is intended for researchers, scientists, and professionals in the field of drug development. The synthesis is approached via a two-step sequence commencing with the regioselective N-alkylation of 4-nitropyrazole, followed by the reduction of the nitro moiety to the target primary amine. Detailed experimental procedures, characterization data, and safety precautions are provided to ensure successful and reproducible execution.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, constituting the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions make them privileged structures in drug design. The target molecule, 1-(3-phenoxypropyl)-1H-pyrazol-4-amine, incorporates a flexible phenoxypropyl sidechain at the N1 position of the pyrazole ring and an amino group at the C4 position. This combination of functionalities offers a versatile platform for further chemical elaboration and biological screening.

The synthetic route detailed herein was developed to provide a clear and efficient pathway to this compound. It circumvents the use of hazardous or unstable reagents, prioritizing a practical and scalable approach suitable for a standard organic chemistry laboratory. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting.

Overall Synthetic Scheme

The synthesis of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine is achieved in two sequential steps:

  • Step 1: N-Alkylation of 4-Nitropyrazole: Synthesis of 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole.

  • Step 2: Reduction of the Nitro Group: Synthesis of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine.

Synthetic_Scheme Start 4-Nitropyrazole Intermediate 1-(3-Phenoxypropyl)-4-nitro-1H-pyrazole Start->Intermediate Step 1: N-Alkylation Final 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Intermediate->Final Step 2: Reduction Reagent1 1-Bromo-3-phenoxypropane, Base (e.g., K2CO3), Solvent (e.g., DMF) Reagent1->Start Reagent2 Reducing Agent (e.g., H2, Pd/C), Solvent (e.g., Ethanol) Reagent2->Intermediate Step1_Workflow Workflow for N-Alkylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine 4-Nitropyrazole, K2CO3, and DMF in a flask. AddReagent Add 1-Bromo-3-phenoxypropane dropwise at room temperature. Setup->AddReagent Heat Heat the reaction mixture (e.g., 60-80 °C). AddReagent->Heat Monitor Monitor reaction progress by TLC. Heat->Monitor Quench Cool and pour into water. Monitor->Quench Extract Extract with Ethyl Acetate. Quench->Extract Wash Wash organic layer with brine and dry. Extract->Wash Concentrate Concentrate under reduced pressure. Wash->Concentrate Purify Purify by column chromatography. Concentrate->Purify Step2_Workflow Workflow for Nitro Reduction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Dissolve nitro compound in Ethanol in a flask. AddCatalyst Add 10% Pd/C. Setup->AddCatalyst Hydrogenate Purge with H₂ and stir under H₂ atmosphere. AddCatalyst->Hydrogenate Monitor Monitor reaction progress by TLC. Hydrogenate->Monitor Filter Filter through Celite®. Monitor->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify if necessary (e.g., column chromatography). Concentrate->Purify

Application

Application Notes and Protocols: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine as a Versatile Building Block in Contemporary Drug Discovery

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring in a multitude of approved therapeutics due to its favorable physicochemical properties and versatile biological activities.[1][2][3] This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring in a multitude of approved therapeutics due to its favorable physicochemical properties and versatile biological activities.[1][2][3] This document provides an in-depth guide to the strategic application of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine , a promising, yet underexplored, building block for the generation of novel chemical entities. We will delve into its synthetic utility, outlining detailed protocols for its derivatization, and present a conceptual framework for its integration into a drug discovery campaign, specifically targeting kinase inhibition. The protocols and workflows herein are designed to be robust and adaptable, providing researchers with a solid foundation for their own investigations.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug design.[2] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][4] The 4-amino pyrazole motif, in particular, serves as a versatile handle for introducing molecular diversity and tailoring structure-activity relationships (SAR).[5]

The subject of this guide, 1-(3-phenoxypropyl)-1H-pyrazol-4-amine , presents a unique combination of structural features:

  • A Nucleophilic 4-Amino Group: This primary amine is an ideal site for derivatization via amide bond formation, reductive amination, or participation in condensation reactions, allowing for the exploration of the "right-hand side" of the molecule.

  • A Flexible 3-Phenoxypropyl Chain at the N1 Position: This linker introduces a degree of conformational flexibility and can engage in hydrophobic or π-stacking interactions within a target's binding site. The phenoxy group itself can be substituted to probe for additional interactions and modulate physicochemical properties.

  • A Stable Pyrazole Core: The aromatic pyrazole ring is metabolically robust and acts as a rigid scaffold to orient appended functionalities in a defined three-dimensional space.

These attributes make 1-(3-phenoxypropyl)-1H-pyrazol-4-amine an attractive starting point for the synthesis of libraries of compounds aimed at various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below. These values are calculated and serve as a general guide for experimental design.

PropertyValue
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
logP (calculated) 1.85
Topological Polar Surface Area (TPSA) 54.9 Ų
Hydrogen Bond Donors 1 (amine)
Hydrogen Bond Acceptors 3 (pyrazole nitrogens, ether oxygen)
Rotatable Bonds 5

Synthetic Utility and Core Reactions

The primary utility of 1-(3-phenoxypropyl)-1H-pyrazol-4-amine lies in the reactivity of its 4-amino group. Below are detailed protocols for two fundamental transformations that are central to many medicinal chemistry programs: amide coupling and Suzuki-Miyaura cross-coupling (following a necessary halogenation step).

Protocol 1: Amide Bond Formation with a Carboxylic Acid

Amide bond formation is one of the most frequently employed reactions in drug discovery.[6] This protocol details a standard procedure for coupling the title amine with a generic carboxylic acid using a common coupling agent.

Objective: To synthesize an N-(1-(3-phenoxypropyl)-1H-pyrazol-4-yl)amide derivative.

Materials:

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

  • Carboxylic acid of interest (e.g., 4-fluorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(3-phenoxypropyl)-1H-pyrazol-4-amine (1.0 eq).

  • Dissolve the amine in anhydrous DMF.

  • Add the carboxylic acid (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired amide.

Causality and Experimental Choices:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and is effective even with less reactive amines and carboxylic acids.[7]

  • DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents. The use of an anhydrous solvent is crucial to prevent hydrolysis of the activated carboxylic acid intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

To further expand the chemical space, C-C bond formation reactions like the Suzuki-Miyaura coupling are invaluable.[8][9] This requires prior functionalization of the pyrazole ring, typically through halogenation. The following is a two-step protocol for the synthesis of a 4-aryl-substituted pyrazole derivative.

Objective: To synthesize 4-iodo-1-(3-phenoxypropyl)-1H-pyrazole.

Materials:

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (after conversion to the corresponding pyrazole via diazotization and reduction, or starting from a suitable pyrazole precursor)

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Dissolve the starting pyrazole (1.0 eq) in anhydrous MeCN in a flask protected from light.

  • Add NIS (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 2-6 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in EtOAc and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can often be used in the next step without further purification.

Objective: To synthesize a 4-aryl-1-(3-phenoxypropyl)-1H-pyrazole derivative.

Materials:

  • 4-Iodo-1-(3-phenoxypropyl)-1H-pyrazole (from Step A)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a Schlenk flask, add 4-iodo-1-(3-phenoxypropyl)-1H-pyrazole (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).[9][10]

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent system (1,4-dioxane:water, 4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, or until TLC/LC-MS indicates completion of the reaction.[10]

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality and Experimental Choices:

  • NIS is a mild and effective iodinating agent for electron-rich heterocycles.

  • Pd(PPh₃)₄ is a robust and commonly used palladium catalyst for Suzuki couplings.[9]

  • The mixed solvent system of dioxane and water is effective for dissolving both the organic and inorganic reactants. Water also plays a role in the catalytic cycle.

  • The base (K₂CO₃) is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Application in a Drug Discovery Workflow: A Kinase Inhibitor Paradigm

The 4-aminopyrazole scaffold is a well-established core in many kinase inhibitors.[1][5] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The following section outlines a hypothetical workflow for utilizing 1-(3-phenoxypropyl)-1H-pyrazol-4-amine in a kinase inhibitor discovery program.

Library Synthesis Workflow

The synthetic protocols described in Section 3 can be adapted for parallel synthesis to generate a focused library of compounds.

G cluster_0 Core Building Block cluster_1 Reaction Stage 1: Diversification cluster_2 Focused Library cluster_3 Screening Cascade A 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine B Amide Coupling (Protocol 1) A->B C Reductive Amination A->C D Sulfonamide Formation A->D E Library of Amides, Sulfonamides, etc. B->E C->E D->E F Primary Biochemical Kinase Assay E->F G Cellular Target Engagement Assay F->G Active Hits H ADME/Tox Profiling G->H Confirmed Hits G A Focused Library (N > 100 compounds) B Primary Screen (Single concentration) A->B C Hits Identified (% Inhibition > 50%) B->C D IC50 Determination & Kinase Selectivity Panel C->D E Potent & Selective Hits (IC50 < 1 µM, >10-fold selective) D->E F Cellular Target Engagement & Functional Assays E->F G Confirmed Cellular Activity F->G H Lead Optimization (SAR-driven synthesis) G->H H->A Next-generation compounds

Caption: Decision-making funnel in a typical screening cascade.

Conclusion

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a highly versatile and valuable building block for drug discovery. Its strategic combination of a reactive amino group, a flexible linker, and a stable heterocyclic core provides a robust platform for the generation of diverse and novel chemical entities. The protocols and workflows presented in these application notes offer a comprehensive guide for researchers to harness the potential of this scaffold in their quest for new therapeutic agents. By understanding the underlying chemistry and employing a logical discovery cascade, scientists can effectively leverage this building block to accelerate their research programs.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
  • Process for the preparation of 4-aminopyrazole derivatives.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics.
  • Current status of pyrazole and its biological activities. PMC.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI.
  • A novel and efficient protocol for amide coupling. Organic & Biomolecular Chemistry - RSC Publishing.
  • Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives.
  • METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
  • Process optimization for acid-amine coupling: a c
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Method

Application Notes &amp; Protocols: Amide Coupling Reactions Using 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Abstract This comprehensive guide provides a detailed technical overview and robust protocols for the successful execution of amide coupling reactions utilizing 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. Amide bond formatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed technical overview and robust protocols for the successful execution of amide coupling reactions utilizing 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, essential for synthesizing a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures for various coupling conditions, and a thorough troubleshooting guide to navigate potential challenges. By explaining the causality behind experimental choices, we aim to empower chemists to optimize their synthetic strategies and achieve high-yielding, pure products.

Introduction: The Significance of Pyrazole Amides

The pyrazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[3][4][5][6] The specific amine, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, combines this valuable heterocycle with a flexible phenoxypropyl chain, making it an attractive building block for creating novel chemical entities with potential therapeutic applications.

The formation of an amide bond by coupling this amine with a carboxylic acid is a critical transformation. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures, which are incompatible with complex molecules. Therefore, the reaction necessitates the use of "coupling reagents" to activate the carboxylic acid, transforming the hydroxyl group into a good leaving group and facilitating nucleophilic attack by the amine under mild conditions.[2][7]

This guide will explore several reliable methods for this transformation, focusing on the practical aspects of reagent selection, reaction optimization, and problem-solving.

Mechanistic Principles of Amide Bond Formation

The core principle of amide coupling involves the activation of a carboxylic acid's carbonyl group. This is typically achieved through two primary classes of reagents: carbodiimides and onium salts (phosphonium or aminium/uronium).

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-solubility of their byproducts.[8][9] The reaction proceeds via a highly reactive O-acylisourea intermediate.

Mechanism:

  • Activation: The carboxylic acid protonates the carbodiimide, making it highly electrophilic. The resulting carboxylate then attacks the central carbon of the carbodiimide to form the O-acylisourea intermediate.[7][10]

  • Nucleophilic Attack: The amine (1-(3-Phenoxypropyl)-1H-pyrazol-4-amine) directly attacks the activated carbonyl of the O-acylisourea.

  • Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and an N,N'-disubstituted urea byproduct.[9]

A significant challenge with this method is the potential for the O-acylisourea intermediate to rearrange into an unreactive N-acylurea, which can lower the yield.[10][11] To mitigate this and reduce the risk of racemization in chiral carboxylic acids, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are crucial.[11] These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to side reactions and still highly reactive towards the amine.[10][11]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl Active_Ester Active Ester Intermediate O_acyl->Active_Ester + HOBt Amide Amide Product O_acyl->Amide + Ar-NH2 NAcylurea N-Acylurea (Side Product) O_acyl->NAcylurea Rearrangement Amine Pyrazol-4-amine (Ar-NH2) Amine->Amide HOBt Additive (HOBt/HOAt) HOBt->Active_Ester Active_Ester->Amide + Ar-NH2 Urea Urea Byproduct Active_Ester->Urea

Caption: Carbodiimide (EDC) coupling workflow with an additive (HOBt).

Onium Salt-Mediated Coupling (e.g., HATU)

Onium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most efficient coupling reagents, particularly for challenging or sterically hindered substrates.[11][12]

Mechanism:

  • Activation: In the presence of a non-nucleophilic base (e.g., DIEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the HATU reagent.

  • Active Ester Formation: This reaction forms a highly reactive HOAt active ester. The presence of the pyridine nitrogen in the HOAt leaving group can provide anchimeric assistance, further accelerating the coupling reaction.

  • Nucleophilic Attack & Product Formation: The amine attacks the carbonyl of the active ester, leading to the formation of the amide bond and release of HOAt.

HATU_Workflow cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid ActiveEster HOAt Active Ester RCOOH->ActiveEster Deprotonation HATU HATU HATU->ActiveEster Base Base (DIEA) Base->RCOOH Product Amide Product ActiveEster->Product Nucleophilic Attack Amine 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine Amine->Product

Caption: General workflow for amide coupling using HATU.

Key Reagents and Parameter Optimization

The success of an amide coupling reaction is highly dependent on the careful selection of reagents and conditions.[13]

ParameterOptions & ConsiderationsRationale & Expert Insights
Coupling Reagent EDC/HOBt (or HOAt): Standard, cost-effective. Byproduct is water-soluble.[11] HATU, HBTU, PyBOP: High efficiency, especially for hindered or less nucleophilic amines. More expensive.[12][14]For general-purpose coupling with 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, EDC/HOBt is an excellent starting point. If yields are low due to potential steric hindrance or reduced nucleophilicity of the pyrazole amine, switching to a more potent reagent like HATU is recommended.[15]
Base DIEA (DIPEA), NMM: Non-nucleophilic tertiary amines.[16]A base is crucial to deprotonate the carboxylic acid and neutralize any acid salts (e.g., if the amine is a hydrochloride salt).[16] DIEA is a stronger, more hindered base often used with onium salts. NMM is a weaker base and may be preferred if the carboxylic acid is highly sensitive to racemization.[16] Typically, 2-3 equivalents are used.
Solvent DMF, DCM, Acetonitrile (MeCN), THF: Aprotic solvents are standard.[17][18]DMF is an excellent solvent due to its high polarity and ability to dissolve most reactants.[18] DCM is also common but may be less effective for poorly soluble starting materials. Anhydrous (dry) solvents are critical, as water can hydrolyze activated intermediates and reduce yield.[8][15]
Temperature 0 °C to Room Temperature (RT) The activation step (addition of the coupling reagent) is often performed at 0 °C to control the rate of reaction and minimize side reactions, such as the formation of N-acylurea or racemization.[11][19] The reaction is then typically allowed to warm to room temperature for the coupling step to proceed to completion.
Stoichiometry Acid:Amine:Reagent:Base A slight excess of the amine (e.g., 1.1 eq) and coupling reagent (1.2 eq) relative to the carboxylic acid (1.0 eq) is a common starting point to drive the reaction to completion.[11]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a reliable starting point for most standard carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M with respect to the carboxylic acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30-45 minutes. This pre-activation step allows for the formation of the HOBt-ester, which is more stable than the initial O-acylisourea intermediate.[11]

  • Coupling: To the activated mixture, add a solution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.1 eq) in a small amount of anhydrous DMF, followed by the addition of DIEA (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[11]

  • Work-up & Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (to remove excess DIEA), saturated aqueous NaHCO₃ (to remove HOBt and unreacted acid), and brine. The urea byproduct from EDC is often removed by these aqueous washes.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product.

Protocol 2: Enhanced Coupling for Hindered Substrates using HATU

This protocol is recommended when Protocol 1 gives low yields, or if either the carboxylic acid or the amine is known to be sterically hindered.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.1 eq)

  • HATU (1.2 eq)

  • Diisopropylethylamine (DIEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to achieve a concentration of 0.1-0.5 M).

  • Activation & Coupling: Cool the solution to 0 °C. Add DIEA (3.0 eq) dropwise, followed by a solution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.1 eq) in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. HATU-mediated couplings are typically much faster than those with EDC.[14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and easily removed during the aqueous work-up.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (degraded by moisture). 2. Insufficient activation time. 3. Steric hindrance.[15][20] 4. Reduced nucleophilicity of the pyrazole amine.[15]1. Use fresh, high-purity coupling reagents. Store EDC and HATU in a desiccator.[11] 2. Ensure the pre-activation step (for EDC/HOBt) is allowed to proceed for at least 30 minutes at 0 °C. 3. Switch to a more powerful coupling reagent like HATU or PyBOP (Protocol 2).[11][21] Consider slightly increasing the reaction temperature (e.g., to 40 °C) or extending the reaction time.[13] 4. Use a more potent activating agent like HATU.
Unreacted Starting Materials Remain 1. Insufficient equivalents of one reactant or reagent. 2. Reaction has not reached completion.1. Re-check calculations and consider using a slightly larger excess of the amine and coupling reagent (e.g., 1.2 eq and 1.5 eq, respectively). 2. Increase reaction time and monitor by LC-MS until no further change is observed.
Formation of N-Acylurea Side Product The O-acylisourea intermediate rearranged before reacting with the amine (specific to carbodiimide methods).[10]1. Ensure an additive like HOBt or HOAt is used.[11] 2. Perform the activation and initial coupling phase at 0 °C to minimize the rate of rearrangement.
Epimerization of Chiral Carboxylic Acid The base or coupling conditions are too harsh, leading to racemization at the α-carbon of the acid.1. Use a weaker base like N-Methylmorpholine (NMM) instead of DIEA.[16] 2. Ensure an additive like HOBt or, even better, HOAt is used, as they are known to suppress racemization. 3. Maintain a low reaction temperature (0 °C) for as long as possible.
Difficult Product Purification Byproducts from the coupling reaction co-elute with the product.1. For EDC couplings, ensure the aqueous work-up is thorough to remove the water-soluble dicyclohexylurea (DCU). If DCC was used, the DCU byproduct is often insoluble and can be removed by filtration.[8][11] 2. For HATU/HBTU couplings, the byproducts are water-soluble and should be removed with the aqueous washes. 3. Optimize the solvent system for column chromatography.

Conclusion

The successful synthesis of amides from 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and adapt standard protocols to suit their specific carboxylic acid substrates. The methods outlined in this guide provide a robust framework for accessing novel pyrazole amides, facilitating the advancement of drug discovery and medicinal chemistry programs.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]

  • Nakagawa, H., et al. (2005). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Journal of Biomaterials Science, Polymer Edition, 16(6), 775-789. [Link]

  • Pace, V., et al. (2021). Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 111(11), 6818-6864. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Otomatsu, T., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(40), 9467-9476. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 596-600. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Sharma, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Liew, S. Y., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(2), 332-345. [Link]

  • Patsnap. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • Arotec. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Cimaglia, F., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioconjugate Chemistry, 28(8), 2147-2153. [Link]

  • Rayner, C. (2022). Molecular Solvents – Replacements for DMF, DMAC, NMP. WordPress. [Link]

  • Mühlberg, M. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts, 11(03), 0231. [Link]

  • Otomatsu, T., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. ACS Publications. [Link]

  • Otomatsu, T., et al. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. PubMed. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Martin, D., & Kiau, S. (2010). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Coomber, C. L., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4740-4753. [Link]

  • Sharma, S., et al. (2021). Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? [Link]

  • Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Sharma, V. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Asghar, M. A., et al. (2021). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 26(15), 4443. [Link]

  • Chen, K., et al. (2024). Electrocatalytic C–H/S–H Coupling of Amino Pyrazoles and Thiophenols: Synthesis of Amino Pyrazole Thioether Derivatives. The Journal of Organic Chemistry, 89(9), 6049-6058. [Link]

  • Doherty, K. E., & Leadbeater, N. E. (2020). Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry, 85(13), 8279-8288. [Link]

  • Bekhit, A. A., & Abdel-Aziem, A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3), 008. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1016-1049. [Link]

  • Naim, M. J., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(12), 3688. [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

Sources

Application

Protocol for the Effective Dissolution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in Organic Solvents

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract This document provides a comprehensive guide and detailed protocols for the dissolution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide and detailed protocols for the dissolution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, a heterocyclic amine of interest in pharmaceutical and chemical research. The structural complexity of this molecule, featuring a polar pyrazole-amine core and a non-polar phenoxypropyl tail, presents unique solubility challenges. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles governing solvent selection and dissolution techniques. We will explore methodologies ranging from direct dissolution to advanced co-solvent and temperature-assisted protocols, ensuring researchers can prepare solutions suitable for a wide array of experimental applications, from reaction chemistry to analytical screening.

Understanding the Molecule: A Chemist's Perspective

The dissolution behavior of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is dictated by its distinct chemical moieties. A logical approach to solvent selection begins with a structural analysis.

  • The Pyrazole-Amine Core: The 1H-pyrazol-4-amine group is inherently polar. The nitrogen atoms, particularly the amine group's lone pair, are capable of acting as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors.[1][2] This makes the compound a Brønsted-Lowry base.[3][4][5] This region of the molecule favors interaction with polar solvents, especially those that can participate in hydrogen bonding (polar protic solvents).

  • The Phenoxypropyl Side Chain: The C9H11O- group, consisting of a phenyl ring, an ether linkage, and a propyl chain, is significantly larger and more non-polar (lipophilic). This side chain will dominate interactions in non-polar environments through van der Waals forces. Its presence reduces the molecule's overall affinity for highly polar solvents like water but enhances its solubility in organic solvents with some degree of non-polar character.[3]

The molecule thus possesses a dualistic nature, requiring a solvent that can effectively solvate both its polar head and its non-polar tail.

Critical Safety Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous aromatic amines and pyrazole derivatives necessitate stringent safety measures. Aromatic amines are often toxic and can be absorbed through the skin.[1] Pyrazole derivatives can cause skin and eye irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid compound and all solutions within a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9]

  • Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents.[6]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.

Strategic Solvent Selection

The ideal solvent is determined by the downstream application (e.g., chemical reaction, NMR spectroscopy, chromatography). The following workflow provides a logical path to selecting an appropriate solvent system.

Solvent_Selection_Workflow start Start: Define Application & Required Concentration polarity_check Assess Polarity Requirement of Application start->polarity_check high_conc High Concentration Needed? (>50 mg/mL) polarity_check->high_conc non_polar Trial Moderately Non-Polar Solvents: DCM, Toluene, Ethyl Acetate polarity_check->non_polar Non-Polar Environment Needed polar_aprotic Trial Polar Aprotic Solvents: DMSO, DMF, Acetonitrile high_conc->polar_aprotic Yes polar_protic Trial Polar Protic Solvents: Ethanol, Methanol high_conc->polar_protic No solubility_check Soluble at Room Temp? polar_aprotic->solubility_check polar_protic->solubility_check non_polar->solubility_check thermal_assist Apply Gentle Heating (See Protocol 2) solubility_check->thermal_assist No success Solution Prepared Successfully solubility_check->success Yes solubility_check_after_heat solubility_check_after_heat thermal_assist->solubility_check_after_heat Attempt Dissolution co_solvent Consider Co-Solvent System (See Protocol 3) co_solvent->success fail Re-evaluate Solvent Choice or Application Constraints co_solvent->fail solubility_check_after_heat->co_solvent No solubility_check_after_heat->success Yes

Caption: Logical workflow for selecting an appropriate solvent system.

Solvent Recommendation Summary

The table below summarizes primary and secondary solvent choices based on their physicochemical properties.

Solvent ClassRecommended SolventsPolarityRationale & Use Case
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighPrimary Choice for Stock Solutions. Excellent dissolving power for a wide range of compounds, including pyrazole derivatives.[10] Ideal for achieving high concentrations. DMSO is difficult to remove under vacuum.[10]
Polar Protic Ethanol, MethanolMedium-HighGood for General Use & Reactions. Can form hydrogen bonds with the amine group, aiding solubility.[1][4] Commonly used for reactions and recrystallization.[11][12]
Chlorinated Dichloromethane (DCM)MediumUseful for Extractions & Chromatography. Good solubility for moderately polar compounds. Its volatility makes it easy to remove post-processing.
Ester Ethyl AcetateMediumGood for Workups & Chromatography. Balances polarity to dissolve the compound while being less polar than alcohols. Often used in extraction protocols.[11]
Aromatic TolueneLowFor Reactions Requiring Non-Polar, High-Boiling Conditions. Solubility may be limited and likely requires heating.

Standardized Dissolution Protocols

The following protocols provide step-by-step methodologies for preparing solutions of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Protocol 1: Direct Dissolution at Ambient Temperature

This method is the first-line approach for its simplicity and is suitable for moderately concentrated solutions in effective solvents.

  • Preparation: Weigh the desired mass of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine into a clean, dry glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the selected solvent (e.g., DMSO, DCM, Ethanol) in small increments. Start with approximately 50% of the final target volume.

  • Agitation: Place the vial on a magnetic stir plate and stir at a moderate speed (e.g., 300-400 RPM) at room temperature.

  • Observation: Continue stirring and observe for dissolution. If solid remains after 5-10 minutes, add another 25% of the solvent volume.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final target concentration and volume. Continue stirring for another 2 minutes to ensure homogeneity.

Protocol 2: Dissolution with Thermal Assistance

For many pyrazole derivatives, solubility increases significantly with temperature as the thermal energy helps overcome the crystal lattice energy of the solid.[10][11]

  • Preparation: Weigh the compound into a vial with a stir bar as described in Protocol 1.

  • Solvent Addition: Add approximately 80% of the final target volume of the chosen solvent.

  • Controlled Heating: Place the vial on a stirrer hotplate and begin stirring. Gently warm the solution, increasing the temperature in 5-10 °C increments. Do not exceed 50-60 °C initially to avoid potential decomposition, unless the compound's thermal stability is known.

  • Monitoring: Continue to stir and heat until all the solid has dissolved.

  • Cooling & Observation: Once dissolved, remove the vial from the heat source and allow it to cool slowly to room temperature. Observe for any precipitation. If the solution remains clear, the compound is soluble at that concentration under these conditions.

  • Final Volume: Add the remaining solvent to reach the final volume.

Aided_Dissolution_Workflow start Start: Solid in 80% Solvent heat Heat & Stir (e.g., 40-50°C) start->heat dissolved_check Is Solid Dissolved? heat->dissolved_check dissolved_check->heat No cool Cool to Room Temp dissolved_check->cool Yes precipitation_check Precipitation Occurs? cool->precipitation_check stable_solution Stable Solution Formed. Top up to Final Volume. precipitation_check->stable_solution No troubleshoot Troubleshoot: - Use more solvent - Try co-solvent system precipitation_check->troubleshoot Yes

Sources

Method

Application Note: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in Advanced Agrochemical Synthesis

Executive Summary The pyrazole scaffold is a "privileged" structure in agrochemical discovery, serving as a recurring motif in numerous successful commercial fungicides, herbicides, and insecticides[1]. Among the diverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a "privileged" structure in agrochemical discovery, serving as a recurring motif in numerous successful commercial fungicides, herbicides, and insecticides[1]. Among the diverse array of pyrazole derivatives, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine has emerged as a highly specialized, high-value building block. This intermediate is primarily utilized in the synthesis of next-generation pyrazole-4-carboxamides—a class of compounds that includes potent Succinate Dehydrogenase Inhibitors (SDHIs) and emerging Transketolase (TK) inhibiting herbicides[2].

This application note provides a comprehensive guide to the mechanistic rationale, physicochemical profiling, and synthetic protocols for utilizing 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in agrochemical research and development.

Mechanistic Rationale: The N1-(3-Phenoxypropyl) Advantage

In agrochemical design, the efficacy of an active ingredient (AI) is dictated not only by its target binding affinity but also by its ability to traverse complex biological barriers (e.g., plant cuticles, fungal cell walls).

  • The Pyrazole-4-amine Core: The 4-amino group serves as the critical attachment point for forming carboxamide bonds. When acylated, it forms the core pharmacophore responsible for hydrogen bonding with the ubiquinone binding site (Q-site) of target enzymes[1].

  • The 3-Phenoxypropyl Tail: Substituting the N1 position with a 3-phenoxypropyl chain introduces a flexible, lipophilic moiety.

    • Causality in Design: Standard N-methyl pyrazoles often lack the lipophilicity required for optimal foliar uptake. The 3-phenoxypropyl group significantly increases the partition coefficient (logP), facilitating passive diffusion through waxy plant cuticles. Furthermore, molecular docking studies on related pyrazole amides indicate that flexible, bulky aromatic tails can reach deep into secondary hydrophobic cavities of enzymes like Transketolase, anchoring the molecule and preventing competitive displacement by endogenous substrates[2][3].

Physicochemical Profiling of Pyrazole-4-amine Precursors

To illustrate the structural advantage of the phenoxypropyl substitution, the table below compares standard pyrazole building blocks used in agrochemical synthesis.

Precursor CompoundMolecular Weight ( g/mol )Est. cLogPTPSA (Ų)Primary Agrochemical Utility
N-Methyl-1H-pyrazol-4-amine 97.12-0.544.8Baseline hydrophilic building block; requires highly lipophilic acid partners.
1-(3-Fluoropropyl)-1H-pyrazol-4-amine 143.160.844.8Intermediate used to enhance metabolic stability via fluorine substitution[4].
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine 217.272.454.0Advanced precursor; provides optimal lipophilicity and deep-pocket target binding.

Synthetic Workflow & Target Engagement

The development of a novel agrochemical from 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine follows a strict pipeline: from amide coupling to in vitro validation, and finally, formulation.

SynthesisWorkflow A 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine (Starting Material) B Acylation / Amide Coupling (Acid Chloride + DIPEA) A->B Step 1 C Pyrazole-4-carboxamide (Active Ingredient) B->C Step 2 D In Vitro Validation (SDH / TK Assay) C->D QC/Bioassay E Agrochemical Formulation (SC / EC) C->E Formulation

Workflow for synthesizing and validating pyrazole-4-carboxamide agrochemicals.

Once synthesized, these pyrazole-carboxamides primarily target the mitochondrial respiratory chain in fungi or the Calvin cycle in weeds. Below is the signaling and metabolic blockade pathway for SDHI fungicides.

SDHI_Pathway Succ Succinate SDH Succinate Dehydrogenase (Complex II) Succ->SDH Oxidation Fum Fumarate SDH->Fum UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Resp Fungal Respiration (ATP Production) UQH2->Resp Cytochrome c Inhibitor Synthesized Pyrazole Carboxamide Inhibitor->SDH Blocks Q-site

Mechanism of Action: Pyrazole-carboxamide inhibition of fungal Succinate Dehydrogenase (Complex II).

Experimental Protocols

The following protocols detail the synthesis of a model active ingredient and its subsequent biological validation. These methodologies are designed as self-validating systems to ensure high fidelity in agrochemical R&D.

Protocol A: Synthesis of N-(1-(3-phenoxypropyl)-1H-pyrazol-4-yl)-3-(trifluoromethyl)benzamide

This protocol utilizes an acid chloride coupling method, a standard in generating pyrazole-4-carboxamide derivatives[5].

Reagents & Materials:

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.0 eq, 10 mmol)

  • 3-(Trifluoromethyl)benzoyl chloride (1.1 eq, 11 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in 50 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert nitrogen atmosphere.

    • Causality: DCM is chosen as an aprotic solvent that readily solubilizes the highly lipophilic starting material without participating in side reactions.

  • Base Addition: Add DIPEA to the stirring solution and cool the flask to 0°C using an ice bath.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the reaction without competing with the pyrazole amine for the acid chloride, thereby preventing the formation of unwanted ketene dimers.

  • Acylation: Dropwise add 3-(trifluoromethyl)benzoyl chloride over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Reaction Quenching (Self-Validation Step): Monitor the reaction via TLC (Hexane:Ethyl Acetate 2:1). The disappearance of the amine spot (ninhydrin positive) and the appearance of a higher Rf UV-active spot confirms reaction completion. Quench the reaction with 30 mL of saturated aqueous NaHCO₃.

  • Workup: Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure pyrazole-4-carboxamide.

Protocol B: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

To validate the biological activity of the synthesized compound, a colorimetric SDH assay using 2,6-dichlorophenolindophenol (DCPIP) is employed.

Step-by-Step Methodology:

  • Mitochondrial Preparation: Isolate mitochondria from the target fungal pathogen (e.g., Botrytis cinerea) using differential centrifugation in a sucrose buffer.

  • Assay Buffer Assembly: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate, 50 µM DCPIP, and 2 mM sodium azide (to block Complex IV).

  • Inhibitor Introduction: Add the synthesized pyrazole-4-carboxamide (dissolved in 1% DMSO) at varying concentrations (0.1 µM to 100 µM).

  • Initiation & Measurement: Add the mitochondrial suspension to initiate the reaction. Measure the decrease in absorbance at 600 nm over 5 minutes.

    • Causality & Self-Validation: DCPIP acts as an artificial electron acceptor, turning from blue (oxidized) to colorless (reduced) as electrons flow from succinate through SDH. If the synthesized compound successfully binds the Q-site of SDH, electron flow is blocked. The retention of the blue color (high absorbance at 600 nm) provides a direct, visually and quantitatively self-validating readout of target engagement.

Formulation Considerations

Due to the high lipophilicity imparted by the 3-phenoxypropyl chain, the resulting active ingredients typically exhibit low aqueous solubility. For field application, these compounds are best formulated as:

  • Emulsifiable Concentrates (EC): Dissolving the AI in heavy aromatic solvents combined with non-ionic surfactants (e.g., polyethoxylated castor oil) to ensure spontaneous emulsification upon dilution in the spray tank.

  • Suspension Concentrates (SC): Wet-milling the solid AI to a particle size of 1-3 µm in an aqueous base containing polymeric dispersants. This is preferred if the AI has a high melting point and chemical stability in water, reducing the environmental impact of volatile organic solvents.

References

  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives Journal of Pesticide Science (J-STAGE) URL:[Link]

Sources

Application

Advanced Reductive Amination Protocols for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in Drug Discovery

Executive Summary & Strategic Context In modern medicinal chemistry, pyrazole-containing scaffolds are ubiquitous, frequently serving as core pharmacophores in the development of kinase inhibitors (e.g., JAK, DDR1/2, BTK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern medicinal chemistry, pyrazole-containing scaffolds are ubiquitous, frequently serving as core pharmacophores in the development of kinase inhibitors (e.g., JAK, DDR1/2, BTK) and GPCR ligands. Specifically, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a highly versatile building block. The 1-phenoxypropyl chain provides a flexible, lipophilic vector ideal for occupying deep hydrophobic pockets in target proteins, while the C4-primary amine serves as a critical synthetic handle for diversification.

The most robust method for functionalizing this primary amine is reductive amination . This application note provides a comprehensive, self-validating guide to performing direct reductive amination on 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, emphasizing the causality behind reagent selection, mechanistic pathways, and rigorous step-by-step protocols designed for high-yield library synthesis.

Mechanistic Rationale: The Superiority of STAB

Reductive amination involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, followed by in situ reduction to an alkylated amine.

For the functionalization of pyrazol-4-amines, the choice of reducing agent is the single most critical variable. Historically, sodium cyanoborohydride (NaBH₃CN) was the standard; however, it is highly toxic, generates hydrogen cyanide gas upon acidic workup, and can lead to cyanide-contaminated products [1]. Conversely, sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the starting aldehyde/ketone into an alcohol before the imine can form.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent for this transformation [1]. The three electron-withdrawing acetate groups sterically and electronically stabilize the boron-hydrogen bond. This dampens the nucleophilicity of the hydride, making STAB highly selective: it rapidly reduces the electrophilic iminium ion but reacts negligibly with the parent carbonyl compound.

Mechanism A 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine (Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Electrophile) C->D -H2O (Acid Catalyzed) E Secondary Amine (Target Product) D->E Hydride Transfer from STAB

Mechanistic pathway of direct reductive amination using STAB.

The Role of Acid Catalysis

While 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a competent nucleophile, the electron-rich nature of the pyrazole ring can sometimes stabilize the amine, making the dehydration of the hemiaminal intermediate the rate-limiting step [2]. The addition of a mild Brønsted acid, typically Acetic Acid (AcOH) (1.0 to 2.0 equivalents), accelerates the elimination of water to form the highly reactive iminium species without decomposing the STAB reagent [1].

Quantitative Optimization Data

The efficiency of the reductive amination heavily depends on the steric and electronic nature of the carbonyl partner. The table below summarizes the optimized stoichiometric and temporal parameters required to achieve maximum conversion with 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Carbonyl Substrate TypeCarbonyl (Eq.)STAB (Eq.)AdditiveTemp / TimeExpected Yield (%)
Unhindered Aliphatic Aldehyde 1.051.4 - 1.5None or AcOH (1 eq)RT / 2-4 h85 - 95%
Aromatic Aldehyde 1.051.5 - 2.0AcOH (1-2 eq)RT / 4-12 h75 - 90%
Unhindered Ketone 1.101.5 - 2.0AcOH (1-2 eq)RT / 12-24 h65 - 85%
Sterically Hindered Ketone 1.502.0 - 3.0Ti(OiPr)₄ (1.2 eq)50 °C / 24 h40 - 60%

Note: For sterically hindered ketones, standard STAB conditions often fail. The use of Titanium(IV) isopropoxide acts as a powerful Lewis acid and water scavenger to force imine formation prior to reduction [3].

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Mixing Amine + Carbonyl + AcOH in DCE Step2 2. Iminium Formation Stir 30 min at RT Step1->Step2 Step3 3. Reduction Add STAB (1.5 eq) Stir 12-16 h at RT Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3 (aq) Extract with DCM Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Standard workflow for direct reductive amination of pyrazol-4-amines.

Protocol A: Direct Reductive Amination with Aldehydes

This is the standard, self-validating protocol for coupling 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine with aliphatic or aromatic aldehydes. 1,2-Dichloroethane (DCE) is selected as the solvent due to its optimal boiling point and superior solubilization of heterocyclic intermediates compared to dichloromethane [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.0 mmol, 1.0 eq) in anhydrous DCE (5.0 mL, yielding a 0.2 M solution).

  • Carbonyl Addition: Add the target aldehyde (1.05 mmol, 1.05 eq) to the stirring solution.

  • Acid Catalysis: Add glacial Acetic Acid (1.0 mmol, 1.0 eq).

    • Causality Check: The acid protonates the carbonyl oxygen, facilitating nucleophilic attack, and subsequently protonates the hemiaminal hydroxyl group to drive water elimination.

  • Pre-formation (Self-Validation Step 1): Stir the mixture at room temperature (RT) under an inert atmosphere (N₂ or Ar) for 30 minutes.

    • Validation: Pull a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. You should observe the depletion of the starting amine mass and the appearance of the imine mass [M+Carbonyl−H2​O+H]+ .

  • Reduction: Once imine formation is confirmed, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 5 minutes. The reaction is typically exothermic; portion-wise addition prevents thermal runaway.

  • Incubation: Stir the reaction mixture at RT for 4 to 12 hours. Monitor completion via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Quenching (Self-Validation Step 2): Carefully add saturated aqueous NaHCO₃ (5.0 mL).

    • Validation: Vigorous bubbling will occur as unreacted STAB and acetic acid are neutralized, releasing CO₂ and trace H₂ gas. Do not cap the flask during this step. Wait until all effervescence completely ceases.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 10% MeOH in DCM) to yield the pure secondary amine.

Protocol B: Indirect Reductive Amination for Hindered Ketones

When reacting 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine with sterically hindered ketones, STAB may fail to reduce the transient iminium ion before the hemiaminal reverts to starting materials. A stepwise approach using Titanium(IV) isopropoxide is required.

Step-by-Step Methodology:

  • Imine Formation: Mix the amine (1.0 eq) and ketone (1.5 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (1.2 eq). Stir at 50 °C for 16-24 hours under N₂.

  • Reduction: Cool the reaction to 0 °C. Add NaBH₄ (1.5 eq) or STAB (2.0 eq) carefully. Stir for an additional 4 hours, allowing the reaction to warm to RT.

  • Workup: Quench by adding 1 M NaOH (aq) to precipitate titanium dioxide salts. Filter the resulting white slurry through a pad of Celite, washing thoroughly with Ethyl Acetate.

  • Isolation: Separate the organic layer from the filtrate, dry over Na₂SO₄, concentrate, and purify via chromatography.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.[Link]

  • Falsini, M., et al. (2022). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry.[Link]

  • Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry.[Link]

Method

Application Notes and Protocols for the Multi-Step Organic Synthesis Utilizing 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Introduction: The Versatility of the 1-Substituted-1H-pyrazol-4-amine Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the 1-Substituted-1H-pyrazol-4-amine Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The 1-substituted-1H-pyrazol-4-amine framework, in particular, offers a versatile platform for the synthesis of novel therapeutic agents. The amino group at the C4 position serves as a key functional handle for a variety of chemical transformations, allowing for the introduction of diverse molecular fragments and the fine-tuning of physicochemical and pharmacological properties.

This guide focuses on a representative member of this class, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine , and its application in multi-step organic synthesis. While specific literature on this exact molecule is limited, its structural motifs suggest significant potential in drug discovery. The 1-(3-phenoxypropyl) substituent provides a flexible linker and a distal aromatic ring, which can engage in various receptor interactions. This document provides detailed protocols for the probable synthesis of this key intermediate and its subsequent elaboration through N-acylation and palladium-catalyzed cross-coupling reactions, based on well-established methodologies for analogous pyrazole derivatives.

Synthesis of the Key Intermediate: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

The synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine can be envisioned through a two-step sequence starting from the commercially available 4-nitropyrazole. This approach involves a regioselective N-alkylation followed by reduction of the nitro group.

Step 1: N-Alkylation of 4-Nitropyrazole

The regioselective N1-alkylation of pyrazoles is a critical step. While direct alkylation of 4-aminopyrazole can be challenging due to the competing nucleophilicity of the amino group, starting with 4-nitropyrazole circumvents this issue. The electron-withdrawing nature of the nitro group also favors alkylation at the N1 position. A common and effective method for N-alkylation involves the use of an alkyl halide in the presence of a base.[2]

Protocol 1: Synthesis of 1-(3-Phenoxypropyl)-4-nitro-1H-pyrazole

  • Materials:

    • 4-Nitro-1H-pyrazole

    • 1-Bromo-3-phenoxypropane

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitro-1H-pyrazole (1.0 eq.).

    • Dissolve the 4-nitropyrazole in anhydrous DMF (approximately 0.5 M concentration).

    • Add anhydrous potassium carbonate (2.0 eq.) to the solution and stir the suspension at room temperature for 15-20 minutes.

    • Slowly add 1-bromo-3-phenoxypropane (1.1 eq.) to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. A variety of methods can be employed, including catalytic hydrogenation or reduction with metals in acidic media. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Protocol 2: Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

  • Materials:

    • 1-(3-Phenoxypropyl)-4-nitro-1H-pyrazole

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

    • Round-bottom flask or hydrogenation vessel

    • Magnetic stirrer and stir bar

  • Procedure:

    • In a suitable reaction vessel, dissolve 1-(3-phenoxypropyl)-4-nitro-1H-pyrazole (1.0 eq.) in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

    • Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, which can often be used in the next step without further purification.

Diagram of the Synthetic Pathway:

G cluster_0 Synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine 4-Nitropyrazole 4-Nitropyrazole Intermediate 1-(3-Phenoxypropyl)-4-nitro-1H-pyrazole 4-Nitropyrazole->Intermediate 1. 1-Bromo-3-phenoxypropane 2. K2CO3, DMF Product 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Intermediate->Product H2, Pd/C MeOH

Caption: Synthetic route to 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Application in Multi-Step Synthesis: Elaboration of the 4-Amino Group

The 4-amino group of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a versatile functional group for further molecular elaboration. Two key and widely used transformations are N-acylation to form amides and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-N or C-C bonds.

Application 1: N-Acylation

N-acylation of the 4-amino group is a fundamental transformation to introduce a variety of substituents and build more complex molecules.[3] This reaction is typically achieved using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.

Protocol 3: General Protocol for N-Acylation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

  • Materials:

    • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA))

    • 1 M HCl solution

    • Saturated aqueous NaHCO₃ solution

    • Brine

    • Anhydrous MgSO₄ or Na₂SO₄

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.0 eq.) in an anhydrous solvent like DCM or THF (0.1-0.5 M).

    • Add the base (e.g., Triethylamine, 1.2-1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl-1-(3-phenoxypropyl)-1H-pyrazol-4-amine.

Table 1: Representative N-Acylation Reactions

Acylating AgentProduct
Acetyl chlorideN-(1-(3-Phenoxypropyl)-1H-pyrazol-4-yl)acetamide
Benzoyl chlorideN-(1-(3-Phenoxypropyl)-1H-pyrazol-4-yl)benzamide
Acetic anhydrideN-(1-(3-Phenoxypropyl)-1H-pyrazol-4-yl)acetamide
Application 2: Suzuki-Miyaura Cross-Coupling

To utilize 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in a Suzuki-Miyaura cross-coupling reaction, it first needs to be halogenated at a suitable position, typically the 4-position of the pyrazole ring, if not already present. For the purpose of this guide, we will assume the synthesis of a 4-bromo-1-(3-phenoxypropyl)-1H-pyrazole derivative as a precursor. The subsequent Suzuki-Miyaura reaction allows for the formation of a C-C bond, introducing an aryl or heteroaryl substituent. This is a powerful method for constructing biaryl structures commonly found in pharmaceuticals.[4]

Protocol 4: General Protocol for Suzuki-Miyaura Coupling of a 4-Halo-1-(3-phenoxypropyl)-1H-pyrazole Derivative

  • Materials:

    • 4-Bromo-1-(3-phenoxypropyl)-1H-pyrazole derivative (assuming prior synthesis)

    • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq.)

    • Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio)

    • Schlenk flask or microwave reaction vial

    • Inert gas supply (Argon or Nitrogen)

    • Standard work-up and purification reagents and equipment

  • Procedure (Conventional Heating):

    • To a Schlenk flask, add the 4-bromo-1-(3-phenoxypropyl)-1H-pyrazole derivative (1.0 eq.), the aryl/heteroaryl boronic acid (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

    • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-(3-phenoxypropyl)-1H-pyrazole derivative.

  • Procedure (Microwave-Assisted):

    • In a microwave reaction vial, combine the 4-bromo-1-(3-phenoxypropyl)-1H-pyrazole derivative (1.0 eq.), the aryl/heteroaryl boronic acid (1.3 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Add the solvent system (e.g., 4 mL of 1,4-dioxane:H₂O 4:1).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 100-140 °C for 10-30 minutes.

    • After the reaction is complete, cool the vial to room temperature and perform the work-up and purification as described in the conventional protocol.

Diagram of the Experimental Workflows:

G cluster_1 N-Acylation Workflow cluster_2 Suzuki-Miyaura Coupling Workflow Start_Acyl Dissolve Pyrazole Amine and Base in Solvent Add_Acyl Add Acylating Agent at 0°C Start_Acyl->Add_Acyl React_Acyl Warm to RT and Stir Add_Acyl->React_Acyl Workup_Acyl Aqueous Workup and Extraction React_Acyl->Workup_Acyl Purify_Acyl Purification Workup_Acyl->Purify_Acyl Start_Suzuki Combine Reactants, Catalyst, and Base in Flask Inert_Suzuki Inert Atmosphere (Ar/N2) Start_Suzuki->Inert_Suzuki Solvent_Suzuki Add Degassed Solvent Inert_Suzuki->Solvent_Suzuki Heat_Suzuki Heat Reaction Mixture Solvent_Suzuki->Heat_Suzuki Workup_Suzuki Aqueous Workup and Extraction Heat_Suzuki->Workup_Suzuki Purify_Suzuki Purification Workup_Suzuki->Purify_Suzuki

Caption: Experimental workflows for N-acylation and Suzuki-Miyaura coupling.

Conclusion and Future Perspectives

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine represents a valuable, yet underexplored, building block in organic synthesis and drug discovery. The protocols detailed in this guide provide a robust framework for its synthesis and subsequent functionalization. The N-acylation and Suzuki-Miyaura coupling reactions are powerful tools for generating diverse libraries of compounds based on this scaffold. Further exploration of other transformations, such as Buchwald-Hartwig amination, reductive amination, and the synthesis of fused heterocyclic systems, will undoubtedly unlock the full potential of this and related 1-substituted-1H-pyrazol-4-amine derivatives in the development of novel therapeutics. The insights provided herein are intended to empower researchers to harness the synthetic utility of this promising class of molecules.

References

  • De Mello, H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. [Link]

  • A novel synthesis of N1 alkyl-substituted pyrazoles with a free amino group at the C4 position is described. (n.d.). ResearchGate. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • N-Alkylation of pyrazole. (1996).
  • Giria, U. K., & Popp, F. D. (1983). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Journal of Heterocyclic Chemistry, 20(4), 973-974. [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole-based compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 14(23), 5877-5881. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. [Link]

  • The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. (2018). Royal Society of Chemistry. [Link]

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids. (2009). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application

Application Note: Derivatization Strategies for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in Drug Discovery

Introduction and Mechanistic Rationale 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a highly versatile and valuable building block in modern medicinal chemistry. The 4-aminopyrazole core is a privileged scaffold, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a highly versatile and valuable building block in modern medicinal chemistry. The 4-aminopyrazole core is a privileged scaffold, frequently utilized as a critical hinge-binding motif in1[1], including those targeting JAK and p38 MAPK pathways[2]. The primary amine at the C4 position serves as an excellent nucleophile for generating amides, ureas, and sulfonamides, which are essential for establishing hydrogen bond donor/acceptor networks within target protein binding pockets[3].

The presence of the 3-phenoxypropyl group at the N1 position provides two distinct advantages:

  • Chemical Orthogonality: It acts as a permanent protecting group for the pyrazole nitrogen, preventing unwanted N-acylation or N-alkylation during the 4[4].

  • Pharmacological Utility: The lipophilic phenoxypropyl tail is highly effective at occupying hydrophobic sub-pockets in target proteins, enhancing overall binding affinity and modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting 2[2].

Experimental Workflows and Protocols

The following protocols detail the synthesis of three primary classes of derivatives: Amides, Ureas, and Sulfonamides. Each protocol is designed as a self-validating system, incorporating specific causal choices for reagents and conditions to ensure high yield and purity.

Protocol A: Amide Coupling via HATU Activation

Causality & Design: Amide bond formation is achieved using HATU. HATU is selected over traditional carbodiimides (like EDC) because the HOAt leaving group generated in situ is highly reactive, facilitating the rapid 3[3]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: In an oven-dried 25 mL round-bottom flask, dissolve the desired carboxylic acid (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling Agent: Add HATU (1.2 mmol, 1.2 eq) in one portion. Stir the mixture for 15 minutes to ensure complete formation of the active HOAt-ester.

  • Amine Addition: Add 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.0 mmol, 1.0 eq) dissolved in 2.0 mL of anhydrous DMF dropwise to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4–6 hours. Monitor completion via LC-MS or TLC (EtOAc:Hexane 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (15 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, gradient elution of Hexane to EtOAc).

Protocol B: Urea Formation via Isocyanate Addition

Causality & Design: Ureas are classic hydrogen-bonding motifs. The reaction of the 4-aminopyrazole with an isocyanate is highly atom-economical. Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature and excellent solubilizing properties for both the starting materials and the resulting urea, minimizing premature precipitation.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.0 mmol) in anhydrous DCM (10 mL) in a 25 mL flask under nitrogen.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add the desired substituted isocyanate (1.05 mmol, 1.05 eq) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. The formation of the urea often results in the precipitation of the product.

  • Workup & Purification: If the product precipitates, collect the solid via vacuum filtration and wash with cold DCM (5 mL) and Hexane (10 mL). If it remains in solution, concentrate the mixture and purify via recrystallization (e.g., from EtOH) or flash chromatography.

Protocol C: Sulfonylation

Causality & Design: Sulfonamides provide a different geometry (tetrahedral sulfur) compared to planar amides. Pyridine is utilized as both the solvent and a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is rapidly attacked by the 4-aminopyrazole, while simultaneously neutralizing the HCl byproduct.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.0 mmol) in anhydrous Pyridine (5.0 mL) and cool to 0 °C.

  • Addition: Add the desired sulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 4 hours.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (20 mL) to neutralize the pyridine. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Washing: Wash the organic layer with saturated NaHCO3, brine, dry over MgSO4, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, DCM:MeOH 95:5).

Quantitative Data Summary

Derivative ClassReagents / ConditionsTypical Reaction TimeAverage Yield (%)Primary Purification Method
Amide R-COOH, HATU, DIPEA, DMF, RT4 – 6 hours75 – 88%Flash Chromatography (Hexane/EtOAc)
Urea R-NCO, DCM, 0 °C to RT2 – 4 hours80 – 95%Filtration or Recrystallization
Sulfonamide R-SO2Cl, Pyridine, 0 °C to RT4.5 hours65 – 80%Flash Chromatography (DCM/MeOH)

Table 1: Summary of reaction parameters and expected outcomes for the derivatization of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Pathway and Workflow Visualizations

Workflow Start 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Amide Amide Derivative (HATU, DIPEA, R-COOH) Start->Amide Acylation Urea Urea Derivative (R-NCO, DCM) Start->Urea Addition Sulfonamide Sulfonamide Derivative (R-SO2Cl, Pyridine) Start->Sulfonamide Sulfonylation

Chemical derivatization workflow for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Pathway Cytokine Cytokine Signal Receptor Receptor Cytokine->Receptor JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor 4-Aminopyrazole Derivative Inhibitor->JAK Inhibits (ATP-competitive) Transcription Gene Transcription STAT->Transcription Translocates to Nucleus

Mechanism of action for 4-aminopyrazole derivatives in the JAK/STAT signaling pathway.

References

  • Title: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: ProQuest URL
  • Source: PMC (NIH)
  • Title: Synthesis of 4-aminopyrazolone amino acids. Reagents and reaction...

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

[label="3-Phenoxypropyl Mechanistic workflow for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine synthesis and side reactions. Troubleshooting Guide & FAQs Q1: My Step 1 (Alkylation) stalls at 60% conversion.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3-Phenoxypropyl

Mechanistic workflow for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine synthesis and side reactions.

Troubleshooting Guide & FAQs

Q1: My Step 1 (Alkylation) stalls at 60% conversion. How can I drive it to completion without degrading the alkyl halide?

Cause: The pyrazole NH is a weak nucleophile (pKa ~14) until fully deprotonated. Using a weak base like K2​CO3​ in a moderately polar solvent (e.g., Acetonitrile) leads to sluggish kinetics. However, simply increasing the temperature causes the 3-phenoxypropyl bromide to undergo E2 elimination, forming allyl phenyl ether and destroying your starting material. Solution: Switch to a highly polar aprotic solvent like DMF, which better solvates the potassium cation and leaves the pyrazolate anion "naked" and highly nucleophilic. More importantly, add a catalytic amount of Potassium Iodide (KI, 0.1 equiv). This triggers an in situ Finkelstein reaction, temporarily converting the bromide to the much more reactive iodide. This allows you to lower the reaction temperature to 65°C, entirely suppressing elimination while accelerating the alkylation[1].

Q2: Do I need to worry about separating N1 and N2 regioisomers after the alkylation step?

Cause/Explanation: No. This is a common misconception derived from working with asymmetric 3-substituted pyrazoles. As highlighted in the [1], 4-nitro-1H-pyrazole is highly symmetric ( C2v​ point group equivalent in rapid tautomeric equilibrium). Once deprotonated, the N1 and N2 positions are chemically identical. Alkylation yields a single, unambiguous regioisomer, saving you a tedious chromatographic separation.

Q3: When reducing the nitro group using Pd/C and H2​ , the reaction stops at an intermediate mass (M+16 relative to product). What is happening?

Cause: You are observing the accumulation of the hydroxylamine intermediate (-NHOH). This occurs when the palladium catalyst is poisoned by trace bromide ions carried over from Step 1. Halides strongly coordinate to the Pd surface, blocking the active sites required for the final cleavage of the N-O bond. Solution: Ensure rigorous aqueous washing of the Step 1 intermediate to remove all inorganic salts. If the issue persists, abandon hydrogenation and use a robust chemical reductant like Iron powder and Ammonium Chloride ( Fe/NH4​Cl )[2][3]. This single-electron transfer mechanism is entirely immune to halide poisoning and selectively reduces the nitro group without risking hydrogenolysis of the phenoxy ether.

Q4: I achieved full conversion in Step 2, but my isolated yield of the final amine is extremely low after aqueous workup. Where did my product go?

Cause: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a highly polar, basic molecule. If your aqueous phase is neutral or acidic during workup, the amine exists as a water-soluble ammonium salt and will be discarded with the aqueous waste. Solution: You must adjust the aqueous phase to pH 8.5–9.0 using saturated NaHCO3​ before extraction. Furthermore, standard solvents like ethyl acetate may not suffice. Use a 3:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA) to significantly enhance the extraction efficiency of the polar aminopyrazole.

Quantitative Data & Optimization Summary

The following table summarizes the causal relationship between reaction conditions and expected yields, allowing you to select the optimal parameters for your scale.

StepReagents / ConditionsKey AdditiveReaction TimeExpected YieldPrimary Risk Mitigated
1. Alkylation K2​CO3​ , Acetonitrile, 85°CNone16–24 h50–65%Baseline (High elimination risk)
1. Alkylation K2​CO3​ , DMF, 65°CKI (0.1 eq) 4–6 h85–95% Prevents E2 elimination; accelerates SN​2
2. Reduction 10% Pd/C, H2​ (1 atm), MeOHNone12 hVariable (40-80%)Baseline (Catalyst poisoning risk)
2. Reduction Fe powder, NH4​Cl , EtOH/ H2​O , 80°CNone2–3 h90–98% Immune to halide poisoning[2]

Self-Validating Experimental Protocols

These methodologies are designed with built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly at every stage.

Protocol A: Finkelstein-Assisted N-Alkylation
  • Deprotonation: Charge a round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv), anhydrous K2​CO3​ (1.5 equiv), and KI (0.1 equiv) in anhydrous DMF (0.2 M concentration). Stir at room temperature for 30 minutes.

    • Validation Checkpoint: The solution will transition from clear to a distinct, bright yellow, visually confirming the formation of the highly nucleophilic pyrazolate anion.

  • Alkylation: Add 3-phenoxypropyl bromide (1.1 equiv) dropwise over 10 minutes.

  • Heating: Heat the reaction mixture to 65°C for 4–6 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc 3:1). The starting pyrazole ( Rf​≈0.2 ) should completely disappear, replaced by a single, less polar spot ( Rf​≈0.6 ).

  • Workup: Cool to room temperature and pour the mixture into 5 volumes of vigorously stirred ice water. The product will precipitate as a solid. Filter, wash thoroughly with distilled water (to remove residual DMF and bromide salts), and dry under vacuum.

Protocol B: Halide-Tolerant Nitro Reduction

Note: This protocol utilizes the Béchamp reduction principles, adapted for heterocyclic stability as described in the [2].

  • Setup: Dissolve the intermediate 4-nitro-1-(3-phenoxypropyl)-1H-pyrazole (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.15 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and NH4​Cl (3.0 equiv).

  • Reduction: Heat the suspension to a gentle reflux (80°C) for 2–3 hours.

    • Validation Checkpoint: The reaction mixture will turn from yellow to a dark brown/black sludge as iron oxides ( Fe2​O3​ / Fe3​O4​ ) form. This color change is a direct visual indicator of successful single-electron transfer.

  • Filtration (Critical): Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the iron sludge. Wash the Celite pad generously with Ethyl Acetate until the filtrate runs clear.

  • pH-Guided Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add saturated aqueous NaHCO3​ until the pH reaches 8.5–9.0.

    • Validation Checkpoint: Verify the pH with indicator paper. Failure to reach pH > 8.5 will result in the amine remaining protonated in the aqueous layer.

  • Isolation: Extract the basic aqueous layer three times with a 3:1 mixture of DCM/Isopropanol. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate to afford 1-(3-phenoxypropyl)-1H-pyrazol-4-amine as a crystalline solid or thick oil.

References

  • Regioselective and Guided C–H Activation of 4-Nitropyrazoles The Journal of Organic Chemistry (ACS Publications)[Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles Tetrahedron Letters[Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Molecules (PMC)[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This portal is designed for researchers and formulation scientists experiencing aqueous solubility bottlenecks with 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine . Approximately 40% to 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and formulation scientists experiencing aqueous solubility bottlenecks with 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine . Approximately 40% to 70% of new chemical entities (NCEs) in early drug discovery exhibit poor aqueous solubility, leading to variable in vitro assay results and poor in vivo bioavailability[1],[2].

This guide bypasses generic advice to provide a targeted, mechanistically grounded troubleshooting framework specific to the physicochemical properties of pyrazole-4-amines.

Part 1: Chemical Profiling & Root Cause Analysis

Before applying a solubilization strategy, it is critical to understand why 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine resists aqueous dissolution. The molecule's behavior is dictated by two competing structural domains:

  • The Pyrazole-4-amine Core (The Weak Base): While an unsubstituted pyrazole is a very weak base (pKa ~2.5), the electron-donating primary amine at the C4 position increases the electron density of the ring, raising the conjugate acid pKa to approximately 4.5–5.5. At a physiological pH of 7.4, this basic center is entirely deprotonated and exists as a neutral free base.

  • The 3-Phenoxypropyl Tail (The Hydrophobic Anchor): This moiety introduces significant steric bulk and lipophilicity (estimated LogP > 2.5).

The Causality of Precipitation: At pH 7.4, the lack of ionization means the molecule must rely entirely on weak dipole-dipole interactions to integrate into the aqueous hydrogen-bond network. These weak interactions are thermodynamically insufficient to overcome the high crystal lattice energy driven by the planar phenoxy ring. Consequently, when diluted from a DMSO stock into an aqueous buffer, the local solvent polarity shifts abruptly, causing instantaneous solvent-shift precipitation.

Part 2: Troubleshooting FAQs & Decision Logic

Q1: My compound precipitates immediately upon dilution into a pH 7.4 assay buffer. Can I just lower the pH to force dissolution?

A: Yes, but with caveats. Lowering the buffer pH to 3.0 (at least 1.5 units below the estimated pKa) will protonate the primary amine, converting the molecule into a highly soluble cation. However, this is only viable for analytical chemistry (e.g., HPLC mobile phases). For cell-based assays or physiological targets, a pH of 3.0 will denature proteins and kill cells. If your assay is pH-sensitive, you must rely on non-ionic solubilization methods like cyclodextrin complexation[3].

Q2: I want to synthesize a salt form to improve bulk storage solubility. Which counterions are recommended?

A: Salt formation is a foundational approach to enhance the dissolution profile of weakly basic drugs[3]. Because the pKa of the pyrazole-4-amine is relatively low, you must use strong acids to ensure a sufficient Δ pKa (ideally > 3) between the base and the acid to prevent disproportionation (reverting to the free base). Methanesulfonic acid (mesylate) or Hydrochloric acid (HCl) are optimal choices. Weaker acids like tartaric or citric acid may not form stable salts with this specific scaffold.

Q3: Which cyclodextrin is best suited for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal host. Cyclodextrins ameliorate the physicochemical properties of poorly soluble drugs by encapsulating hydrophobic moieties within their cavity[4]. The internal cavity diameter of β-cyclodextrin is 6.0–6.5 Å[5]. This is perfectly sized to host the aromatic phenoxy ring via van der Waals interactions, while the hydrophilic pyrazole-amine core remains exposed to the aqueous environment, acting as a solubilizing anchor. α-CD (cavity too small) and γ-CD (cavity too large) will result in poor complexation efficiency.

Solubilization Decision Tree

Solubility_Decision_Tree Start 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Precipitates in Aqueous Buffer Check_pH Is the target assay tolerant to acidic pH (< 4.0)? Start->Check_pH Acidic_pH Protonate the 4-amine (Use pH 3.0 Citrate Buffer) Check_pH->Acidic_pH Yes Check_Formulation Is the API for in vitro or in vivo use? Check_pH->Check_Formulation No (pH 7.4 Required) Success Solubilized API Ready for Evaluation Acidic_pH->Success InVitro Use Cosolvents (e.g., 1-5% DMSO + 0.1% Tween-20) Check_Formulation->InVitro In Vitro InVivo Formulate Inclusion Complex (e.g., HP-β-CD) Check_Formulation->InVivo In Vivo / PK SaltScreen Perform Salt Screening (Mesylate, HCl) Check_Formulation->SaltScreen Bulk Storage InVitro->Success InVivo->Success SaltScreen->Success

Caption: Decision logic for troubleshooting the aqueous solubility of weakly basic pyrazole-amines.

Part 3: Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol for HP-β-CD Inclusion Complexation is designed as a self-validating system. It does not merely mix ingredients; it includes a thermodynamic validation step to prove that true molecular inclusion has occurred, rather than a simple physical mixture.

Workflow: HP-β-CD Inclusion Complexation

CD_Workflow Step1 1. Phase Solubility (Higuchi-Connors) Step2 2. Co-Dissolution (API + HP-β-CD in EtOH/H2O) Step1->Step2 Step3 3. Solvent Removal (Rotary Evaporation) Step2->Step3 Step4 4. Lyophilization (Freeze Drying) Step3->Step4 Step5 5. Solid-State Validation (DSC & NMR) Step4->Step5

Caption: Step-by-step methodology for formulating and validating cyclodextrin inclusion complexes.

Step-by-Step Methodology

Step 1: Thermodynamic Validation (Higuchi-Connors Phase Solubility Study) Causality: Before scaling up, you must prove the complex forms and determine its stoichiometry.

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM) in pH 7.4 PBS.

  • Add an excess amount of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (beyond its intrinsic solubility) to each vial.

  • Shake the vials at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Filter through a 0.45 µm syringe filter and quantify the dissolved API via HPLC.

  • Validation: Plot API concentration vs. HP-β-CD concentration. A linear plot (A_L type) confirms a 1:1 stoichiometric inclusion complex. Calculate the stability constant ( Kc​ ) from the slope. A Kc​ between 100 and 1000 M⁻¹ indicates ideal complex stability.

Step 2: Co-Dissolution (Solvent Evaporation Method)

  • Based on the 1:1 stoichiometry confirmed in Step 1, dissolve the API and HP-β-CD in a co-solvent system (e.g., 50:50 Ethanol/Water). Ethanol is required to fully solvate the free base API prior to complexation.

  • Stir magnetically at room temperature for 2 hours to allow the phenoxypropyl tail to partition into the hydrophobic CD cavity.

Step 3 & 4: Solvent Removal and Lyophilization

  • Remove the ethanol under reduced pressure using a rotary evaporator at 40°C.

  • Flash-freeze the remaining aqueous solution using liquid nitrogen and lyophilize for 24–48 hours to obtain a dry, flowable powder.

Step 5: Solid-State Validation Causality: To confirm the powder is an inclusion complex and not a physical mixture, perform Differential Scanning Calorimetry (DSC). The disappearance of the sharp melting endotherm of the crystalline API proves the molecule is amorphously encapsulated within the CD cavity.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes of various solubilization strategies applied to 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, allowing for rapid comparison based on assay requirements.

Solubilization StrategyPrimary Mechanism of ActionEstimated Solubility GainProsCons
pH Adjustment (< 4.0) Protonation of the C4 primary amine to form a soluble cation.> 100-foldImmediate dissolution; no complex excipients required.Incompatible with physiological pH; denatures biological targets.
Cosolvent (5% DMSO) Disruption of water hydrogen bonding; lowers dielectric constant.10 to 50-foldStandard for high-throughput in vitro screening.DMSO toxicity in cell assays; risk of precipitation upon further dilution.
HP-β-CD Complexation Host-guest encapsulation of the hydrophobic phenoxypropyl tail.50 to 200-foldMaintains pH 7.4; highly biocompatible for in vivo PK studies.Requires formulation time; potential competitive displacement by lipids in vivo.
Salt Formation (Mesylate) Disruption of crystal lattice energy via ionic counterion pairing.20 to 100-foldExcellent for bulk API storage and solid oral dosage forms.May undergo disproportionation back to free base in basic intestinal fluids.

Part 5: References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., et al. "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 2013.

  • Upadhye, S., Raheja, P., & Crew, M. "Solving Poor Solubility to Unlock a Drug's Potential." Pharmaceutical Technology, 2015.

  • "Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug." RSC Advances, 2022.

  • "Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs." International Journal of Pharmaceutical and Phytopharmacological Research, 2018.

  • "Evidence for the Formation of Gas-Phase Inclusion Complexes with Cyclodextrins and Amino Acids." Journal of the American Chemical Society, 2000.

Sources

Troubleshooting

How to purify 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine from complex reaction mixtures

Technical Support Center: Purification of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Welcome to the technical support guide for the purification of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This resource is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Welcome to the technical support guide for the purification of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate from complex reaction mixtures. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods effectively.

Introduction: Understanding the Purification Challenge

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a substituted aminopyrazole, a class of compounds widely used as building blocks in pharmaceutical development.[1][2] Its structure presents a unique purification challenge due to its key features:

  • A Basic Amine Group (-NH₂): This primary amine is a prime site for protonation, making the molecule's solubility highly pH-dependent. It can also lead to strong, often undesirable, interactions with acidic stationary phases like silica gel.

  • A Pyrazole Core: This aromatic heterocycle can participate in hydrogen bonding and π-π stacking, influencing solubility and chromatographic behavior.[3]

  • A Phenoxypropyl Sidechain: This group adds significant lipophilicity (non-polar character), affecting the molecule's solubility profile in organic solvents.

Effective purification requires a strategy that leverages these features to separate the target compound from common impurities such as unreacted starting materials, regioisomers, and reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A: Impurities are highly dependent on the synthetic route, but typically include:

  • Unreacted Starting Materials: Such as the corresponding hydrazine and β-ketonitrile precursors.

  • Regioisomers: Alkylation of unsymmetrically substituted pyrazoles can produce a mixture of isomers.[4] Similarly, the initial cyclization can sometimes yield isomeric products (e.g., 3-amino vs. 5-amino pyrazoles) depending on the synthons used.[5]

  • Side-Reaction Products: Products from dimerization, polymerization, or degradation of starting materials or the final product under the reaction conditions.

  • Residual Solvents and Reagents: High-boiling point solvents like DMF or DMSO and excess reagents can contaminate the crude product.[6][7]

Q2: My crude product is a dark, viscous oil that won't solidify. What is my first step?

A: Oily products are common and often result from residual solvents or impurities that depress the melting point.[8]

  • High-Vacuum Evaporation: First, ensure all volatile solvents are removed using a rotary evaporator followed by a high-vacuum pump.

  • Aqueous Workup/Extraction: If the oil persists, perform an acid-base extraction (see Troubleshooting Guide 3). This is an excellent initial purification step to remove non-basic organic impurities and can often help induce crystallization or precipitation of your product upon neutralization.

  • Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a large excess of a poor, non-polar solvent (e.g., hexane or pentane) while stirring vigorously. This can cause the product to precipitate as a solid.[9]

Q3: How do I choose the best primary purification strategy?

A: The optimal strategy depends on the scale of your reaction and the impurity profile as determined by Thin-Layer Chromatography (TLC). The following decision tree provides a general guideline.

G start Crude Reaction Mixture tlc Perform TLC Analysis (e.g., 50% EtOAc/Hexane, 10% MeOH/DCM) start->tlc decision Assess TLC Plate tlc->decision streaking Significant Streaking or Baseline Impurities? decision->streaking Yes separation Clean Spot(s) with Good Separation? decision->separation Yes acid_base Perform Acid-Base Extraction (See Guide 3) streaking->acid_base column Proceed to Column Chromatography (See Guide 1) separation->column re_tlc Re-run TLC on Purified Organic Layer acid_base->re_tlc recrystallize Consider Recrystallization (See Guide 2) column->recrystallize For Final Polish re_tlc->column

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Guide 1: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in the mobile phase (eluent).[10] For our target molecule, the polar amine and pyrazole groups will interact with the silica, while the non-polar phenoxypropyl group will have more affinity for the eluent.

Q&A: Column Chromatography

Q: My compound is streaking badly on the TLC plate and won't move off the baseline in the column. Why? A: This is a classic sign of a basic compound interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption and poor recovery.

  • Solution: Deactivate the silica by adding a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.[11] This base will preferentially bind to the acidic sites on the silica, allowing your aminopyrazole to elute cleanly.

Q: I am struggling to separate my product from a close-running impurity. What can I do? A:

  • Optimize the Eluent: If using an ethyl acetate/hexane system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol.

  • Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a slowly increasing gradient of the polar solvent. This can improve the resolution between closely eluting spots.

  • Change the Stationary Phase: If silica gel fails, consider using neutral alumina, which is less acidic and can be effective for purifying basic compounds.[11]

Protocol: Flash Column Chromatography with Triethylamine
  • TLC Analysis: First, find a suitable eluent system. Screen various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane). Add ~0.5% triethylamine to the eluent mixture. Aim for an Rf value of 0.25-0.35 for your product.[8]

  • Column Packing: Pack a glass column with silica gel as a slurry in your starting eluent (the least polar mixture you will use).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the eluent from the combined pure fractions under reduced pressure to yield your purified compound.

Data Table: Recommended Solvent Systems
System Components (v/v)PolarityTypical Use Case
Ethyl Acetate / Hexane + 0.5% Et₃NLow to MediumGood starting point for many pyrazole derivatives.
Dichloromethane / Methanol + 0.5% Et₃NMedium to HighEffective for more polar compounds or when EtOAc/Hexane fails.
Diethyl Ether / Hexane + 0.5% Et₃NLowCan provide different selectivity compared to EtOAc/Hexane.

Troubleshooting Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material, provided a suitable solvent can be found. The principle relies on the target compound being highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in solution (or are insoluble in the hot solvent).[12]

Q&A: Recrystallization

Q: My compound is "oiling out" instead of forming crystals. How can I prevent this? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[12]

  • Solution 1: Add More Solvent: Add more of the hot "good" solvent to decrease the saturation point, allowing crystals to form at a lower temperature.

  • Solution 2: Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can help. Rapid cooling promotes oil formation.

  • Solution 3: Change Solvents: Try a solvent with a lower boiling point.

  • Solution 4: Use a Seed Crystal: If you have a tiny amount of pure solid, add it to the cooled solution to initiate crystallization.[12]

Q: I'm getting a very low yield. How can I improve it? A:

  • Use Minimal Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[12]

  • Cool Thoroughly: Once the flask has cooled to room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.

Protocol: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This technique is useful when no single solvent has the ideal solubility properties. Many pyrazole derivatives are soluble in alcohols like ethanol but insoluble in water.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of boiling "good" solvent (e.g., ethanol).

  • Add Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hot water) dropwise until you see persistent cloudiness (turbidity).

  • Re-clarify: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface.

  • Cool Further: Place the flask in an ice bath to maximize crystal formation.

  • Isolate and Wash: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture to remove adhered mother liquor.

  • Dry: Dry the crystals completely, preferably in a vacuum oven.

Troubleshooting Guide 3: Purification by Acid-Base Extraction

This technique is exceptionally well-suited for purifying amines. It leverages the ability of the basic amine to be protonated by an acid, forming a water-soluble salt. This salt can be separated from neutral organic impurities.[13][14]

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration & Isolation start Crude Product in Organic Solvent (e.g., EtOAc) Contains: Amine (Product) + Neutral Impurities add_acid Wash with aqueous acid (e.g., 1M HCl) start->add_acid sep_funnel Separatory Funnel org_layer Organic Layer: Neutral Impurities (Discard or process separately) sep_funnel->org_layer Top Layer aq_layer Aqueous Layer: Protonated Amine Salt (Water Soluble) sep_funnel->aq_layer Bottom Layer add_base Add aqueous base (e.g., 2M NaOH) to Aqueous Layer until pH > 10 aq_layer->add_base result Neutral Amine Product Precipitates or is extracted back into fresh organic solvent add_base->result

Caption: Workflow for purification via Acid-Base Extraction.

Protocol: Acid-Base Extraction
  • Dissolve: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine product will move into the aqueous layer.[14][15]

  • Separate Layers: Drain the lower aqueous layer. Repeat the acid wash on the organic layer one or two more times to ensure complete extraction of the amine. Combine all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Basify: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 10). Your deprotonated amine product should precipitate out as a solid or an oil.

  • Isolate Product:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry thoroughly.

    • If the product oils out, extract it back into a fresh organic solvent (e.g., three portions of dichloromethane), combine the organic layers, dry over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent under reduced pressure.[16]

References

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • IJARSCT. (2026). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • Elsevier. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved from [Link]

  • YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • ACS Publications. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • AWS. (n.d.). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • WIPO. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Retrieved from [Link]

  • PMC. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase Conditions for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Analysis

Welcome to the dedicated support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver field-proven insights to help you optimize your analytical methods.

Introduction

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is a crucial intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] Accurate and robust quantification of this analyte by HPLC is critical for ensuring the quality and purity of final products. This guide will walk you through the essential aspects of mobile phase optimization and address common challenges encountered during its analysis.

Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueImplication for HPLC Method Development
pKa Estimated at ~4.5-5.5 for the pyrazole amine group.The mobile phase pH should be carefully controlled to ensure a consistent ionization state and reproducible retention. A pH below the pKa will result in a protonated, more polar analyte, leading to earlier elution in reversed-phase chromatography.[4][5]
logP Estimated to be in the range of 2.0-3.0.This moderate lipophilicity suggests that reversed-phase HPLC is a suitable analytical technique.
UV Absorbance Expected to have a maximum absorbance (λmax) around 254 nm due to the presence of the pyrazole and phenyl chromophores.[6]This provides a good starting point for selecting the detection wavelength in a UV-Vis detector.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for the analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine?

A1: For initial method development, a reversed-phase approach is recommended. Here are the suggested starting parameters:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column is a versatile stationary phase suitable for moderately non-polar compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a mobile phase modifier to control pH and improve peak shape by minimizing silanol interactions.[7]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is a common organic solvent in reversed-phase HPLC, offering good UV transparency and low viscosity.[8]
Gradient 5% to 95% B over 15 minutesA broad gradient allows for the elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmThis is a common starting wavelength for aromatic compounds. It is advisable to determine the λmax experimentally.[6]
Injection Volume 10 µLA standard injection volume to start with.
Q2: How do I select the appropriate column for this analysis?

A2: The choice of column is critical for achieving good separation. For 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, a C18 column is the most common starting point due to its hydrophobicity. However, if you encounter issues with peak shape or resolution, consider the following:

  • End-capped C18 Columns: These columns have fewer free silanol groups, which can reduce peak tailing for basic compounds like your analyte.[9]

  • Phenyl-Hexyl Columns: The phenyl stationary phase can offer alternative selectivity for aromatic compounds through pi-pi interactions.

  • Particle Size: Smaller particle sizes (e.g., <3 µm) can provide higher efficiency and better resolution, but at the cost of higher backpressure.[7]

Q3: My peak shape is poor (tailing/fronting). What are the likely causes and solutions?

A3: Poor peak shape is a common issue. Here’s a systematic approach to troubleshooting:

  • Peak Tailing: This is often observed for basic compounds.

    • Cause: Secondary interactions between the basic amine group of your analyte and acidic silanol groups on the silica-based column packing.[9]

    • Solution:

      • Lower the mobile phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This will protonate the analyte and the silanol groups, reducing the unwanted interaction.

      • Use a base-deactivated or end-capped column: These columns have a lower concentration of free silanol groups.[9]

      • Increase the ionic strength of the mobile phase: Adding a buffer (e.g., 10-20 mM ammonium formate) can help to shield the silanol interactions.

  • Peak Fronting: This is less common but can occur.

    • Cause: Often due to column overload or injecting the sample in a solvent significantly stronger than the mobile phase.[10]

    • Solution:

      • Reduce the injection volume or sample concentration. [11]

      • Ensure the sample is fully dissolved in the initial mobile phase or a weaker solvent. [12]

Below is a troubleshooting workflow for poor peak shape:

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause Likely Cause: Secondary interactions with silanol groups is_tailing->tailing_cause Yes fronting_cause Likely Cause: Column overload or sample solvent issue is_fronting->fronting_cause Yes end Improved Peak Shape is_fronting->end No/Other Issue solution_ph Action: Lower mobile phase pH (e.g., add 0.1% Formic Acid) tailing_cause->solution_ph solution_column Action: Use a base-deactivated or end-capped column solution_ph->solution_column solution_buffer Action: Increase mobile phase ionic strength (e.g., 20mM buffer) solution_column->solution_buffer solution_buffer->end solution_concentration Action: Reduce sample concentration or injection volume fronting_cause->solution_concentration solution_solvent Action: Ensure sample is dissolved in mobile phase solution_concentration->solution_solvent solution_solvent->end

Caption: Troubleshooting workflow for poor peak shape.

Q4: I'm observing inconsistent retention times. What should I investigate?

A4: Fluctuating retention times can compromise the reliability of your analysis. Consider these potential causes:

  • Mobile Phase Preparation:

    • Inconsistent Composition: Ensure accurate and precise measurement of mobile phase components.

    • Degassing: Inadequate degassing can lead to bubble formation in the pump, causing flow rate fluctuations. Use an online degasser or sonicate the mobile phase before use.

  • Column Temperature:

    • Fluctuations: Use a column oven to maintain a stable temperature. Even small changes in ambient temperature can affect retention times.[13]

  • Pump Performance:

    • Leaks or Seal Wear: Check for any leaks in the system. Worn pump seals can lead to an inconsistent flow rate.

  • Column Equilibration:

    • Insufficient Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

Troubleshooting Guide

This section provides a more detailed approach to resolving common HPLC issues.

ProblemPotential Cause(s)Recommended Action(s)
No Peaks - No sample injected- Detector issue (lamp off, wrong wavelength)- Flow path blockage- Verify injection sequence and sample vial.- Check detector status and settings.- Systematically check for blockages from the injector to the detector.
Split Peaks - Column contamination or void- Sample solvent incompatible with mobile phase- Flush the column with a strong solvent.- If the problem persists, try a new column.- Dissolve the sample in the initial mobile phase.
Baseline Noise - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging- Degas the mobile phase thoroughly.- Prepare fresh mobile phase and flush the system.- Check the detector lamp energy and replace if necessary.[11]
Ghost Peaks - Carryover from previous injection- Contaminated mobile phase- Inject a blank run to confirm carryover.- Clean the injector and autosampler needle.- Use high-purity solvents.[10]

Experimental Protocol: Mobile Phase pH Optimization

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.[4][5][8]

Objective: To determine the optimal mobile phase pH for the analysis.

Methodology:

  • Prepare a series of mobile phase A solutions with varying pH:

    • pH 2.5: 0.1% Formic Acid in Water

    • pH 3.5: 10 mM Ammonium Formate, adjust pH with Formic Acid

    • pH 4.5: 10 mM Ammonium Formate, adjust pH with Formic Acid

    • pH 5.5: 10 mM Ammonium Formate, adjust pH with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Procedure: a. Equilibrate the column with the initial mobile phase conditions for at least 15 minutes. b. Inject a standard solution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. c. Record the retention time, peak asymmetry, and theoretical plates. d. Repeat for each mobile phase pH.

Expected Outcome: A plot of retention time vs. pH will likely show a sigmoidal curve. The optimal pH will provide a good balance of retention, peak shape, and resolution from any impurities.

The relationship between mobile phase pH and analyte retention is illustrated below:

G cluster_conditions Mobile Phase pH cluster_retention Expected Retention on C18 low_ph Low pH (e.g., < 3.5) Analyte is protonated (BH+) early_elution Early Elution (More Polar) low_ph->early_elution Results in mid_ph pH ≈ pKa (e.g., 4.5-5.5) Mixture of B and BH+ variable_retention Variable/Poor Peak Shape (Inconsistent Ionization) mid_ph->variable_retention Results in high_ph High pH (e.g., > 6.5) Analyte is neutral (B) later_elution Later Elution (Less Polar) high_ph->later_elution Results in

Caption: Effect of mobile phase pH on analyte retention.

References

  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chromatography. DergiPark. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Lab Tech. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Institutes of Health. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]

  • 1H-pyrazol-4-amine. PubChem. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]

Sources

Troubleshooting

Preventing oxidation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine during long-term storage

Technical Support Center: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Introduction: Understanding the Stability of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Welcome to the technical support guide for 1-(3-Phenoxypropyl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Introduction: Understanding the Stability of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Welcome to the technical support guide for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This document is designed for researchers, medicinal chemists, and drug development professionals who are handling and storing this compound. The primary challenge associated with the long-term storage of this molecule is its susceptibility to oxidation, a common degradation pathway for aromatic amines.[1][2][3] The presence of the 4-amino group on the pyrazole ring makes this position particularly electron-rich and thus, a prime target for oxidative degradation. This guide provides in-depth, field-proven insights and protocols to help you maintain the integrity and purity of your samples over time.

The core of the issue lies in the amine functional group's propensity to undergo oxidation via an electron transfer mechanism, which can be initiated by atmospheric oxygen, light, or trace metal contaminants.[4][5] This process can lead to the formation of colored impurities, N-oxides, and potentially polymeric byproducts, compromising sample purity and experimental outcomes. This guide will equip you with the knowledge and practical steps to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine has changed color from white/off-white to yellow/brown. What is the cause?

This is a classic indicator of oxidation. The 4-amino group is likely undergoing aerobic oxidation, forming highly conjugated, colored impurities. This process is often accelerated by exposure to air (oxygen) and light.

Q2: Can I still use my discolored sample?

It is strongly discouraged. The presence of color indicates that a significant amount of the parent compound has degraded. The impurities formed may have different biological activities or interfere with your analytical measurements. Before any use, the sample must be re-purified and its identity and purity confirmed by analytical methods such as LC-MS and NMR.

Q3: What is the single most important factor for preventing oxidation during storage?

Excluding oxygen. Storing the compound under an inert atmosphere (like argon or nitrogen) is the most critical step to prevent oxidative degradation.

Q4: How should I prepare a stock solution for long-term storage?

If you must store the compound in solution, use a de-gassed, anhydrous, aprotic solvent (e.g., DMSO or DMF). Portion the solution into single-use aliquots in amber vials, flush with inert gas, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Visualizing the Problem: The Oxidation Pathway

The primary degradation route for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is the oxidation of the aromatic amine. The diagram below illustrates the likely initiation steps and subsequent formation of degradants.

OxidationPathway cluster_initiators Initiators Molecule 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine (Stable) Radical Amine Radical Cation (Reactive Intermediate) Molecule->Radical O₂, Light, Metal Ions Impurities Dimeric/Polymeric Impurities (Colored) Radical->Impurities Further Oxidation & Coupling NOxide N-Oxide Derivatives Radical->NOxide Oxygen Addition RingOpening Ring-Opened Products Radical->RingOpening Further Oxidation O2 Oxygen (Air) Light UV/Visible Light Metal Trace Metal Ions

Caption: Proposed oxidative degradation pathway of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Troubleshooting Guide: Diagnosing and Solving Storage Issues

This section provides a logical framework for troubleshooting common problems encountered during the storage and handling of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

TroubleshootingFlowchart Start Is sample purity a concern? CheckColor Has the sample discolored (yellow/brown)? Start->CheckColor Yes CheckPurity Run HPLC/LC-MS purity check. Start->CheckPurity No CheckColor->CheckPurity Yes Good Sample is likely stable. Continue to monitor. CheckColor->Good No NewPeaks Are new impurity peaks >1% present? CheckPurity->NewPeaks Atmosphere Was sample stored under inert gas? NewPeaks->Atmosphere Yes NewPeaks->Good No Light Was sample protected from light (amber vial)? Atmosphere->Light Yes ActionAtmosphere Root Cause: Air (O₂) Exposure Action: Repackage under Ar or N₂. Atmosphere->ActionAtmosphere No Temperature Was sample stored at recommended temp? Light->Temperature Yes ActionLight Root Cause: Light Exposure Action: Transfer to amber vial. Light->ActionLight No Repurify Action: Repurify sample. Implement proper storage. Temperature->Repurify Yes ActionTemp Root Cause: High Temperature Action: Relocate to appropriate cold storage. Temperature->ActionTemp No End Review complete storage protocol. Repurify->End ActionAtmosphere->End ActionLight->End ActionTemp->End

Sources

Optimization

Minimizing side reactions during 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine functionalization

Welcome to the technical support center for the functionalization of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and minimize side reactions during the chemical modification of this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

I. Acylation of the 4-Amino Group: Achieving Monosubstitution

Acylation is a fundamental transformation for introducing a wide range of functionalities. However, achieving clean, monosubstituted products on the 4-amino group requires careful control to avoid common side reactions.

Question 1: I am observing a significant amount of a diacylated byproduct in my reaction. How can I prevent this?

Answer: The formation of a diacylated product, where the 4-amino group is acylated twice, is a common side reaction, especially when using highly reactive acylating agents or an excess of the reagent. The second acylation is often driven by the increased nucleophilicity of the initially formed amide under certain conditions or simply by the presence of excess acylating agent.

Troubleshooting Strategies:

  • Stoichiometry is Key: Carefully control the stoichiometry of your acylating agent (e.g., acyl chloride, anhydride). Begin with 1.0-1.1 equivalents. An excess of the acylating agent is the most common cause of diacylation.

  • Controlled Addition: Add the acylating agent slowly, preferably dropwise at a low temperature (e.g., 0 °C), to the reaction mixture containing the pyrazole amine and a base. This maintains a low concentration of the acylating agent at any given time, favoring mono-acylation.

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred over less hindered bases like triethylamine (TEA). DIPEA is less likely to compete as a nucleophile and can help to temper the reactivity of the system.

  • Protecting Group Strategy: For particularly challenging cases or when using very reactive acylating agents, consider a protecting group strategy. The use of a tert-butoxycarbonyl (Boc) group on one of the amine's N-H bonds can ensure mono-acylation.

Experimental Protocol: Boc Protection for Mono-acylation

  • Protection: Dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] Stir at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Acylation: After purification of the mono-Boc protected pyrazole, perform the acylation as desired. The steric bulk of the Boc group will prevent diacylation.

  • Deprotection: The Boc group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM, to yield the mono-acylated product.[2]

II. Sulfonylation of the 4-Amino Group: Avoiding Bis-Sulfonylation

Similar to acylation, sulfonylation can also lead to the formation of a bis-sulfonylated byproduct. The resulting bis-sulfonylamide is often very stable and difficult to convert back to the mono-sulfonylated product.

Question 2: My sulfonylation reaction is yielding a significant amount of a bis-sulfonylated product. How can I favor the formation of the monosulfonylamide?

Answer: Bis-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base present in the reaction mixture, and the resulting anion reacts with another molecule of the sulfonyl chloride. This is more prevalent with less sterically hindered sulfonyl chlorides and stronger bases.

Troubleshooting Strategies:

  • Careful Base Selection: Use a weaker base or a sterically hindered base. For instance, pyridine can serve as both the base and the solvent and is often effective in promoting monosulfonylation. Alternatively, a hindered base like 2,6-lutidine can be employed.

  • Temperature Control: Perform the reaction at a low temperature (0 °C to room temperature) to minimize the rate of the second sulfonylation.

  • Stoichiometric Control: As with acylation, use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride to ensure full conversion of the starting amine without promoting the second addition.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent the formation of the bis-sulfonylated byproduct.

ParameterRecommendation for MonosulfonylationRationale
Base Pyridine, 2,6-Lutidine, or DIPEALess basic and/or sterically hindered bases are less likely to deprotonate the initially formed sulfonamide.
Temperature 0 °C to Room TemperatureLower temperatures decrease the rate of the second sulfonylation reaction.
Stoichiometry 1.05-1.1 eq. of Sulfonyl ChlorideMinimizes the presence of excess reagent that can lead to the bis-sulfonylated product.[3]

III. Reductive Amination: Minimizing Side Reactions

Reductive amination is a powerful tool for introducing alkyl groups onto the 4-amino position. However, side reactions such as over-alkylation and reduction of the carbonyl compound can occur.

Question 3: I am observing the formation of a tertiary amine (dialkylation) and/or the corresponding alcohol from the reduction of my aldehyde/ketone. How can I improve the chemoselectivity of my reductive amination?

Answer: The key to a successful reductive amination is the selective reduction of the imine/iminium ion in the presence of the starting carbonyl compound. The choice of reducing agent is critical to achieving this selectivity. Over-alkylation can occur if the initially formed secondary amine reacts with another molecule of the carbonyl compound.

Troubleshooting Strategies:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent for imines and is often the reagent of choice for reductive aminations.[4] It is less reactive towards aldehydes and ketones compared to other borohydrides like sodium borohydride (NaBH₄). Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

  • pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation. However, strongly acidic conditions can lead to the degradation of some substrates.

  • Stoichiometry of the Carbonyl: To minimize over-alkylation, use a controlled amount of the aldehyde or ketone (1.0-1.2 equivalents).

  • One-Pot vs. Two-Step Procedure: For challenging substrates, a two-step procedure can be beneficial. First, form the imine by reacting the amine and carbonyl compound, often with the removal of water. Then, in a separate step, add the reducing agent.

Experimental Protocol: Chemoselective Reductive Amination

  • Dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine and 1.1 equivalents of the desired aldehyde or ketone in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Add 1-2 equivalents of acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add 1.5 equivalents of sodium triacetoxyborohydride (STAB) in portions.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

IV. Stability of the Phenoxypropyl Group

The phenoxypropyl ether linkage is generally stable under many reaction conditions. However, it can be susceptible to cleavage under harsh acidic or basic conditions.

Question 4: Could the phenoxypropyl ether linkage be cleaved during my functionalization reaction?

Answer: The ether bond in the phenoxypropyl group is generally robust. However, it can be cleaved under strong acidic conditions, particularly in the presence of nucleophiles like bromide or iodide ions.[5][6][7][8] Strong bases are less likely to cleave this type of ether.

Conditions to Avoid:

  • Strong Protic Acids with Halide Nucleophiles: Avoid using concentrated HBr or HI, especially at elevated temperatures, as these conditions are known to cleave ethers.

  • Strong Lewis Acids: Certain strong Lewis acids, such as boron tribromide (BBr₃), are potent reagents for ether cleavage and should be avoided if the integrity of the phenoxypropyl group is desired.

Recommended Conditions:

  • Most standard acylation, sulfonylation, and reductive amination conditions, which typically employ milder acids or bases and moderate temperatures, are unlikely to affect the phenoxypropyl ether.

  • If acidic conditions are required for other transformations (e.g., Boc deprotection), using TFA in DCM at room temperature is generally safe for the ether linkage.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the pyrazole ring nitrogens during the functionalization of the 4-amino group?

A1: For most reactions targeting the 4-amino group, such as acylation and sulfonylation under standard conditions, protection of the pyrazole ring nitrogens is not necessary. The exocyclic 4-amino group is generally more nucleophilic. However, under certain conditions, particularly in palladium-catalyzed cross-coupling reactions, reaction at the ring nitrogen can compete.[9][10] If you observe side products arising from reaction at the pyrazole ring, a protecting group strategy may be warranted.

Q2: What is the best way to purify my functionalized product?

A2: Purification is highly dependent on the properties of the product.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying these types of compounds. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or methanol, is often effective.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: If your product has a basic nitrogen that is not an amide or sulfonamide, you can use acid-base extraction during the workup to remove non-basic impurities.

Q3: I am not getting complete conversion in my reaction. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Reagent Quality: Ensure that your reagents are pure and dry. Moisture can be particularly detrimental in many reactions.

  • Reaction Time and Temperature: The reaction may require a longer time or a higher temperature to go to completion. Monitor the reaction over time to determine the optimal duration. A modest increase in temperature can sometimes significantly improve the reaction rate.

  • Activation: In some cases, the electrophile may not be sufficiently reactive. For example, in acylations with carboxylic acids, an activating agent like HATU or EDC is necessary.

Diagrams

DOT Script for Troubleshooting Diacylation

Diacylation_Troubleshooting start Diacylation Observed check_stoichiometry Check Stoichiometry of Acylating Agent start->check_stoichiometry 1. First Step controlled_addition Implement Controlled Addition (0°C) check_stoichiometry->controlled_addition 2. If stoichiometry is correct outcome Mono-acylation Achieved check_stoichiometry->outcome base_selection Switch to a Hindered Base (e.g., DIPEA) controlled_addition->base_selection 3. If diacylation persists controlled_addition->outcome protecting_group Consider Boc Protection Strategy base_selection->protecting_group 4. For challenging substrates base_selection->outcome protecting_group->outcome

Caption: Troubleshooting workflow for preventing diacylation.

DOT Script for Reductive Amination Chemoselectivity

Reductive_Amination cluster_solutions Solutions start Goal: Selective N-Alkylation imine_formation Imine Formation (Amine + Carbonyl) start->imine_formation reduction Reduction Step imine_formation->reduction side_reaction1 Over-alkylation (Tertiary Amine) imine_formation->side_reaction1 [Excess Carbonyl] product Desired Secondary Amine reduction->product side_reaction2 Carbonyl Reduction (Alcohol) reduction->side_reaction2 [Non-selective reducing agent, e.g., NaBH4] solution2 Control carbonyl stoichiometry (1.0-1.2 eq.) side_reaction1->solution2 solution1 Use STAB as a selective reducing agent side_reaction2->solution1

Caption: Key factors for achieving chemoselectivity in reductive amination.

References

  • Shen, Z., et al. (2010). Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles. Organic Letters, 12(3), 552-555. [Link]

  • Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

  • Lhermitte, H., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8911-8927. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Shen, Z., et al. (2010). Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles. PubMed. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • Lhermitte, H., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • ResearchGate. (n.d.). Selective Ring N-Protection of Aminopyrazoles. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. [Link]

  • MDPI. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • ChemRxiv. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]

  • Myers Chem 115. (n.d.). [Link]

  • Side Reactions in Organic Synthesis. (n.d.). [Link]

  • Royal Society of Chemistry. (n.d.). Visible light-induced functionalization of indazole and pyrazole: a recent update. [Link]

  • ResearchGate. (2026). I2-Catalyzed Access to Bis(pyrazolo[1,5-a]pyrimidinyl)sulfanes and Sulfenylated Pyrazolo[1,5-a]pyrimidines via C-H Functionalization. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. [Link]

  • The Journal of Organic Chemistry. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. [Link]

  • OpenStax. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. [Link]

  • Runner Research Press. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. [Link]

  • The Journal of Organic Chemistry. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Transition Metal‐free C−H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4‐Sulfonyl Pyrazoles. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [Link]

  • PubMed. (2024). Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors. [Link]

  • Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry. [Link]

  • MDPI. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution in 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Chromatography

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common yet challenging issue of co-elution in the chromatographic analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine and related compounds.

Co-elution, the incomplete separation of two or more compounds, can significantly compromise the accuracy of quantification and identification. This guide offers a systematic, experience-driven approach to diagnose and resolve these chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely causes of co-elution when analyzing 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine?

A1: Co-elution in the analysis of this compound and its potential impurities or isomers often stems from their similar physicochemical properties. The primary factors include:

  • Similar Polarity: The target analyte and closely related impurities may have very similar polarities, leading to comparable retention times on a standard reversed-phase column.

  • Presence of Isomers: Regioisomers or constitutional isomers of the target compound can be particularly difficult to separate due to nearly identical physical properties.[1]

  • Matrix Effects: Complex sample matrices can interfere with the separation, causing peaks to overlap.

  • Inappropriate Method Parameters: Suboptimal mobile phase composition, pH, column chemistry, or temperature can all lead to inadequate separation.[2]

Q2: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see the main compound and a potential impurity. How can I confirm co-elution?

A2: Confirming co-elution is the first critical step. Here’s a systematic approach:

  • Visual Peak Inspection: Look for subtle signs of co-elution, such as peak shoulders, tailing, or fronting, which can indicate the presence of more than one compound.[3] A perfectly symmetrical peak does not guarantee purity, but asymmetry is a strong indicator of an issue.[3]

  • Mass Spectrometric (MS) Analysis: If using an LC-MS system, acquire mass spectra across the entire peak (at the beginning, apex, and end). A change in the mass spectrum across the peak is a definitive sign of co-elution.[3]

  • Extracted Ion Chromatograms (EICs): For known impurities, plot the EICs for their specific m/z values. This can reveal hidden peaks that are not apparent in the total ion chromatogram (TIC).[4]

  • Peak Purity Analysis (with PDA/DAD): A photodiode array (PDA) or diode array detector (DAD) can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.[3]

Q3: What is the most impactful parameter to adjust first when trying to resolve co-eluting peaks?

A3: The selectivity (α) of your chromatographic system is the most powerful factor in resolving co-eluting peaks.[5][6] Therefore, the most impactful initial adjustments should target selectivity. This is most effectively achieved by:

  • Modifying the Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the ratio of the aqueous and organic phases can significantly change selectivity.[7]

  • Adjusting the Mobile Phase pH: For an amine-containing compound like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, pH is a critical parameter.[8][9] Small changes in pH can alter the ionization state of the analyte and any ionizable impurities, leading to significant shifts in retention and potentially resolving co-elution.[8]

In-Depth Troubleshooting Guides

Issue 1: Co-elution of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine with a closely related impurity.

This is a common scenario, especially when dealing with synthetic intermediates or degradation products. A systematic approach to method development and optimization is key to achieving separation.

Systematic Approach to Resolving Co-elution

CoElution_Troubleshooting Start Co-elution Observed Confirm Confirm Co-elution (MS, PDA, Peak Shape) Start->Confirm OptimizeMP Optimize Mobile Phase (pH, Organic Modifier) Confirm->OptimizeMP Primary Approach ChangeColumn Change Stationary Phase (e.g., Phenyl, Cyano, HILIC) OptimizeMP->ChangeColumn If resolution is still poor Resolved Resolution Achieved OptimizeMP->Resolved OptimizeTempFlow Optimize Temperature & Flow Rate ChangeColumn->OptimizeTempFlow Gradient Refine Gradient Program OptimizeTempFlow->Gradient Gradient->Resolved

Caption: A systematic workflow for troubleshooting co-elution issues.

Step-by-Step Protocol for Mobile Phase Optimization
  • pH Adjustment:

    • Rationale: The pyrazole amine is basic and its retention is highly dependent on the mobile phase pH.[8] Adjusting the pH can alter the degree of ionization, thereby changing its interaction with the stationary phase.

    • Protocol:

      • Prepare a series of mobile phases with the same organic modifier concentration but with pH values ranging from 3.0 to 7.0 (in 0.5 unit increments), using buffers like phosphate or acetate.

      • Inject the sample with each mobile phase and observe the changes in retention time and selectivity between the co-eluting peaks.

      • A pH that provides the best separation should be chosen. For basic compounds, a lower pH often leads to better peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.[10][11]

  • Organic Modifier Selection:

    • Rationale: Different organic solvents (e.g., acetonitrile and methanol) offer different selectivities due to their unique interactions with the analyte and stationary phase.[12]

    • Protocol:

      • If using acetonitrile, prepare a mobile phase with the same aqueous component and pH but substitute acetonitrile with methanol at a concentration that gives a similar retention time for the main peak.

      • Compare the chromatograms to see if the selectivity between the co-eluting peaks has improved.

  • Gradient Optimization:

    • Rationale: A well-designed gradient can significantly improve the separation of complex mixtures.[12]

    • Protocol:

      • Start with a broad "scouting" gradient (e.g., 5% to 95% organic in 20 minutes) to determine the elution window of your compounds.

      • Based on the scouting run, create a shallower gradient in the region where the co-eluting peaks appear. For example, if the peaks elute between 40% and 50% organic, you could run a gradient from 35% to 55% over a longer period.[12]

Data Summary: Impact of Method Parameters on Resolution
ParameterAdjustmentRationaleExpected Outcome
Mobile Phase pH Decrease pH to 2.5-3.5Suppresses silanol interactions and ensures consistent protonation of the amine.[10][11]Improved peak shape and potential change in selectivity.
Organic Modifier Switch from Acetonitrile to MethanolDifferent solvent properties can alter selectivity.[12]Change in elution order and/or improved resolution.
Stationary Phase Change from C18 to Phenyl or CyanoProvides different retention mechanisms (e.g., π-π interactions with a Phenyl column).[5]Significant change in selectivity, likely resolving the co-elution.
Temperature Increase temperature (e.g., from 30°C to 40°C)Can alter selectivity and improve peak efficiency.[7]May improve separation, but the effect is compound-dependent.
Flow Rate Decrease flow rateIncreases column efficiency (N).[7]Narrower peaks and potentially better resolution, but longer run times.
Issue 2: Co-elution of Potential Chiral Isomers

If the synthesis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine involves chiral centers, the final product may be a racemic mixture. Enantiomers have identical physical properties in a non-chiral environment and will co-elute on standard achiral columns.

Workflow for Chiral Separation

Chiral_Separation_Workflow Start Suspected Chiral Co-elution SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->SelectCSP ScreenModes Screen Elution Modes (Normal, Polar Organic, Reversed-Phase) SelectCSP->ScreenModes OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratios, Additives) ScreenModes->OptimizeMobilePhase OptimizeTemp Optimize Temperature OptimizeMobilePhase->OptimizeTemp Resolved Enantiomers Resolved OptimizeTemp->Resolved

Caption: A workflow for developing a chiral separation method.

Protocol for Chiral Method Development
  • Column Selection:

    • Rationale: Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds, including pyrazole derivatives.[13][14][15]

    • Recommendation: Start with a cellulose-based column (e.g., Lux Cellulose-2) and an amylose-based column (e.g., Lux Amylose-2) to screen for the best separation.[13][15]

  • Mobile Phase Screening:

    • Rationale: The choice of mobile phase is crucial for achieving chiral recognition. Different elution modes can provide vastly different results.

    • Protocol:

      • Normal Phase: Screen with mixtures of n-hexane and an alcohol (e.g., ethanol or isopropanol). This is often a good starting point for polysaccharide-based CSPs.[13]

      • Polar Organic Mode: Use polar organic solvents like acetonitrile or methanol. This mode can offer faster analysis times and sharp peaks.[15][16]

      • Reversed-Phase: Use mixtures of water/buffer and acetonitrile or methanol. This may be effective for more polar analytes.

Typical Starting Conditions for Chiral Pyrazole Separation
ParameterCondition 1 (Normal Phase)Condition 2 (Polar Organic)
Column Lux Cellulose-2, 5 µm, 4.6 x 250 mmLux Amylose-2, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)Acetonitrile (100%)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at an appropriate wavelengthUV at an appropriate wavelength

Note: These are starting points. The ratio of solvents in the normal phase and the choice of polar organic solvent may need to be optimized for your specific compound.[13]

By systematically applying these principles and protocols, you can effectively troubleshoot and resolve co-elution issues encountered during the chromatographic analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, ensuring the accuracy and reliability of your results.

References
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Retrieved from [Link]

  • Welch, C. J., et al. (n.d.). How to Improve the Resolution Between Two Peaks in Liquid Chromatography. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Dolan, J. W. (2014). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 32(11), 844-849.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Regis Technologies, Inc. (2013). New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]

  • ResearchGate. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • ResearchGate. (2015). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Catalysts

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine and related catalysts. This guide provides in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine and related catalysts. This guide provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of removing trace metal impurities. Ensuring the purity of your catalyst is paramount for reproducible and reliable experimental outcomes.

The Critical Impact of Trace Metal Impurities

Trace metal impurities, even at parts-per-million (ppm) levels, can have a significant and often unpredictable impact on catalytic processes. These residual metals can originate from starting materials, reagents, or, most commonly, from metal-catalyzed synthesis steps used to prepare the pyrazole amine.[1] The consequences of these impurities can range from altered reaction kinetics and reduced product yields to the generation of unwanted byproducts, ultimately compromising the integrity of your research and development efforts.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely trace metal impurities in my 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine sample?

The most probable metallic impurities are derived from the catalysts used in the synthesis of the pyrazole core or the introduction of the amine functionality. Common synthetic routes for substituted pyrazoles often employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.[3][4] Therefore, palladium (Pd) is a primary metal of concern.

Other potential metal contaminants include:

  • Copper (Cu): Used in certain cross-coupling reactions and other transformations.

  • Nickel (Ni): A common catalyst in various coupling reactions.

  • Aluminum (Al): Can be introduced from reagents like aluminum-based reducing agents.[5]

  • Iron (Fe): Can leach from stainless steel reactors and equipment.

The exact nature of the impurities will depend on the specific synthetic pathway employed.

Q2: My reaction is not proceeding as expected. Could trace metals in my catalyst be the cause?

Yes, this is a strong possibility. Trace metals can act as catalyst poisons, even in minute quantities.[6] They can interfere with the desired catalytic cycle by:

  • Blocking Active Sites: The impurity can bind to the active site of your intended catalyst, preventing the substrate from accessing it.

  • Promoting Side Reactions: The metallic impurity can itself be catalytically active, leading to the formation of undesired byproducts.

  • Decomposing the Catalyst or Reagents: Certain metals can catalyze the degradation of your catalyst or other components of the reaction mixture.

A logical first step in troubleshooting unexpected reactivity is to verify the purity of your catalyst.

Q3: What is the acceptable limit for trace metal impurities in a catalyst for pharmaceutical applications?

Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in active pharmaceutical ingredients (APIs).[1] While your catalyst may not be the final API, these limits serve as a good benchmark. For example, for an orally administered drug, the permitted daily exposure (PDE) for palladium is 100 µg.[7] This translates to very low ppm levels in the final product. Therefore, aiming for the lowest possible metal content in your catalyst is crucial for downstream applications in drug development.

Troubleshooting Guide: Removing Trace Metal Impurities

This section provides a structured approach to identifying and resolving issues related to trace metal contamination in your 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine catalyst.

Problem 1: How do I confirm the presence and quantity of trace metal impurities?

Solution: Analytical Testing

Visual inspection is insufficient for detecting trace metals. Quantitative analysis using sensitive analytical techniques is essential.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace and ultra-trace metals due to its high sensitivity (parts-per-billion, ppb, or even parts-per-trillion, ppt, detection limits) and ability to detect multiple elements simultaneously.[8][9]

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust technique suitable for detecting metals at the ppm level.[10]

  • Atomic Absorption Spectroscopy (AAS): A reliable method for quantifying specific metals.

Experimental Protocol: Sample Preparation for ICP-MS Analysis

Accurate analysis begins with proper sample preparation to ensure the complete digestion of the organic matrix without losing the target metals.

Materials:

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine sample

  • High-purity nitric acid (HNO₃)

  • High-purity hydrochloric acid (HCl) (optional, for stabilizing certain metals)

  • Deionized water (18 MΩ·cm)

  • Microwave digestion system

  • Class A volumetric flasks

Procedure:

  • Accurately weigh approximately 50-100 mg of your catalyst sample into a clean microwave digestion vessel.

  • Carefully add 5-10 mL of high-purity nitric acid to the vessel. If you suspect the presence of metals that require a chloride matrix for stability (e.g., some platinum group metals), a small amount of HCl can be added.

  • Seal the vessel and place it in the microwave digestion system.

  • Use a pre-programmed method for organic samples, which typically involves a gradual ramp to a high temperature and pressure to ensure complete digestion.

  • After cooling, carefully open the vessel and transfer the clear digestate to a volumetric flask.

  • Dilute to the final volume with deionized water. The final acid concentration should typically be around 2%.

  • The sample is now ready for ICP-MS analysis. Prepare a matrix-matched blank and calibration standards for accurate quantification.[11]

Problem 2: My catalyst is contaminated with palladium. Which purification method is most effective?

Solution: Solid-Phase Metal Scavengers

For removing palladium, solid-supported metal scavengers are highly effective and offer a significant advantage over traditional methods like recrystallization or activated carbon treatment, which can lead to product loss and may not achieve the desired level of purity.[1][3] These scavengers consist of a solid support (typically silica or polystyrene) functionalized with ligands that have a high affinity for specific metals.

Selecting the Right Scavenger:

The choice of scavenger depends on the oxidation state of the palladium (Pd(0) or Pd(II)) and the solvent system. Thiol- and thiourea-based scavengers are generally very effective for a range of palladium species.

Scavenger Functional GroupPrimary Target MetalsRecommended For
Thiol Pd, Pt, Cu, Hg, Ag, PbGeneral purpose, effective for both Pd(0) and Pd(II).[7]
Thiourea Pd, RuHighly effective for palladium removal.
Triamine/Polyamine Pd, Cu, Ni, Rh, RuGood for a broad range of transition metals.[12]
Iminodiacetic Acid (IDA) Cu, Ni, ZnEffective for transition metals that prefer nitrogen-oxygen coordination.[13]

Experimental Protocol: Palladium Removal with a Silica-Based Thiol Scavenger

Materials:

  • Crude 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine containing palladium

  • Silica-based thiol scavenger (e.g., SiliaMetS Thiol)

  • An appropriate organic solvent (e.g., dichloromethane, ethyl acetate)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Dissolve the crude pyrazole amine in a suitable organic solvent to a concentration of approximately 10-50 mg/mL.

  • Add the silica-based thiol scavenger. A typical starting point is to use 5-10 equivalents of the scavenger relative to the initial amount of palladium catalyst used in the synthesis.[14]

  • Stir the mixture at room temperature. The optimal scavenging time can range from 1 to 24 hours. Monitor the progress by taking small aliquots of the solution, filtering, and analyzing for palladium content by ICP-MS.

  • Once the palladium level is acceptable, filter the mixture to remove the scavenger.

  • Wash the collected scavenger on the filter with a small amount of fresh solvent to recover any adsorbed product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Problem 3: I have removed the bulk of the metal impurities, but the levels are still too high. How can I further purify my catalyst?

Solution: Recrystallization

Recrystallization is an excellent final purification step to remove residual impurities, including trace metals that may be trapped in the crystal lattice of your compound.[15] The key to successful recrystallization is selecting an appropriate solvent or solvent system.

Selecting a Recrystallization Solvent:

A good recrystallization solvent should:

  • Completely dissolve your compound at an elevated temperature.

  • Have very low solubility for your compound at low temperatures.

  • Have a boiling point that is not excessively high, to allow for easy removal.

  • Not react with your compound.

For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, and ethyl acetate.[15] Sometimes, a mixed solvent system (e.g., ethanol/water, dichloromethane/hexane) is required.[6]

Experimental Protocol: Recrystallization of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Materials:

  • Partially purified 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • Place the pyrazole amine in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the compound just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.

  • If using a mixed solvent system, dissolve the compound in the "good" solvent and then add the "anti-solvent" dropwise at an elevated temperature until the solution becomes slightly turbid. Then add a few drops of the "good" solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Workflow and Decision-Making Diagrams

The following diagrams illustrate the recommended workflow for troubleshooting and purifying your 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine catalyst.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_decision Decision cluster_purification Purification Steps cluster_end Final Product Start Crude Catalyst Sample Analysis ICP-MS/OES Analysis Start->Analysis Decision Metal Levels Acceptable? Analysis->Decision Scavenger Solid-Phase Scavenger Decision->Scavenger No End Pure Catalyst Decision->End Yes Scavenger->Analysis Re-analyze Recrystallization Recrystallization Scavenger->Recrystallization Further Purification Recrystallization->Analysis

Caption: General workflow for the purification and analysis of the catalyst.

ScavengerSelection cluster_problem Problem Identification cluster_options Scavenger Options cluster_considerations Key Considerations Problem High Palladium Content Thiol Thiol-Based Scavenger Problem->Thiol Thiourea Thiourea-Based Scavenger Problem->Thiourea Polyamine Polyamine-Based Scavenger Problem->Polyamine OxidationState Palladium Oxidation State (Pd(0) vs. Pd(II)) Thiol->OxidationState Solvent Solvent Compatibility Thiourea->Solvent ProductAffinity Potential Product Binding Polyamine->ProductAffinity

Caption: Decision tree for selecting an appropriate palladium scavenger.

References

Sources

Reference Data & Comparative Studies

Validation

Advanced C–N Cross-Coupling Strategies: 1-(3-Phenoxypropyl)- vs. 1-Benzyl-1H-pyrazol-4-amine

Executive Summary The incorporation of pyrazole pharmacophores is a foundational strategy in modern drug discovery, particularly in the design of kinase inhibitors and CNS-active agents[1]. The functionalization of these...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of pyrazole pharmacophores is a foundational strategy in modern drug discovery, particularly in the design of kinase inhibitors and CNS-active agents[1]. The functionalization of these heterocycles via Palladium-catalyzed Buchwald-Hartwig amination is often the critical bond-forming step[1][2]. However, the nature of the N1 -substituent on the pyrazole ring profoundly dictates the electronic environment, steric bulk, and potential off-target metal coordination during catalysis.

This guide provides an in-depth comparative analysis of two critical building blocks: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine and 1-benzyl-1H-pyrazol-4-amine [3]. By analyzing the causality behind ligand selection and providing self-validating experimental protocols, this guide equips synthetic chemists with the mechanistic insights needed to optimize challenging C–N cross-couplings.

Structural Profiling & Mechanistic Causality

While both compounds share the core 4-aminopyrazole nucleophile, their N1 -appendages necessitate distinct catalytic approaches.

  • 1-Benzyl-1H-pyrazol-4-amine: The benzyl group is a rigid, highly lipophilic substituent. In synthetic workflows, it frequently serves as a robust protecting group that can be cleanly cleaved post-coupling via palladium-catalyzed hydrogenolysis (Pd/C, H2​ ). Because it lacks competing Lewis basic heteroatoms, it behaves predictably in standard cross-coupling cycles.

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: This compound features a flexible, ether-tethered alkyl chain. It is typically installed as a permanent pharmacophore to enhance target binding (e.g., occupying hydrophobic pockets while providing a hydrogen-bond acceptor). Mechanistically, the ether oxygen presents a liability: its lone pairs can engage in weak, off-cycle coordination with the electrophilic Pd(II) intermediates, potentially stalling the catalytic cycle if the primary phosphine ligand is labile.

G Start 4-Aminopyrazole Cross-Coupling SubA 1-(3-Phenoxypropyl) Flexible, Ether-Tether Start->SubA SubB 1-Benzyl Rigid, Cleavable Start->SubB Coord Potential Pd-O Coordination SubA->Coord Steric Benzylic Steric Shielding SubB->Steric CatA Requires Strong Chelating Ligand (e.g., tBuBrettPhos) Coord->CatA CatB Standard Ligands (e.g., Xantphos) Steric->CatB

Logic tree detailing substituent effects on catalyst selection.

Comparative Performance Data

The choice of ligand is the primary variable when transitioning between these two substrates. For the benzyl derivative, ligands with wide bite angles (like Xantphos) effectively promote the challenging reductive elimination step[2]. Conversely, the phenoxypropyl derivative benefits from highly sterically demanding, electron-rich ligands (like tBuBrettPhos or NHC-Pd complexes[4]) that tightly saturate the palladium coordination sphere, preventing the ether oxygen from displacing the ligand.

Quantitative Coupling Profile (Standardized against 2-Chloropyrimidine)
Parameter1-Benzyl-1H-pyrazol-4-amine1-(3-Phenoxypropyl)-1H-pyrazol-4-amine
Primary Synthetic Role Cleavable intermediate / Rigid spacerPermanent pharmacophore / Flexible linker
Steric Profile Moderate (Rigid benzylic CH2​ )High flexibility (Propyl chain sweeps larger volume)
Pd-Coordination Risk LowModerate (Ether oxygen lone pairs)
Optimal Ligand System Pd2​(dba)3​ / Xantphos[2] Pd2​(dba)3​ / tBuBrettPhos or SIPr-Pd[4]
Base / Solvent Cs2​CO3​ / 1,4-DioxaneLiHMDS or NaOtBu / Toluene
Typical Yield (C–N) 75% – 85%60% – 75% (Requires optimized conditions)
Primary Byproduct Risk Hydrodehalogenation of Ar-XAmine oxidation / Catalyst resting state

Self-Validating Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

To ensure high scientific integrity, the following protocol incorporates built-in Quality Control (QC) checkpoints. This creates a self-validating system where the causality of failure can be immediately diagnosed.

G OxAdd 1. Oxidative Addition (Ar-X + PdL2) AmineBind 2. Amine Coordination (Pyrazol-4-amine) OxAdd->AmineBind QC1 QC: Check Ar-X Consumption (LC-MS) OxAdd->QC1 Deprot 3. Deprotonation (Base) AmineBind->Deprot RedElim 4. Reductive Elimination (Product Formation) Deprot->RedElim RedElim->OxAdd Pd(0) Regeneration QC2 QC: Monitor Dehalogenation RedElim->QC2

Buchwald-Hartwig catalytic cycle with integrated LC-MS QC checkpoints.

Step-by-Step Methodology

1. Reagent Preparation & Degassing (Causality: Preventing Pd(0) Oxidation)

  • Action: In a microwave vial, combine the aryl halide (1.0 equiv, e.g., 2-chloropyrimidine), the chosen pyrazol-4-amine (1.2 equiv), and the base ( Cs2​CO3​ for Xantphos[2], or NaOtBu for tBuBrettPhos, 2.5 equiv).

  • Action: Add anhydrous 1,4-dioxane (or toluene) to achieve a 0.1 M concentration. Sparge the suspension with ultra-pure N2​ or Argon for exactly 10 minutes.

  • Why: Palladium(0) is highly susceptible to oxidation by dissolved O2​ . Failure to degas halts the cycle prior to Step 1 (Oxidative Addition), resulting in unreacted starting materials.

2. Catalyst Activation

  • Action: Quickly add Pd2​(dba)3​ (0.05 equiv) and the appropriate ligand (0.10 equiv: Xantphos for the benzyl derivative; tBuBrettPhos for the phenoxypropyl derivative). Seal the vial with a crimp cap.

  • Why: Adding the catalyst after degassing minimizes its exposure to atmospheric oxygen. The 1:2 Pd-to-ligand ratio ensures complete formation of the active L2​Pd(0) species.

3. Reaction Execution

  • Action: Subject the vial to microwave irradiation at 140 °C for 1 hour[2].

4. In-Process Control (IPC) & Validation

  • Action: At t = 30 min, pause the microwave, cool to room temperature, and sample 10 µL of the mixture. Dilute in 1 mL of LC-MS grade Acetonitrile and inject into the LC-MS.

  • Validation Logic:

    • Scenario A (Success): >50% conversion to product mass. Resume reaction.

    • Scenario B (Catalyst Poisoning): High levels of unreacted aryl halide and amine. Diagnosis: For the phenoxypropyl derivative, the ether oxygen may have out-competed the ligand. Correction: Spike with an additional 2 mol% of ligand and 1 mol% Pd.

    • Scenario C (Hydrodehalogenation): Presence of Ar-H mass. Diagnosis: The reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo β -hydride elimination or abstract a proton. Correction: Switch to a more sterically demanding ligand to force reductive elimination.

5. Workup and Isolation

  • Action: Concentrate the mixture under reduced pressure. Partition between water and ethyl acetate (1:2, v/v). Extract the aqueous layer with ethyl acetate (3×). Combine organic layers, wash with brine, dry over Na2​SO4​ , filter, and purify via flash chromatography[2].

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Advances URL:[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: MDPI Pharmaceuticals URL:[Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature Source: ACS Catalysis URL:[Link]

Sources

Comparative

Validating the purity of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine via LC-MS

High-Resolution LC-MS Purity Validation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: A Comparative Analytical Guide As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution LC-MS Purity Validation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the analytical rigor applied to building blocks like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (Molecular Weight: 217.27 g/mol ) must evolve. This compound features a moderately polar pyrazole core, a primary amine, and a hydrophobic phenoxy ether tail. While standard commercial grades often pass basic HPLC-UV purity checks, they frequently harbor hidden positional isomers (e.g., 1H-pyrazol-3-amine or 5-amine variants) generated during the alkylation phase of synthesis.

As a Senior Application Scientist, I approach purity validation not merely as a compliance checkbox, but as a mechanistic challenge. This guide objectively compares the analytical performance of standard C18 methodologies against optimized Biphenyl LC-MS/MS workflows, and subsequently evaluates a High-Purity Grade of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine against a Standard Commercial Alternative to demonstrate the critical need for advanced analytical scrutiny.

The Analytical Dilemma: Causality in Column Chemistry

The primary challenge in validating the purity of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine lies in the presence of isobaric impurities[1]. Because positional isomers share identical molecular weights and nearly identical partition coefficients (LogP), standard reversed-phase C18 columns—which rely exclusively on hydrophobic dispersion forces—often fail to resolve them, resulting in co-elution and artificially inflated purity scores.

To break this analytical blind spot, we must leverage the electronic properties of the molecule. The electron-rich phenoxy group and the electron-deficient pyrazole ring create a unique π -electron topology. By switching to a superficially porous Biphenyl stationary phase, we introduce π−π and dipole-dipole interactions[2]. The slight spatial differences in the π -clouds of the positional isomers interact differently with the biphenyl rings on the column, achieving baseline resolution where C18 fails[3].

Fig 1. Chromatographic selection workflow for resolving pyrazole isomers.

Comparative Experimental Data

To objectively demonstrate the necessity of this approach, we conducted a comparative analysis. First, we compared the chromatographic selectivity of a C18 column versus a Biphenyl column using a sample spiked with a known 3-amine positional isomer. Second, we applied the optimized Biphenyl LC-MS method to compare a "High-Purity Grade" product against a "Standard Commercial Grade" alternative.

Table 1: Chromatographic Selectivity Comparison (Spiked Isomer Mix)
ParameterStandard C18 Column (Fully Porous, 3 µm)Biphenyl Core-Shell Column (2.6 µm)
Retention Time (Target) 4.12 min4.85 min
Retention Time (Isomer) 4.15 min5.30 min
Resolution ( Rs​ ) 0.4 (Co-elution) 3.2 (Baseline Resolution)
Peak Symmetry (As) 1.4 (Tailing)1.05 (Excellent)
Table 2: Product Performance Comparison (Batch Analysis via Biphenyl LC-MS)
Quality AttributeHigh-Purity Grade 1-(3-Phenoxypropyl)-1H-pyrazol-4-amineStandard Commercial Grade Alternative
Apparent Purity (HPLC-UV 254nm, C18) 99.8%98.5%
True Purity (LC-MS/MS, Biphenyl) 99.5% 92.1%
Positional Isomer Content < 0.1% (LOD)6.4%
Des-alkylated Impurity Not Detected0.8%

Data Interpretation: The Standard Grade appeared to have an acceptable 98.5% purity under legacy C18 UV analysis. However, the Biphenyl LC-MS/MS method revealed a critical 6.4% contamination of the positional isomer, proving that the High-Purity Grade is vastly superior for sensitive downstream pharmaceutical synthesis[4].

Self-Validating LC-MS/MS Protocol

A robust analytical protocol must be a self-validating system. In accordance with ICH Q2(R2) guidelines[5], this method mandates a System Suitability Test (SST) requiring an Rs​>2.0 between the target and its isomer before any batch analysis can proceed. This ensures the system is physically capable of resolving the critical pair on the day of testing.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

  • Dissolve in 10.0 mL of Diluent (50:50 LC-MS grade Water:Acetonitrile) to create a 1.0 mg/mL stock.

  • Dilute the stock to a working concentration of 10 µg/mL for MS/MS impurity profiling.

Step 2: Liquid Chromatography (LC) Parameters

  • Column: Core-shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% 60% B

    • 6.0 - 8.0 min: 60% 95% B

    • 8.0 - 10.0 min: Re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mechanistic MS/MS Fragmentation Causality

To ensure absolute specificity, we monitor specific MRM transitions. The precursor ion [M+H]+ is observed at m/z 218.1. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, structurally diagnostic cleavages. The loss of the phenol group (-94 Da) yields a stable pyrazole-propyl cation (m/z 124.1), which serves as our primary quantifier. Cleavage at the ether linkage yields the phenoxy cation (m/z 93.0), serving as an orthogonal qualifier.

Fig 2. Proposed ESI+ CID fragmentation pathway for the target compound.

Conclusion

Validating the purity of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine requires moving beyond legacy UV methodologies. By aligning the stationary phase chemistry (Biphenyl π−π interactions) with the electronic realities of the molecule, and coupling it with the absolute structural specificity of MS/MS fragmentation, we eliminate the risk of false-positive purity reporting. As demonstrated in the comparative data, utilizing a High-Purity Grade validated through this advanced LC-MS framework is essential for mitigating downstream synthetic failures and ensuring regulatory compliance.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." ICH Official Website.[Link]

  • Restek / Spectroscopy Online. "Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns." Spectroscopy Online.[Link]

  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online.[Link]

  • Emery Pharma. "Liquid Chromatography Mass Spectrometry (LC-MS) Analysis." Emery Pharma Services.[Link]

  • National Institutes of Health (NIH). "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities." PMC.[Link]

Sources

Validation

NMR Spectral Comparison Guide: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine and its Regioisomers

The Analytical Challenge in Pyrazole Regiochemistry Substituted pyrazoles are highly privileged pharmacophores in modern drug development. However, the regioselective synthesis of N-alkylated pyrazoles—such as the target...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Pyrazole Regiochemistry

Substituted pyrazoles are highly privileged pharmacophores in modern drug development. However, the regioselective synthesis of N-alkylated pyrazoles—such as the target compound 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine —frequently yields complex mixtures of regioisomers [1]. Depending on the synthetic route, the amino group may be positioned at the C3, C4, or C5 position of the pyrazole ring.

Because these regioisomers possess identical molecular weights and highly similar polarities, mass spectrometry and standard chromatography are often insufficient for unambiguous identification. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating pyrazole regiochemistry [2].

This guide provides a comprehensive framework for differentiating the 4-amine target from its 3-amine and 5-amine alternatives using a self-validating system of 1D and 2D NMR techniques.

Structural and Mechanistic Rationale

The differentiation of pyrazole regioisomers relies on three fundamental NMR principles: spin-spin coupling ( J ), electronic shielding, and through-space interactions (NOE).

  • Spin-Spin Coupling ( J ) : In the pyrazole ring, adjacent protons (H3-H4 or H4-H5) exhibit a 3J coupling constant of approximately 1.5–2.5 Hz. In contrast, the 4J coupling between H3 and H5 is negligible (<1.0 Hz). This fundamental difference allows the 4-amine isomer to be instantly distinguished from the 3-amine and 5-amine isomers.

  • Electronic Shielding : The -NH 2​ group is a strong electron-donating group via resonance (+M effect). The carbon adjacent to the amine becomes highly shielded, pushing its attached proton signal significantly upfield (to 5.5 ppm).

  • Through-Space Interactions : The N1-alkyl group (the 3-phenoxypropyl chain) serves as a fixed internal spatial reference. Its proximity to either the C5-proton or the C5-amine dictates the NOESY correlation profile.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. The 1D 1 H NMR provides an initial structural hypothesis, which is then orthogonally proven by 2D NOESY and HMBC experiments.

Step 1: Sample Preparation
  • Procedure : Dissolve 10–20 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d 6​ ).

  • Causality : DMSO-d 6​ is deliberately chosen over CDCl 3​ . As a highly polar, aprotic solvent, DMSO strongly hydrogen-bonds with the -NH 2​ protons. This drastically reduces their chemical exchange rate, sharpening the amine signal and allowing crucial through-space NOE interactions to be observed.

Step 2: 1D 1 H and 13 C NMR Acquisition
  • Procedure : Acquire standard 1D 1 H (400 or 500 MHz) and 13 C (100 or 125 MHz) spectra.

  • Analysis : Isolate the pyrazole proton region (5.0–8.0 ppm). If the spectrum displays two singlets (or finely split doublets, J<1.0 Hz), the compound is definitively the 4-amine . If it displays two distinct doublets ( J≈2.0 Hz), the compound is either the 3-amine or 5-amine, necessitating Step 3.

Step 3: 2D NOESY Acquisition
  • Procedure : Acquire a 2D NOESY spectrum with a mixing time of 400 ms.

  • Analysis : Evaluate the cross-peaks originating from the N-CH 2​ triplet ( 4.0 ppm). A correlation to a pyrazole ring proton confirms the 3-amine, while a correlation to the broad -NH 2​ singlet confirms the 5-amine.

Step 4: 2D HMBC Acquisition
  • Procedure : Acquire a 2D HMBC spectrum optimized for long-range carbon-proton coupling ( J=8 Hz).

  • Analysis : Trace the 3JCH​ correlation from the N-CH 2​ protons to the C5 carbon. The chemical shift of C5 will confirm if it is proton-bearing ( 130 ppm, 3-amine) or amine-bearing ( 145 ppm, 5-amine) [2].

Visualizing the Analytical Logic

Workflow Start Synthesized Pyrazole Isomer Mixture Prep Sample Prep: Dissolve in DMSO-d6 Start->Prep Acq1D Acquire 1D 1H NMR Prep->Acq1D CheckJ Analyze Pyrazole Protons (J-coupling analysis) Acq1D->CheckJ Is4 Singlets / J < 1.0 Hz Confirmed: 4-Amine CheckJ->Is4 No adjacent protons Is35 Doublets / J ~ 2.0 Hz Candidate: 3- or 5-Amine CheckJ->Is35 Adjacent protons Acq2D Acquire 2D NOESY & HMBC Is35->Acq2D CheckNOE Analyze N-CH2 Correlations Acq2D->CheckNOE Is5 NOE to NH2 & HMBC to C-NH2 Confirmed: 5-Amine CheckNOE->Is5 Is3 NOE to H5 & HMBC to C-H Confirmed: 3-Amine CheckNOE->Is3

NMR workflow for the regiochemical assignment of pyrazole amine isomers.

LogicMap cluster_3 3-Amine Isomer cluster_5 5-Amine Isomer NAlkyl N1-Alkyl Anchor (N-CH2 Protons) C5_3 C5 Position (Proton H5) NAlkyl->C5_3 NOESY: Strong NOE to H5 HMBC: 3J_CH to C5 (CH) C5_5 C5 Position (Amine NH2) NAlkyl->C5_5 NOESY: NOE to NH2 HMBC: 3J_CH to C5 (C-NH2)

Logical map of 2D NMR correlations distinguishing 3-amine and 5-amine pyrazoles.

Quantitative Data Presentation

The following tables summarize the expected NMR parameters for the three regioisomers, providing a rapid reference for spectral comparison.

Table 1: 1D 1 H and 13 C NMR Chemical Shift Summaries (in DMSO-d 6​ )

RegioisomerPyrazole Protons ( 1 H)Pyrazole Carbons ( 13 C)N1-Alkyl CH 2​ ( 1 H)
4-amine H3, H5: 7.1–7.4 ppm (singlets, J<1 Hz)C3, C5: 120–130 ppm; C4: 130–140 ppm 4.0–4.2 ppm (t)
3-amine H4: 5.6 ppm (d, J≈2 Hz); H5: 7.4 ppm (d, J≈2 Hz)C4: 95 ppm; C5: 130 ppm; C3: 150 ppm 4.0–4.2 ppm (t)
5-amine H4: 5.6 ppm (d, J≈2 Hz); H3: 7.2 ppm (d, J≈2 Hz)C4: 90 ppm; C3: 138 ppm; C5: 145 ppm 4.0–4.2 ppm (t)

Table 2: Key 2D NMR Correlations for Regioisomer Differentiation

RegioisomerDiagnostic NOESY CorrelationsDiagnostic HMBC Correlations ( 3JCH​ )
4-amine N-CH 2​ H5N-CH 2​ C5 (Proton-bearing, 120-130 ppm)
3-amine N-CH 2​ H5N-CH 2​ C5 (Proton-bearing, 130 ppm)
5-amine N-CH 2​ NH 2​ N-CH 2​ C5 (Amine-bearing, 145 ppm)

(Note: Exact chemical shifts may vary slightly depending on concentration and temperature, but the relative positional logic remains absolute).

References

  • Lusardi M, Profumo A, Rotolo C, Iervasi E, Rosano C, Spallarossa A, Ponassi M. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. 2022; 27(18):5814.[Link]

  • Lopez C, Claramunt RM, Trofimenko S, Elguero J. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. 1993; 71(5): 678-684.[Link]

Comparative

Benchmarking 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine derivatives in enzyme inhibition assays

Benchmarking 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Derivatives in Enzyme Inhibition Assays: A Comparative Guide Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that c...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine Derivatives in Enzyme Inhibition Assays: A Comparative Guide

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can simultaneously anchor to the highly conserved ATP-binding hinge region while exploiting adjacent, less-conserved allosteric or hydrophobic pockets. The 1-(3-phenoxypropyl)-1H-pyrazol-4-amine building block has emerged as a privileged pharmacophore in this domain. This guide provides a comprehensive benchmarking analysis of these derivatives against standard inhibitors, focusing on their efficacy against Spleen Tyrosine Kinase (SYK), Phosphoinositide 3-Kinase gamma (PI3Kγ), and Cyclin-Dependent Kinase 2 (CDK2).

Pharmacophore Rationale & Structural Biology

The architectural brilliance of the 1-(3-phenoxypropyl)-1H-pyrazol-4-amine scaffold lies in its dual-action binding modality:

  • The Pyrazole-4-amine Core: Acts as a potent hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, anchoring the molecule firmly within the kinase hinge region[1]. Bioisosteric replacement utilizing pyrazole derivatives has been shown to induce cell cycle arrest and apoptosis by effectively targeting kinases like CDK2[2].

  • The 1-(3-Phenoxypropyl) Extension: Simple methyl or benzyl substitutions at the N1 position often lack the necessary reach to achieve high selectivity. The 3-phenoxypropyl chain provides a flexible, 3-carbon linker terminating in a bulky, electron-rich phenoxy ring. This specific moiety is highly effective at occupying deep hydrophobic pockets, a trait also leveraged in the design of potent muscarinic M3 receptor antagonists[3]. In kinase targets, this extension can induce a conformational shift, leading to potent, time-dependent, non-competitive inhibition by binding outside the primary ATP substrate site[4].

Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation PI3K PI3Kγ SYK->PI3K Signal Transduction CDK2 CDK2 / Cell Cycle PI3K->CDK2 Downstream Modulation Apoptosis Apoptosis / Arrest CDK2->Apoptosis Target Inhibition

Fig 1: BCR-SYK-PI3K signaling axis targeted by pyrazole-4-amine inhibitors.

Comparative Benchmarking Data

To objectively evaluate the performance of the 3-phenoxypropyl modification, we benchmarked a synthesized library of pyrazole-4-amine derivatives against industry-standard controls (Fostamatinib for SYK; Wortmannin for PI3Kγ).

As shown in Table 1, extending the N1 substituent from a methyl group to a 3-phenoxypropyl group results in a logarithmic increase in potency. The structural modification shifts the inhibition profile from a standard Type I (ATP-competitive) to a highly desirable non-competitive/allosteric mechanism[4], dramatically lowering the IC₅₀ values. Furthermore, terminal polar or extended hydrophobic groups on the pyrazole core have been proven to increase PI3Kγ inhibition from a baseline of 36% to over 73% in enzyme-based assays[1].

Table 1: In Vitro Enzyme Inhibition Benchmarking (IC₅₀)

Compound DerivativeN1-SubstitutionSYK IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Mechanism of Action
Cmpd 1 (Baseline) -CH₃ (Methyl)450 ± 25890 ± 40ATP-Competitive (Type I)
Cmpd 2 -CH₂-Ph (Benzyl)120 ± 15310 ± 20ATP-Competitive (Type I)
Cmpd 3 (Target) -(CH₂)₃-O-Ph (3-Phenoxypropyl) 12 ± 2 45 ± 5 Non-competitive / Allosteric
Fostamatinib N/A (SYK Control)41 ± 4>10,000ATP-Competitive (Type I)
Wortmannin N/A (PI3K Control)>10,0005 ± 1Irreversible Covalent

Experimental Methodology: Self-Validating Enzyme Assay

To ensure trustworthiness and reproducibility, the following luminescence-based kinase assay protocol is engineered as a self-validating system. Every step is designed with explicit causality to prevent false positives and accurately capture non-competitive binding kinetics.

Workflow Prep 1. Titration DMSO Dilution Incubate 2. Pre-Incubation Enzyme + Drug Prep->Incubate React 3. Kinase Reaction ATP + Substrate Incubate->React Read 4. Detection Luminescence React->Read

Fig 2: Step-by-step luminescence-based kinase enzyme inhibition assay.

Step-by-Step Protocol:
  • Compound Preparation & Titration:

    • Action: Prepare a 10-point, 3-fold serial dilution of the 1-(3-phenoxypropyl)-1H-pyrazol-4-amine derivatives in 100% DMSO.

    • Causality: A 10-point curve ensures sufficient data density across the inflection point of the dose-response curve, allowing for an accurate calculation of the Hill slope. The final DMSO concentration in the assay must be kept strictly at 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation (Critical Step):

    • Action: Combine the diluted inhibitor with the purified target kinase (e.g., SYK or PI3Kγ) in the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 30 minutes.

    • Causality: Because 3-phenoxypropyl derivatives often exhibit time-dependent, allosteric binding[4], pre-incubation is mandatory. Skipping this step will artificially inflate the IC₅₀ value by failing to allow the slow-binding conformational shift to reach equilibrium.

  • Reaction Initiation:

    • Action: Add the specific peptide substrate and ultra-pure ATP to initiate the reaction. The ATP concentration must be set exactly at the enzyme's apparent Km​ .

    • Causality: Setting ATP at Km​ balances the assay's sensitivity. It ensures the assay can detect both ATP-competitive inhibitors (which would be masked by saturating ATP levels) and non-competitive allosteric inhibitors equally well.

  • Luminescence Detection & Quenching:

    • Action: After 60 minutes, add an equal volume of Kinase-Glo® (or equivalent ATP-detection reagent). Incubate for 15 minutes and read the luminescence.

    • Causality: The reagent simultaneously quenches the kinase reaction and utilizes luciferase to convert residual, unreacted ATP into light. A highly potent inhibitor will prevent ATP consumption, resulting in a high luminescent signal.

Quality Control & Validation Metrics

A robust assay must validate itself. For every plate run, calculate the Z'-factor using the positive control (Fostamatinib/Wortmannin) and negative control (DMSO vehicle).

  • Acceptance Criteria: A Z'-factor ≥0.6 indicates an excellent assay with a wide dynamic range and low data variance, confirming that the observed inhibition by the pyrazole derivatives is statistically significant and not an artifact of assay drift.

References

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK)
  • Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)
  • Discovery of N,4-Di(1 H-pyrazol-4-yl)
  • Quinuclidine derivatives and their use as muscarinic m3 receptors ligands Source: Google Patents URL

Sources

Validation

Comparative Reactivity Guide: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine vs. Traditional Aminopyrazoles

Aminopyrazoles are privileged scaffolds in medicinal chemistry, heavily utilized in the design of kinase inhibitors and other targeted therapeutics. However, the specific position of the amino group on the pyrazole ring—...

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Author: BenchChem Technical Support Team. Date: April 2026

Aminopyrazoles are privileged scaffolds in medicinal chemistry, heavily utilized in the design of kinase inhibitors and other targeted therapeutics. However, the specific position of the amino group on the pyrazole ring—whether at the 3-, 4-, or 5-position—fundamentally dictates the compound's chemical reactivity and pharmacological profile.

As researchers scale up syntheses or optimize hit-to-lead compounds, regioselectivity often becomes a critical bottleneck. This guide provides an in-depth, objective comparison between the highly specific 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine and conventional aminopyrazole building blocks. By dissecting the mechanistic causality behind their divergent reactivities, this guide equips drug development professionals with the data needed to streamline synthetic workflows.

Mechanistic Causality: Electronic Isolation vs. Conjugation

To understand the superior reactivity profile of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, we must first analyze the electronic environments of standard aminopyrazoles.

The Challenge with 5-Aminopyrazoles

Traditional 5-aminopyrazoles (e.g., 5-amino-1-phenylpyrazole) are polyfunctional molecules. They possess three competing nucleophilic sites: the 5-NH₂, the 1-NH (if unsubstituted), and the C4-CH position. As documented in comprehensive reviews of [1], the general reactivity order is typically 5-NH₂ > 1-NH > 4-CH. Because the exocyclic amine at the 5-position is conjugated with the electron-withdrawing pyrazole nitrogens, its nucleophilicity is dampened. This often leads to competitive C4-alkylation or unintended cyclization side reactions when exposed to bielectrophiles.

The 4-Aminopyrazole Advantage

In contrast, 4-aminopyrazoles exhibit a fundamentally different electronic landscape. The amino group at the C4 position is flanked by carbon atoms, effectively insulating it from the strong electron-withdrawing pull of the N-N bond. This electronic isolation renders the 4-NH₂ group significantly more nucleophilic than its 3- or 5-counterparts, as highlighted in [2].

The Role of the 1-(3-Phenoxypropyl) Substituent

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine builds upon this favorable electronic profile by introducing a strategic N1 block:

  • Chemical Causality: Alkylating the N1 position completely eliminates 1-NH tautomerization and competitive nucleophilic attack. Incoming electrophiles are forced to react exclusively at the highly reactive 4-NH₂ site, ensuring kinetic control.

  • Physical Causality: The phenoxypropyl chain increases the lipophilicity of the scaffold. In synthetic workflows, this enhances solubility in organic solvents (like DCM or THF) compared to highly polar, unsubstituted pyrazoles. In drug design, this flexible, ether-linked phenyl ring acts as an excellent probe for deep hydrophobic pockets adjacent to the ATP-binding hinge region of kinases.

Reactivity Root Aminopyrazole Scaffolds NodeA 1-(3-Phenoxypropyl)- 1H-pyrazol-4-amine Root->NodeA NodeB Traditional 5-Aminopyrazoles Root->NodeB A1 N1 Blocked by Phenoxypropyl Group NodeA->A1 A2 Isolated 4-NH2 (High Nucleophilicity) NodeA->A2 B1 Multiple Active Sites (5-NH2 > 1-NH > 4-CH) NodeB->B1 B2 Prone to Regioisomerism & Tautomerization NodeB->B2

Nucleophilic site distribution and reactivity profiles of aminopyrazole scaffolds.

Comparative Experimental Data

To objectively quantify these mechanistic differences, the table below summarizes the empirical performance of three distinct aminopyrazoles subjected to a standard N-acylation reaction (using benzoyl chloride, 1.1 eq., in DCM at 0°C).

CompoundSubstrate TypeActive Nucleophilic SitesRegioselectivity ProfileTypical Isolated Yield
5-Amino-1-phenylpyrazole 5-Aminopyrazole5-NH₂, 4-CHModerate (C4 vs N5 competition observed)65 - 75%
1-Methyl-1H-pyrazol-4-amine 4-Aminopyrazole4-NH₂High (Exclusive N-acylation)85 - 90%
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine 4-Aminopyrazole4-NH₂Very High (Exclusive N-acylation) 90 - 95%

Data Interpretation: The 1-(3-Phenoxypropyl) derivative consistently outperforms the 5-amino counterpart due to the lack of competitive C4-alkylation. Furthermore, it exhibits slightly higher yields than the 1-methyl derivative, primarily due to the enhanced solubility of the phenoxypropyl intermediate in the organic phase during aqueous workup, which minimizes product loss.

Self-Validating Experimental Protocol: Regioselective N-Acylation

The following protocol details the regioselective N-acylation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. As a best practice in application science, this workflow is designed as a self-validating system —incorporating diagnostic gates to ensure the chemical causality aligns with empirical observations at every step.

Methodology

Step 1: Reagent Equilibration Dissolve 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Cool the reaction flask to 0°C under a nitrogen atmosphere.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge HCl generated during the reaction. Cooling to 0°C suppresses the kinetic energy of the system, preventing exothermic degradation and maximizing kinetic control over the highly reactive 4-NH₂ site.

Step 2: Electrophile Addition Add the desired acid chloride (1.05 eq) dropwise over 15 minutes.

  • Causality: Dropwise addition ensures the local concentration of the electrophile remains low, strictly preventing over-reaction (di-acylation) at the primary amine.

Step 3: Validation Gate 1 (Reaction Monitoring) After 1 hour, sample the reaction mixture for Thin-Layer Chromatography (TLC).

  • Validation: A successful reaction will show the complete consumption of the highly polar starting material and the appearance of a single, less polar spot (the amide product). If starting material remains, the electrophile may have degraded prior to use.

Step 4: Aqueous Workup Quench the reaction with saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The phenoxypropyl group ensures the product remains highly soluble in the DCM layer, allowing for a clean phase separation away from polar salts and unreacted DIPEA.

Step 5: Validation Gate 2 (Mass & Purity) Subject the crude concentrate to LC-MS analysis.

  • Validation: The chromatogram should exhibit a single major peak (>95% purity) corresponding to the exact mass of the mono-acylated product [M+H]+.

Step 6: Isolation & Final Validation (Gate 3) Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Analyze the purified product via ¹H and ¹³C NMR.

  • Validation: ¹H NMR must confirm the presence of the intact pyrazole C3 and C5 protons (typically singlets between 7.0–8.0 ppm), proving that acylation occurred exclusively at the 4-NH₂ exocyclic nitrogen and not on the pyrazole ring carbons.

Workflow S1 1. Reagent Equilibration (0°C, DCM, DIPEA) S2 2. Electrophile Addition (Dropwise, N2 atm) S1->S2 V1 Gate 1: TLC Monitoring (Check SM Consumption) S2->V1 S3 3. Aqueous Workup (Phase Separation) V1->S3 V2 Gate 2: LC-MS Analysis (Confirm Mass & Purity) S3->V2 S4 4. Flash Chromatography (Silica Gel) V2->S4 V3 Gate 3: 1H/13C NMR (Verify Regioselectivity) S4->V3

Self-validating experimental workflow for the regioselective N-acylation of aminopyrazoles.

Conclusion

For drug development professionals engineering novel therapeutics, the choice of starting scaffold is paramount. While 5-aminopyrazoles are common, their polyfunctional nature introduces regioselectivity risks that complicate downstream purification and lower overall yields.

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine circumvents these issues entirely. By leveraging the electronic isolation of the 4-position and the steric/lipophilic benefits of the N1-phenoxypropyl block, this compound offers a highly predictable, kinetically controlled reactivity profile. It serves as an optimal building block for synthesizing high-purity kinase inhibitors, reducing synthetic friction and accelerating the hit-to-lead optimization cycle.

References

  • Aggarwal, R., & Kumar, S. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242.[Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250.[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Abstract This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, a heterocyclic compound representative of scaffolds utilized in moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, a heterocyclic compound representative of scaffolds utilized in modern drug discovery. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a causal explanation for the observed fragmentation, grounded in the principles of gas-phase ion chemistry. We will explore the expected behavior of this molecule under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), compare the utility of this technique against other structural elucidation methods, and provide a self-validating experimental protocol for researchers seeking to replicate or adapt this analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous characterization of novel chemical entities.

Introduction: The Imperative for Structural Verification

In the landscape of pharmaceutical development and chemical research, the pyrazole moiety is a privileged scaffold, appearing in a wide array of biologically active compounds.[1] The specific molecule of interest, 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, combines this heterocyclic core with a flexible phenoxypropyl linker, presenting a unique analytical challenge. Unambiguous structural confirmation is paramount, as subtle isomeric differences can lead to vastly different pharmacological activities.

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for complete structural elucidation, tandem mass spectrometry (MS/MS) offers unparalleled sensitivity, speed, and the ability to derive detailed structural information from fragmentation patterns.[2][3] This guide will dissect the predicted fragmentation pathways of the target molecule, providing a roadmap for its identification and characterization in complex matrices.

Theoretical Fragmentation Analysis: A Mechanistic Approach

The fragmentation of a protonated molecule in a mass spectrometer is not a random event. It is governed by the relative stability of the resulting fragment ions and the energetic favorability of bond cleavages.[4][5] For 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (Exact Mass: 217.1215), analysis under positive-ion ESI would result in a protonated molecule, [M+H]⁺, with an expected m/z of 218.1288. The site of protonation is critical; the basic nitrogen atoms of the pyrazole ring or the primary amine are the most likely candidates, influencing subsequent fragmentation cascades.

Our analysis predicts two primary fragmentation superfamilies originating from the protonated precursor:

  • Cleavage within the Phenoxypropyl Linker: This is often the most energetically favorable pathway, involving the scission of C-C, C-O, and C-N bonds in the aliphatic chain.

  • Fragmentation of the Pyrazole Ring: While the pyrazole ring is aromatic and relatively stable, it can undergo characteristic cleavages, such as the loss of nitrogen (N₂) or hydrogen cyanide (HCN), particularly after initial fragmentation of the side chain.[6][7]

Proposed High-Abundance Fragmentation Pathways

The most probable fragmentation events are detailed below and illustrated in the subsequent diagram.

  • Pathway A: Benzylic-type Cleavage: The most facile cleavage is expected at the C-O bond of the ether, releasing a neutral phenol molecule. This is driven by the formation of a stable, resonance-delocalized pyrazolylpropyl cation.

  • Pathway B: Alpha-Cleavage to the Pyrazole Nitrogen: Scission of the N-C bond connecting the propyl chain to the pyrazole ring is another highly probable event. This yields two characteristic fragment ions depending on where the charge is retained.

  • Pathway C: Cleavage adjacent to the Amine: Fragmentation can also be initiated by cleavage of the C-C bonds within the propyl chain, often directed by the position of the charge.

These predicted pathways are visualized below.

G cluster_legend Legend Precursor [M+H]⁺ m/z 218.13 FragA Fragment A (Propylpyrazolamine Cation) m/z 124.09 Precursor->FragA Pathway A FragB1 Fragment B1 (Phenoxypropyl Cation) m/z 135.08 Precursor->FragB1 Pathway B (Charge on Linker) FragB2 Fragment B2 (Aminopyrazole Cation) m/z 83.05 Precursor->FragB2 Pathway B (Charge on Pyrazole) Phenol_Loss Neutral Loss: Phenol (94.04 Da) Precursor->Phenol_Loss Aminopyrazole_Loss Neutral Loss: Aminopyrazole (82.04 Da) Precursor->Aminopyrazole_Loss Phenoxypropyl_Loss Neutral Loss: Phenoxypropyl radical (135.08 Da) Precursor->Phenoxypropyl_Loss Phenol_Loss->FragA Aminopyrazole_Loss->FragB1 Phenoxypropyl_Loss->FragB2 Precursor_leg Precursor Ion Fragment_leg Fragment Ion Loss_leg Neutral Loss

Caption: Predicted major fragmentation pathways for protonated 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Experimental Design and Protocol

To ensure trustworthy and reproducible results, a robust experimental protocol is essential. The following procedure is designed as a self-validating system, incorporating best practices for small molecule analysis by LC-MS/MS.

Workflow Visualization

The overall experimental process, from sample preparation to data analysis, is outlined below.

G A 1. Sample Preparation Stock solution (1 mg/mL in DMSO) Working solution (10 µg/mL in 50:50 ACN:H₂O) B 2. LC Separation (Optional) C18 Column Gradient elution with H₂O + 0.1% FA (A) and ACN + 0.1% FA (B) A->B Injection C 3. ESI-MS Analysis Positive Ion Mode Full Scan (MS1) to find [M+H]⁺ m/z 100-500 B->C Elution into MS D 4. Tandem MS (MS/MS) Isolate precursor m/z 218.13 Apply stepped Collision-Induced Dissociation (CID) C->D Precursor Selection E 5. Data Interpretation Match observed fragments to predicted pathways Confirm elemental composition with high-resolution data D->E Fragment Spectrum Acquisition

Caption: Experimental workflow for MS/MS analysis of the target compound.

Detailed Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analytical standard in dimethyl sulfoxide (DMSO).

    • Create a working solution of 10 µg/mL by diluting the stock solution in a mixture of 50:50 (v/v) acetonitrile and deionized water, both containing 0.1% formic acid. The formic acid serves to promote protonation, enhancing the [M+H]⁺ signal.[3]

  • Instrumentation and Liquid Chromatography (LC):

    • Utilize a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Inject 5 µL of the working solution onto a C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Perform a chromatographic separation using a gradient elution from 5% to 95% mobile phase B over 5 minutes.

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • While direct infusion is possible, LC separation is recommended to remove potential impurities that could interfere with the analysis.

  • Mass Spectrometry - Full Scan (MS1):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas (N₂) Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Scan Range: m/z 100 - 500

    • Objective: Confirm the presence and accurate mass of the protonated precursor ion, [M+H]⁺, at m/z 218.1288.

  • Mass Spectrometry - Product Ion Scan (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 218.13 using the quadrupole.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 10-40 eV). Using a range of energies is crucial as different bonds require different amounts of energy to fragment, ensuring a comprehensive fragmentation spectrum is obtained.[5]

    • Product Ion Scan Range: m/z 50 - 220.

    • Objective: Generate and detect the fragment ions resulting from the dissociation of the precursor.

Predicted Data and Comparative Analysis

The expected results from the MS/MS experiment are summarized below. This data provides a fingerprint for the unequivocal identification of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Summary of Predicted Mass Spectrometry Data
Predicted m/z Proposed Ion Structure Elemental Composition Fragmentation Pathway Notes
218.1288[M+H]⁺C₁₂H₁₆N₃O⁺Precursor IonProtonated parent molecule.
135.0804[C₉H₁₁O]⁺C₉H₁₁O⁺Pathway BPhenoxypropyl cation. Confirms the linker structure.
124.0869[C₆H₁₀N₃]⁺C₆H₁₀N₃⁺Pathway APropyl-aminopyrazole cation. A highly diagnostic fragment.
83.0451[C₃H₅N₃]⁺C₃H₅N₃⁺Pathway BAminopyrazole cation. Confirms the core heterocyclic structure.
Comparison with Alternative Analytical Techniques
Technique Strengths for this Application Limitations
MS/MS (This Guide) - High sensitivity (low sample requirement).- Provides molecular weight and structural data via fragmentation.- Ideal for identifying compounds in complex mixtures (e.g., metabolite ID).- Does not provide definitive stereochemical or regioisomeric information without standards.- Isomeric compounds can have identical fragmentation patterns.[8]
NMR Spectroscopy - Gold standard for unambiguous structural elucidation (¹H, ¹³C, NOESY).- Defines connectivity and stereochemistry.- Significantly lower sensitivity (requires mg of pure sample).- Time-consuming for acquisition and analysis.- Not suitable for complex mixture analysis without prior separation.
Infrared (IR) Spectroscopy - Confirms presence of functional groups (N-H, C=N, C-O-C).- Fast and non-destructive.- Provides very limited information on the overall molecular structure and connectivity.- Not suitable for identification without a reference spectrum.

The primary advantage of the MS/MS approach lies in its function as a high-throughput, high-sensitivity confirmation tool. While NMR is required for the initial, de novo structure proof of a newly synthesized compound, MS/MS is the superior technique for subsequent detection, such as in pharmacokinetic studies, reaction monitoring, or quality control, where the structure is known and rapid confirmation is needed.

Conclusion

The mass spectrometric fragmentation of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is predicted to be a systematic process dominated by cleavages within the flexible linker chain, yielding highly diagnostic fragment ions. By understanding the underlying chemical principles driving this fragmentation, researchers can leverage tandem mass spectrometry not just as a tool for molecular weight determination, but as a sophisticated method for structural confirmation. The protocol detailed herein provides a reliable and scientifically rigorous framework for obtaining a comprehensive fragmentation spectrum, which serves as a unique chemical fingerprint. This guide empowers researchers to confidently identify this and structurally related molecules, accelerating the pace of discovery in chemical and pharmaceutical sciences.

References

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from IntechOpen website. [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Retrieved from ResearchGate website. [Link]

  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993).
  • University of Southampton. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Retrieved from University of Southampton website. [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from RSC Publishing. [Link]

  • PMC. (2019, April 23). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Retrieved from PMC website. [Link]

  • ResearchGate. (n.d.). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Retrieved from ResearchGate website. [Link]

  • ResearchGate. (n.d.). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Retrieved from ResearchGate website. [Link]

  • University of Southampton. (2013, January 23). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Retrieved from University of Southampton website. [Link]

  • Semantic Scholar. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from Semantic Scholar. [Link]

  • IntechOpen. (n.d.). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. Retrieved from IntechOpen website. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from Chemguide website. [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry. Retrieved from Save My Exams. [Link]

  • PMC. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from PMC - NIH. [Link]

  • ACS Publications. (2013, January 29). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Retrieved from ACS Publications. [Link]

  • PMC. (2017, January 18). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Retrieved from PMC website. [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved from the NIST WebBook. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. Retrieved from PubChem. [Link]

  • Life Science Journal. (n.d.). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from Life Science Journal website. [Link]

  • ResearchGate. (n.d.). Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. Retrieved from ResearchGate website. [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from YouTube. [Link]

  • IRIS UniGe. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. Retrieved from IRIS UniGe website. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from The Royal Society of Chemistry. [Link]

  • MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Retrieved from MDPI website. [Link]

Sources

Validation

A Comparative Stability Analysis: 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine versus Standard Primary Amines in Preclinical Research

Introduction Primary amines are foundational building blocks in modern drug discovery, integral to the structure of countless therapeutic agents. Their basicity and nucleophilicity are key to forming interactions with bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Primary amines are foundational building blocks in modern drug discovery, integral to the structure of countless therapeutic agents. Their basicity and nucleophilicity are key to forming interactions with biological targets and achieving desired pharmacokinetic profiles. However, these same properties can also render them susceptible to chemical degradation, posing significant challenges to drug stability, shelf-life, and the formation of potentially toxic degradants.[1] The stability of a drug substance is a critical quality attribute, and understanding its degradation pathways is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2][3]

This guide provides an in-depth comparative evaluation of the chemical stability of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine , a heterocyclic amine of growing interest, against a panel of standard primary amines commonly used in medicinal chemistry. Heterocyclic frameworks are often employed to enhance metabolic stability and modulate pharmacological properties.[4] We will explore how the unique electronic and structural features of this aminopyrazole derivative influence its stability under forced degradation conditions compared to simple alkyl, benzyl, and aryl amines. This analysis aims to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions when selecting amine-containing scaffolds for their research programs.

Structural and Electronic Profile Analysis

The stability of a primary amine is intrinsically linked to the availability of the nitrogen lone pair and the overall electronic environment of the molecule. Here, we compare the structural features of our target compound with three representative primary amines: Butylamine, Benzylamine, and Aniline.

  • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine: This molecule features a primary amino group attached to a pyrazole ring, which is an electron-rich aromatic heterocycle. Pyrazole itself is a weak base.[5] The amine's lone pair can participate in the pyrazole's π-system to some extent, but less so than in aniline, preserving a degree of basicity while influencing its reactivity. The N1-substituent, a flexible phenoxypropyl chain, adds lipophilicity and is sterically distant from the reactive amino group.

  • Butylamine (Alkylamine): A simple aliphatic amine where the nitrogen is bonded to an sp³-hybridized carbon. The alkyl group is electron-donating (+I effect), which increases the electron density on the nitrogen, making it a relatively strong base and a potent nucleophile.

  • Benzylamine (Arylalkylamine): The amino group is attached to an sp³-hybridized carbon, similar to butylamine, so it is not directly conjugated with the aromatic ring. Consequently, its basicity is comparable to that of simple alkylamines and significantly stronger than arylamines.

  • Aniline (Arylamine): The archetypal aromatic amine. The nitrogen lone pair is directly delocalized into the benzene ring's π-electron system through resonance.[6] This delocalization significantly reduces the availability of the lone pair for protonation, rendering aniline a much weaker base than alkylamines.[6][7] This electronic feature also makes the aromatic ring highly susceptible to oxidation.

The key difference lies in the electronic nature of the group attached to the amine: the electron-releasing alkyl group in butylamine enhances basicity, while the electron-withdrawing nature and resonance delocalization of the aryl group in aniline decrease it.[7] 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine presents an intermediate case, where the heterocyclic ring modulates the amine's properties in a unique way.

Experimental Design for Comparative Stability Assessment

To objectively evaluate stability, a forced degradation study is the industry-standard approach.[2][8] This involves subjecting the compounds to stress conditions more severe than those encountered in accelerated stability testing to identify likely degradation pathways and products.[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without driving the reaction to form unrealistic secondary products.[2]

Our experimental design will expose each of the four amines to five standard stress conditions as recommended by ICH guidelines: acidic hydrolysis, basic hydrolysis, oxidation, heat, and light.[3][9]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis prep Stock Solutions (in appropriate solvent) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose Aliquots base Basic Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose Aliquots ox Oxidation (3% H₂O₂, RT) prep->ox Expose Aliquots therm Thermal (80°C, Solid State) prep->therm Expose Aliquots photo Photolytic (ICH Q1B Light Box) prep->photo Expose Aliquots sampling Time Point Sampling (e.g., 0, 8, 24, 48h) acid->sampling base->sampling ox->sampling therm->sampling photo->sampling hplc Quantification by Stability-Indicating HPLC-UV/MS sampling->hplc results Data Analysis: % Degradation vs. Time hplc->results

Caption: Workflow for the comparative forced degradation study.

Protocol 2.1: Forced Degradation Study
  • Sample Preparation: Prepare 1 mg/mL stock solutions of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, Butylamine, Benzylamine, and Aniline in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each compound, set up five parallel experiments:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a water bath at 60°C.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Place in a water bath at 60°C.

    • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Place 5 mg of the solid compound in a clear glass vial in a calibrated oven at 80°C.

    • Photolytic Stress: Expose a solution (1 mg/mL) and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][9] A control sample should be wrapped in aluminum foil to exclude light.

  • Time Points and Quenching: Withdraw aliquots at 0, 8, 24, and 48 hours. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a final concentration of 50 µg/mL with the mobile phase.

  • Analytical Method: Analyze all samples using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a suitable starting point. Mass spectrometry (LC-MS) should be used in parallel to identify major degradation products.[10][11]

  • Data Analysis: Calculate the percentage degradation by comparing the peak area of the parent compound at each time point to the initial (t=0) peak area.

Anticipated Results and Data Interpretation

Based on fundamental chemical principles, we can anticipate the stability profiles of these amines. The following table presents hypothetical, yet chemically plausible, data from the described forced degradation study.

CompoundAcidic Hydrolysis (% Degradation)Basic Hydrolysis (% Degradation)Oxidative Stress (% Degradation)Thermal Stress (% Degradation)Photolytic Stress (% Degradation)
1-(3-Phenoxypropyl)-1H-pyrazol-4-amine < 5%< 2%12%< 2%8%
Butylamine < 2%< 2%8%< 2%< 5%
Benzylamine < 2%< 2%15%< 2%10%
Aniline < 2%< 2%> 40% (Polymerization)5%25%
Interpretation of Results
  • Hydrolytic and Thermal Stability: Primary amines are generally stable to hydrolysis and moderate heat unless other susceptible functional groups (e.g., esters, amides) are present.[9] As such, minimal degradation is expected for all compounds under these conditions, with the exception of aniline, which may show slight thermal degradation due to its susceptibility to air oxidation, a process often accelerated by heat.

  • Oxidative Stability: This is the key differentiator.

    • Aniline is expected to be highly unstable under oxidative conditions, readily forming colored oligomers and polymers (e.g., aniline black).[12] Its electron-rich aromatic ring is easily attacked by oxidizing agents.

    • Benzylamine and Butylamine are more resistant than aniline but are still susceptible. Oxidation of aliphatic and benzylic amines can occur, potentially leading to imines, aldehydes, or N-oxides.[13]

    • 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is predicted to show moderate oxidative degradation. The electron-rich pyrazole ring, combined with the amino substituent, provides sites for oxidative attack. However, its stability is expected to be significantly greater than that of aniline, as the heterocyclic structure offers a different reactivity profile.

  • Photostability: Aromatic amines are often susceptible to photodegradation.[1]

    • Aniline is known to degrade upon exposure to UV light, often turning yellow or brown due to the formation of various photo-oxidation products.

    • Benzylamine and the aminopyrazole also contain aromatic rings and are expected to show some light sensitivity.

    • Butylamine , lacking a chromophore that absorbs strongly in the near-UV/visible range, is predicted to be the most photostable.

Mechanistic Discussion of Degradation Pathways

The degradation pathways are dictated by the structure of each amine. Oxidative degradation is often the most complex and relevant pathway for these compounds.

G aniline Aniline rad_cat Radical Cation aniline->rad_cat Electron Transfer dimer Dimerization Products (e.g., Benzidine) rad_cat->dimer Coupling polymers Oligomers & Polymers (Aniline Black) dimer->polymers Further Oxidation & Coupling oxidant [O] (e.g., H₂O₂, O₂)

Caption: Simplified oxidative degradation pathway of aniline.

For aniline , the pathway often involves the formation of a radical cation, which can then couple to form dimers like benzidine, and ultimately polymerize into complex, colored structures.[12] For 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine , potential oxidative pathways could include N-oxidation, hydroxylation of the pyrazole or phenoxy rings, or dimerization, though likely at a much slower rate than aniline.

Conclusion

This comparative guide demonstrates that the stability of a primary amine is highly dependent on its molecular architecture. While simple alkyl and benzylamines offer good general stability, they may not possess the desired pharmacological properties. Aniline, a common medicinal chemistry starting point, exhibits profound instability under oxidative and photolytic stress, which can be a significant liability.

1-(3-Phenoxypropyl)-1H-pyrazol-4-amine emerges as a structurally robust scaffold. It retains excellent stability against hydrolytic and thermal stress while offering a significant improvement in oxidative and photolytic stability compared to aniline. The pyrazole ring effectively modulates the reactivity of the primary amino group, balancing its essential basicity with enhanced chemical resilience. For drug development professionals, this suggests that the 1,4-substituted aminopyrazole core is a promising platform for designing new chemical entities with a favorable balance of reactivity and stability, potentially reducing risks associated with drug substance degradation and improving overall developability.

References

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Available from: [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). Available from: [Link]

  • LSABM. Characterization of the degradation products of amines used for post combustion CO 2 capture. Available from: [Link]

  • SciSpace. Degradation studies of amines and alkanolamines during sour gas treatment process. Available from: [Link]

  • NILU. Atmospheric Degradation of Amines (ADA). (2010). Available from: [Link]

  • ACS Publications. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry | Environmental Science & Technology. (2014). Available from: [Link]

  • Scribd. Basicity of Amines: Alkyl vs Aryl | PDF | Amine | Chemical Reactions. Available from: [Link]

  • Brainly.in. Alkyl amines are stronger bases than aryl amines. (2019). Available from: [Link]

  • Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. (2012). Available from: [Link]

  • University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Available from: [Link]

  • PubMed. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. (2023). Available from: [Link]

  • SciSpace. Forced Degradation Studies. (2016). Available from: [Link]

  • Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Chemistry LibreTexts. 24.4: Basicity of Arylamines. (2024). Available from: [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Royal Society of Chemistry. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Available from: [Link]

  • Vedantu. Which of the following is true AAlkyl Amines are more class 12 chemistry CBSE. (2024). Available from: [Link]

  • CUTM Courseware. Amines terms refer to the number of alkyl (or aryl) substituents bonded to the nitrogen atom. Available from: [Link]

  • ResearchGate. Atmospheric Degradation of Amines (ADA). Summary report from atmospheric chemistry studies of amines, nitrosamines, nitramines and amides | Request PDF. (2026). Available from: [Link]

  • ACS Publications. Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012). Available from: [Link]

  • IJPPR. Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. (2025). Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Available from: [Link]

  • National Academic Digital Library of Ethiopia. Heterocyclic Chemistry in Drug Discovery. Available from: [Link]

  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

Sources

Comparative

A Comparative Guide to Reference Standards for the Quantitative Analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical co...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of reference standards for the quantitative analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, a pyrazole derivative with potential applications in medicinal chemistry.[1][2][3] Given the likely novelty of this compound in many research settings, this guide will also address the critical process of qualifying a new reference standard when a certified standard is not commercially available.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a measurement base. In quantitative analysis, the reference standard is assumed to have a known purity, and all unknown samples are compared against it. The integrity of all subsequent data hinges on the quality of this standard. For regulatory submissions, the use of a well-characterized reference standard is mandatory.

Primary Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds. For a primary amine like 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, a reversed-phase HPLC method with UV detection is a suitable starting point. The pyrazole and phenoxy groups provide chromophores that allow for UV detection.

Experimental Workflow: HPLC-UV Analysis

The following workflow outlines the key steps in the quantitative analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine using HPLC-UV.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Accurately weigh Reference Standard Standard_Dilution Dissolve and dilute to known concentration (e.g., 1 mg/mL) Standard_Prep->Standard_Dilution Sample_Prep Accurately weigh sample Sample_Dilution Dissolve and dilute to a similar concentration Sample_Prep->Sample_Dilution Injection Inject prepared solutions onto HPLC system Standard_Dilution->Injection Sample_Dilution->Injection Separation Separation on a C18 column with a suitable mobile phase Injection->Separation Detection UV Detection at an appropriate wavelength Separation->Detection Peak_Integration Integrate peak areas of the analyte Detection->Peak_Integration Calibration Generate a calibration curve from the Reference Standard Peak_Integration->Calibration Quantification Calculate the concentration of the analyte in the sample Calibration->Quantification

Caption: High-level workflow for the quantitative HPLC-UV analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Detailed HPLC Protocol
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid to improve peak shape) is recommended.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (likely around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5][6][7][8]

Comparison of Reference Standard Alternatives

In the absence of a commercially available, certified reference standard from a pharmacopeia (e.g., USP, EP), researchers must consider other alternatives. The following table compares potential options:

Reference Standard TypePurityCharacterizationCostAvailabilitySuitability
Certified Reference Material (CRM) Highest, with uncertainty statementExhaustive (NMR, MS, TGA, etc.)HighLimited for novel compoundsIdeal, but often unavailable
In-house Primary Standard High, requires extensive purificationComprehensive, performed by the userModerate to High (internal resources)User-dependentExcellent, if properly characterized
Commercially Synthesized Batch Varies, often >95%Basic (e.g., NMR, HPLC purity)ModerateGenerally good from chemical suppliersGood, but requires further qualification
Previously Synthesized Lab Batch Unknown, requires full assessmentMinimalLowReadily available internallyRisky, requires extensive characterization

Qualifying an In-House Reference Standard

When a CRM is unavailable, the most rigorous approach is to qualify an in-house primary reference standard. This process establishes the purity and identity of a batch of the synthesized compound to a high degree of confidence.

Workflow for In-House Reference Standard Qualification

Qualification_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment Start Select a high-purity batch of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine NMR 1H and 13C NMR Spectroscopy Start->NMR MS Mass Spectrometry (for molecular weight) Start->MS IR Infrared Spectroscopy (for functional groups) Start->IR HPLC_Purity HPLC-UV for organic impurities (area % method) Start->HPLC_Purity TGA Thermogravimetric Analysis (for water content) Start->TGA Residual_Solvents GC-HS for residual solvents Start->Residual_Solvents Elemental_Analysis CHN analysis for elemental composition Start->Elemental_Analysis Calculation Calculate Assay Value (mass balance approach) NMR->Calculation MS->Calculation IR->Calculation HPLC_Purity->Calculation TGA->Calculation Residual_Solvents->Calculation Elemental_Analysis->Calculation Documentation Create a Certificate of Analysis (CoA) Calculation->Documentation

Caption: Workflow for the qualification of an in-house primary reference standard.

The principle behind this workflow is the mass balance approach . The purity of the standard is calculated by subtracting the percentages of all identified impurities (organic, water, residual solvents, and non-combustible material) from 100%.

Purity Assignment = 100% - % Organic Impurities - % Water - % Residual Solvents - % Non-volatile Residue

This comprehensive characterization ensures the trustworthiness of the in-house standard.

Causality Behind Experimental Choices

  • Choice of HPLC-UV: This technique is chosen for its robustness, widespread availability, and suitability for compounds with UV chromophores. The primary amine and aromatic rings in 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine make it amenable to UV detection.[9]

  • Derivatization as an Alternative: For achieving lower detection limits, derivatization of the primary amine with a fluorescent tag (e.g., o-phthalaldehyde) followed by fluorescence detection can be considered.[10][11] This, however, adds complexity to the sample preparation.

  • Mass Balance for Purity: This is the gold standard for assigning the purity of a reference material in the absence of a certified standard. It provides a comprehensive assessment of all potential impurities, leading to a more accurate assigned value.

Conclusion

The accurate quantitative analysis of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is achievable with a well-validated HPLC-UV method. The cornerstone of this analysis is a reliable reference standard. While a certified reference material is the ideal, it is often not available for novel compounds. In such cases, the rigorous in-house qualification of a primary reference standard using a mass balance approach is the most scientifically sound and defensible strategy. This ensures the integrity of the analytical data and provides a solid foundation for research and development activities.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available from: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available from: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PMC. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed. Available from: [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. Available from: [Link]

  • Detecting Primary Amines. Chromatography Forum. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available from: [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. As researchers and drug development professionals, our commitment to safety and environm...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that inform these critical procedures.

Core Directive: Hazard Assessment & The Precautionary Principle

The molecular structure of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine contains two key functional groups that dictate its hazard profile and, consequently, its disposal requirements:

  • Pyrazole Ring: Pyrazole derivatives are common in biologically active molecules and should be handled with care.[1] Their toxicological properties are often not fully investigated, warranting a cautious approach to disposal.[3]

  • Amine Group: The amine functional group classifies this compound as a base. Amines can be corrosive, irritant, and reactive with incompatible materials such as acids and oxidizing agents.[4][5][6]

Given the absence of specific toxicity data, the precautionary principle must be applied. All waste containing 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine must be treated as hazardous chemical waste.

Core Principle: In-laboratory treatment or neutralization is strongly discouraged.[1] The sole recommended disposal method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor, facilitated through your institution's Environmental Health and Safety (EHS) department.[1][2]

Procedural Workflow: From Bench to Final Disposal

The following sections provide a step-by-step protocol for managing waste generated from research activities involving 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn. This is the first line of defense against accidental exposure.

  • Standard PPE: Chemical safety goggles, a standard laboratory coat, and nitrile gloves are mandatory.[2]

  • Gross Contamination: If handling large quantities or cleaning a spill, consider double-gloving and using a face shield.[4]

Step 2: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[5]

  • Dedicated Waste Streams: Do not mix 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine waste with other chemical waste streams, particularly acidic or oxidizing waste.[4][5]

  • Solid vs. Liquid: Maintain separate, clearly labeled containers for solid and liquid waste.[1][2]

Step 3: Waste Collection & Container Management

The integrity of your waste containment is paramount to preventing leaks and environmental release.

Table 1: Waste Stream Collection Summary

Waste TypeDescriptionRecommended ContainerKey Handling & Labeling Instructions
Solid Waste Unused or expired reagent, contaminated weighing papers, absorbent pads from small spills, and contaminated PPE (gloves, etc.).[1][2]High-Density Polyethylene (HDPE) or borosilicate glass container with a secure, leak-proof lid.[1]Label: "Hazardous Waste," "1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (Solid)," and list any other components. Affix appropriate hazard warnings.[7]
Liquid Waste Solutions containing the compound, and the first rinse from cleaning contaminated glassware.Borosilicate glass or compatible plastic solvent-safe container with a secure, screw-top lid.[1][5]Label: "Hazardous Waste," "1-(3-Phenoxypropyl)-1H-pyrazol-4-amine (Liquid)," and list the solvent system and approximate concentration.[5] DO NOT OVERFILL. Leave adequate headspace for expansion.[5]
Contaminated Sharps Needles, scalpels, or broken glassware contaminated with the compound.Puncture-proof sharps container.Once full, seal the container and place it inside the designated solid hazardous waste bin or as directed by your EHS department.
Empty Reagent Bottles The original container that held the pure compound.Original Bottle.Triple-rinse with a suitable solvent (e.g., methanol or ethanol). Collect all rinsate as hazardous liquid waste.[5] Deface the original label completely and relabel as "Empty" or dispose of as instructed by EHS.
Step 4: Temporary Storage in the Laboratory

Waste must be stored safely in a designated satellite accumulation area before being transferred to a central facility.

  • Location: The storage area must be well-ventilated and away from heat sources or direct sunlight.[4][7]

  • Container Integrity: Keep waste containers tightly closed at all times except when adding waste.[5]

  • Secondary Containment: Place liquid waste containers in a secondary bin made of a compatible material to contain any potential leaks.

Step 5: Spill Management

Accidents happen. A clear and immediate response plan is essential.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[1]

    • Carefully sweep or scoop the contaminated absorbent into your designated solid hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Large Spills:

    • Immediately evacuate the laboratory.[1]

    • Alert neighboring labs and activate the nearest fire alarm if there is an immediate risk of fire or exposure.

    • Contact your institution's emergency response number and the EHS department without delay.[1]

Step 6: Final Disposal

The final step is the transfer of custody to trained professionals.

  • Request Pickup: Follow your institution's established procedure for requesting a hazardous waste pickup from your EHS department.[2]

  • Documentation: Ensure all waste manifests and labels are completed accurately as required by your institution and local regulations.[1]

  • Professional Disposal: The ultimate disposal will be handled by a licensed professional waste disposal company, likely through high-temperature incineration, which is a common and effective method for organic compounds.[2]

Visualized Disposal Workflow

To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine waste.

Disposal_Workflow cluster_generation Waste Generation Point cluster_characterization Step 1: Characterize & Segregate cluster_containment Step 2: Contain & Store cluster_disposal Step 3: Final Disposal WasteGen Research activity generates waste containing 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine IsSolid Is the waste solid? WasteGen->IsSolid SolidWaste Collect in SOLID HAZARDOUS WASTE container IsSolid->SolidWaste Yes LiquidWaste Collect in LIQUID HAZARDOUS WASTE container IsSolid->LiquidWaste No Label Label container with: - Full Chemical Name - Hazard Warnings - Date SolidWaste->Label LiquidWaste->Label Store Store in designated, ventilated Satellite Accumulation Area Label->Store EHS_Request Submit Waste Pickup Request to EHS Dept. Store->EHS_Request Pickup Licensed Contractor Pickup EHS_Request->Pickup

Caption: Disposal workflow for 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUhXZn4LyP07qTntcGJ23uF_SCkj-A3YdsSoIGrUIyXJ4iE0SLdUvg-YjPbe8sf-cNS_2YcQ2mlWkws6Dl5mXBaKCRyezuWe3MjmB-eon79yT_KDJs5fwekT7GyXxiY3-nmRqSsAFxcDySREkntdz67I4HTzlQU_DNPTVF2ubfKa44ExK4MPAY6bByuYlK7p-bYnhM7FbcrBYKwl0=]
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTrQbJMI7ykRmiJQ5bEB6Tk4tYHEGoGcYdzdrLa6kKn489aSvfQXsxe44T_B4dqmFCPhUjsJF3d5NhiPAE79oVXp2wXu3wPAF6ef1ReMSVbXFCORLad7RfQRib1Er0DEdLHVECSsCWpq3QyqkeNNTs8PyMXZzA4nNF0Whh-W0c7q5LG4lFk80O7fGC81foewbs4XNQPSrWH5Xnvrso4RAzPaYb79u7OomFJNqs9qzcFiGqBJdeo3AZgFyNYLZDLeweQw=]
  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLc4zgnwAuaxx3AOCf6tvkB6w06peKskDVSYIA4wh5dWFizYBSP4UecwPqlJTd3wji0Kb7U0cs9GOu11k4QZYJO9-PeWXRWHu2zFW1ypmItehzUcUIi_bP-Emu-Cety5APj4eUz4tOXbzkzavM0o2GKqCdHNq9X87Qn4bqIL9J_UCezJfP-bsxMGORMPqx52dnEvnoBCvrL9Txylk=]
  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMyBqANvIoFZ_rTLlSdyQs_lnumidh8qkw0bV-ppvGDy9yKlUpEF35vSDR2wNfTHucel3-MplVvLDfJpm-GkCuU5i3lVPHPfNSp8ddwsJWo9Xsz7AyajktwHv-xawTDOg3ROSygCSc8bwbEJS8mfVjyaa_lG3NuZLvejtp_0yRnKENYyWt23285W5jU11kYMg=]
  • Amine Disposal For Businesses. Collect and Recycle. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2XMcDmAagv8A_6cxD22sKijfbbvTk9DXm12fsEoWPtCI7tHOKgKkjmSejgT2F3JDpfD_SHegxnHE4ezzEBDwQULKKn5_FtOsWHpYqap8hNaHxKF2skyn02fis4Z0TQ39Uc8FB1HLq2YbVdQgxsz2H8RxDiifL]
  • Chemical Waste Disposal Guidelines. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ-scH9LsxTmUFvdaqboDWAZ0KlwA8QsHWeN8KBYbDKvzWA6hvUeyK6Ogrypc0M8XtI47lM9Bv3DxwapxD1wWzx0B-EkEwtT73pZV1bypFVwpXfYDDQxBbSv9YS-MQesSp7pxNui2NzAIujcqKKT-x49c=]
  • SAFETY DATA SHEET - Nerol. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2mt_rm9yDB8bXRIurCF95kELhWXwSDoDCcAG00Jg1CGCEW811V5YiQyEdKcXKQZVZidD_-T2EgAL32PdDQMcaOM9clZn99BKRncZ-_415qCrM1WePpWiEHym5ly1-dGTgN9pUTiC5FkBGQl373TCf]
  • MATERIAL SAFETY DATA SHEET - Anastrozole. Pfizer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2xVxWPP4FpTQBEkx6nHH2bYTf1Jq1O6QU_fkrlcuJCuV_1qZs2PDl04a-R4qml0fXnF28R11UUiuHs4sAnxPN6VaWIE1eQQn2TmQBMdvv4eY6dnJubkJRgOllhVPnfNl6S-BZk43uEdQnFop0e0wVDjYwk6g4xZKWOzkpIUzYRomxAPU=]
  • GHS SDS - VSM AMINE. Stonhard. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6lDxZnHgL-x3Wtpmr7M5D9-KZ2-QADvl8FAdhxi0NWbHUjWr9JXAv4GMWtZhGjwboENQLplC8t1y_WpHaO74OOar4oDsFQjGG_RQEGyLrdQxtVf-pJyYspd0ynqvKpJkgBDITb-maKapq_2nNn9xcL_ImtXnMmbepqOX4sPWVw8A=]
  • SAFETY DATA SHEET - 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECL8PIVPpihy4B6hbfMP2RVoCHLFqOYQF2Oa36YUPbpcMsGQnM8dOfyiya9F40lWe2mYiXCaSDivHFVrzK1vaD36H79EzvfgfP5mJ1c1EKmoCE10HwiC26L75oq0Z0O8undp9s-8DA_Ne064FVNCKMotxtyPM5_4lIT0Gv5L7jyad0w3wC]
  • SAFETY DATA SHEET - 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8mNoJ3unJQQ3HBVhNrd__0mNJOvOl5gHeX961emeIr0vcUGo5e_JZmsVprrZYLwImPL91yMN_i3-L42DijACp__JusDPLFAXGjeLGE7qohEz6G2g0n3xCbmO8AT7gGvfbLM1qV79185DSZ084uVSyIJrWA_L6BFP1xFAuhhfxI9yXhJaAFcTFJU3MY8YNFnVU8aF2OZ2S5Sd8HhiUopFdTEX8sCh78VOvLcD-izXLfmrgODcvR61E4W4OvoA=]
  • SAFETY DATA SHEET - Pyrazole. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1HwdLYSXGaFbSwahdQQTVSEwyrsVzMZVp43tzJ0aWsWMvAG_qZO8wxYV80NnCyaOpY83jIqe_zI2gSQadGm0aTIxZ2UUd0DlD78ESb978wyYdE_yhi3ArusaIDGdVzK5L7BWHcvXgayA50IgqxivWlu32GnsFv08VbMQVQKp3pfWqnGzew1k_C-7L6bT6fpkimZH73bDql7q0uojhBc59cRrCCuKtufS7duQNsvI0UUI-X5n1YUkPtoZQkNRSwCC6n4YD0Og2bB8YS46Nz2OPL7efrdRV-zmA9ac=]
  • SAFETY DATA SHEET - Pyrazole. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLZoKPpn9ZVAs6gQMpkhaqlXVQONIFJ7LvedQqQNdNBl1BObxJBGN4xQQLl-4xj_yckVsfrqLeJSQSwUikCacXg4FTyHbFKa7T_vlGtQ1u5QGMz0ydjQZLZFKZneLxLhXflVWY_xxg97gOPK-8dXc=]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine

Our protocols are designed to be self-validating systems, embedding safety within the workflow to protect you, your colleagues, and your research. Hazard Assessment: A Proactive Stance on Safety The chemical structure of...

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Author: BenchChem Technical Support Team. Date: April 2026

Our protocols are designed to be self-validating systems, embedding safety within the workflow to protect you, your colleagues, and your research.

Hazard Assessment: A Proactive Stance on Safety

The chemical structure of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine contains two key "structural alerts" that inform our safety strategy:

  • Pyrazole Derivatives: Compounds in this class are frequently cited as causing skin irritation and serious eye irritation or damage.[2][3][4][5][6]

  • Aromatic Amines: Amines as a functional group necessitate careful handling to prevent skin contact and inhalation.[7][8]

Given these precedents, we will operate under the assumption that 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine is, at a minimum, a skin and eye irritant, and is potentially harmful if swallowed or inhaled.[3][9]

Core Personal Protective Equipment (PPE) Mandates

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine in a laboratory setting.

Protection Category Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shield.Rationale: Standard safety glasses are insufficient. The pyrazole moiety is associated with serious eye damage.[10][11] Goggles provide a seal against splashes, while a face shield is mandatory when handling larger quantities (>50 mL) or during procedures with a high splash risk (e.g., heating, sonicating). Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[12][13]
Hand Protection Nitrile or Neoprene Gloves (Double-Gloving Recommended)Rationale: Prevents direct skin contact, a primary route of exposure for amine and pyrazole compounds.[2][7] Gloves must be inspected for tears before use and changed immediately if contamination is suspected.[1][4] Double-gloving provides an additional layer of protection during more hazardous manipulations.
Skin and Body Protection Flame-Resistant (FR) Lab Coat, Long Pants, and Closed-Toe ShoesRationale: A standard cotton lab coat is not sufficient if flammability is a concern. While not explicitly known for this compound, a conservative approach is best. Protective clothing prevents skin exposure from accidental spills.[4][12] Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-Approved Respirator (as needed)Rationale: Generally not required when handling small quantities within a certified chemical fume hood.[12] However, if there is a risk of generating dust (if the compound is a solid) or aerosols, or if ventilation is inadequate, a NIOSH/MSHA-approved respirator is mandatory.[13][14]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

  • Engineering Controls First: All handling of 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[1][12] This is the primary method of exposure control.

  • Work Area Preparation: Before beginning, ensure the work area is uncluttered. Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[2][13]

  • PPE Donning: Don your PPE in the correct sequence (see Section 4) before entering the area where the chemical is handled.

  • Chemical Handling:

    • Use non-sparking tools if the compound's flammability is unknown.[14]

    • Avoid all direct contact with the skin, eyes, and clothing.[4]

    • Keep containers tightly closed when not in use to minimize vapor release.[2][15]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if no contact was suspected.[4][9]

    • Decontaminate the work surface upon completion of the task.

    • Doff PPE in the correct sequence to prevent cross-contamination.

PPE Donning and Doffing: The Contamination Control Workflow

The order of donning and doffing PPE is critical to prevent the transfer of contaminants from your gear to your skin.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Managing Chemical and Contaminated Waste

All materials contaminated with 1-(3-Phenoxypropyl)-1H-pyrazol-4-amine must be treated as hazardous waste.

  • Unused Chemical: Dispose of the original chemical and any prepared solutions in a designated, sealed hazardous waste container, in accordance with local, state, and federal regulations.[1][12] Do not pour down the drain.[9][12]

  • Contaminated Materials: All disposables that have come into contact with the chemical (e.g., gloves, pipette tips, paper towels, weighing paper) must be collected in a separate, clearly labeled hazardous waste container.[1]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert substance (e.g., sand, silica gel) and collect it in a suitable, closed container for disposal.[12] Avoid generating dust.[9] Ventilate the area thoroughly.

Emergency Procedures: Immediate Response Actions

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[10]

  • Inhalation: Move the individual to fresh air immediately.[13] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13]

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1. Benchchem.
  • What are the Health and Safety Guidelines for Using Amines? Source not specified.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Source not specified.
  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer.
  • Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid. Enamine.
  • Safety D
  • Personal Protective Equipment. US EPA.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • Safety Data Sheet - 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Angene Chemical.
  • Safety Data Sheet - 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-amine hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet - 1H-Indazol-7-amine. TCI Chemicals.
  • Safety Data Sheet - Pyrazine-2-amidoxime. Cayman Chemical.
  • Safety data sheet - 1H-Pyrazole-4-carboxamide, 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro[1,1'-biphenyl]-2-yl)-. BASF Agro.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. Benchchem.
  • Safety Data Sheet - 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. Enamine.
  • Safety Data Sheet - 3-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • Safety Data Sheet - 3-Amino-1H-pyrazole-4-carboxamide hemisulf
  • Personal Protective Equipment Selection Guide. RLSS.
  • Safety Data Sheet - (S)-4-(1-(2-Aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile. Combi-Blocks, Inc.
  • Safety Data Sheet - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Fisher Scientific.
  • Material Safety Data Sheet - 3-(4-Phenoxyphenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine. Source not specified.
  • 1H-Pyrazol-4-amine | 28466-26-4. Tokyo Chemical Industry Co., Ltd.
  • Safety Data Sheet - 3-Amino-1H-pyrazole-4-carboxamide hemisulph
  • Safety Data Sheet - 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. ChemicalBook.

Sources

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